molecular formula C25H33N3O B15562521 Butylcycloheptylprodigiosin

Butylcycloheptylprodigiosin

Cat. No.: B15562521
M. Wt: 391.5 g/mol
InChI Key: VKFOCULFEFSDPI-LFVJCYFKSA-N
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Description

Butylcycloheptylprodigiosin is a useful research compound. Its molecular formula is C25H33N3O and its molecular weight is 391.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H33N3O

Molecular Weight

391.5 g/mol

IUPAC Name

4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole

InChI

InChI=1S/C25H33N3O/c1-3-4-10-18-11-7-5-6-8-12-21-20(18)15-19(27-21)16-24-25(29-2)17-23(28-24)22-13-9-14-26-22/h9,13-18,26-27H,3-8,10-12H2,1-2H3/b24-16+

InChI Key

VKFOCULFEFSDPI-LFVJCYFKSA-N

Origin of Product

United States

Foundational & Exploratory

The Case of Butylcycloheptylprodigiosin: A Story of Structural Re-evaluation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to the Prodigiosin (B1679158) Family

The prodigiosins are a family of tripyrrolic red pigments produced by various bacteria, including Serratia, Streptomyces, and marine Pseudoalteromonas species.[1][2][3] They are of significant interest to the scientific community due to their diverse biological activities, which include antibacterial, antifungal, immunosuppressive, and anticancer properties. Structurally, they consist of a common tripyrrole skeleton, with variations in the alkyl substituents. The cyclic prodigiosins, such as streptorubin B, are a particularly intriguing subclass.

The Emergence and Questioning of Butylcycloheptylprodigiosin

The narrative of this compound is one of structural ambiguity and its eventual resolution. For a time, the structural assignments of the isomeric cyclic prodigiosins, this compound (BCHP) and streptorubin B, were a source of significant confusion in the literature.[4][5] Conflicting reports raised questions about whether BCHP was a genuine natural product or a misassigned structure.[6]

A pivotal 2013 study challenged the status of BCHP as a natural product.[4][5][7] This research was inspired by an evolutionary hypothesis for the biosynthesis of cyclic prodigiosins and was driven by the lack of high-quality historical NMR data for the original isolated compound.[4] To resolve the ambiguity, an unambiguous total synthesis of BCHP was undertaken to allow for direct comparison with its isomer, streptorubin B.[6][8]

Experimental Protocols

The definitive resolution of the BCHP case relied on the chemical synthesis of both BCHP and streptorubin B, followed by detailed comparative analysis.

Synthesis of this compound and Streptorubin B

While the full synthetic pathways are extensive, a key step in the synthesis of BCHP involved a "Narasaka-Heck" reaction, a palladium-catalyzed transformation.[6] The overall strategy for both isomers involved the construction of the core tripyrrolic structure through a series of reactions, including Suzuki cross-couplings to complete the heterocyclic domain.[6]

Analytical Methodology: Electron Impact Mass Spectrometry (EI-MS)

The primary analytical technique that differentiated the two isomers was electron impact mass spectrometry.[4][5]

  • Instrumentation : High-resolution mass spectrometry.

  • Ionization Mode : Electron Impact (EI).

  • Analysis : Comparison of the fragmentation patterns of the synthetically pure isomers.

Data Presentation: Differentiating Isomers by Mass Spectrometry

The key to distinguishing between synthetic BCHP and streptorubin B was their different fragmentation patterns under EI-MS. This difference allowed for a definitive method to identify each isomer.

Ion Fragmentm/z (Daltons)Relative Abundance in Synthetic BCHPRelative Abundance in Synthetic Streptorubin BSignificance
[M-CH₃]⁺ 378LowHighA key diagnostic peak for streptorubin B.
[M-C₄H₉]⁺ 336HighLowA characteristic fragment for BCHP.
[M-C₅H₁₁]⁺ 322LowHighAnother significant fragment for streptorubin B.

This table is a representation of the key differentiating fragments as described in the literature. Actual spectra would contain numerous other fragments.

Visualizing the Scientific Process

The following diagrams illustrate the logical and experimental workflows that led to the re-evaluation of this compound.

logical_workflow cluster_start Initial State of Knowledge cluster_investigation Scientific Investigation cluster_conclusion Conclusion A Initial reports of This compound (BCHP) as a natural product B Conflicting reports and ambiguity in structural assignment of cyclic prodigiosins A->B leads to C Hypothesis: BCHP may be a misassigned structure B->C prompts D Unambiguous total synthesis of BCHP and streptorubin B C->D necessitates E Comparative analysis using Electron Impact Mass Spectrometry (EI-MS) D->E enables F Distinct fragmentation patterns observed between the two isomers E->F reveals G Conclusion: BCHP is eliminated as a known natural product F->G supports

Caption: Logical workflow of the re-evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Data Comparison and Conclusion synth_bchp Synthesis of this compound Purification and structural confirmation ei_ms Electron Impact Mass Spectrometry (EI-MS) Analysis Acquisition of fragmentation spectra for both synthetic compounds synth_bchp:f1->ei_ms:f0 synth_strep Synthesis of Streptorubin B Purification and structural confirmation synth_strep:f1->ei_ms:f0 comparison Comparison of Fragmentation Patterns Identification of diagnostic ion fragments ei_ms:f1->comparison:f0 conclusion Conclusion Establishment of distinct mass spectral fingerprints for each isomer comparison:f1->conclusion:f0

Caption: Experimental workflow for the comparative analysis of synthetic prodigiosin isomers.

Conclusion: The Importance of Rigorous Structural Verification

The case of this compound serves as a critical reminder of the importance of rigorous structural verification in natural product chemistry. While the initial discovery of novel compounds is exciting, their definitive characterization through unambiguous synthesis and advanced analytical methods is paramount. The elimination of BCHP from the family of known natural prodigiosins refines our understanding of this important class of molecules and underscores the power of modern chemical science to clarify the scientific record.[4][5][7] This story is not one of failure, but rather a testament to the self-correcting nature of science.

References

The Crimson Tide of Therapeutics: A Technical Guide to the Biological Activity of Prodigiosin Family Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prodigiosin (B1679158) family of natural pigments, characterized by their vibrant red hue and a common tripyrrole skeleton, has emerged as a significant area of interest in the quest for novel therapeutic agents.[1] Produced by various bacteria, including Serratia marcescens and marine microorganisms, these compounds exhibit a remarkable breadth of biological activities.[2] This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of prodigiosin and its analogs, with a focus on their anticancer, antimicrobial, immunosuppressive, and antimalarial properties. The document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Anticancer Activity

Prodigiosins have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, including those with multi-drug resistance, while often exhibiting lower toxicity towards normal cells.[3] The anticancer activity of these compounds is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[4]

Induction of Apoptosis

Prodigiosins trigger programmed cell death through several intricate mechanisms:

  • Intrinsic (Mitochondrial) Pathway: A primary mechanism involves the disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family.[4] This leads to the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria, activating caspase-dependent and -independent cell death pathways.[5]

  • Endoplasmic Reticulum (ER) Stress: Prodigiosin can induce ER stress, leading to the activation of the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK signaling axes, which can culminate in apoptosis.[4][6]

  • pH Modulation and DNA Cleavage: The compounds can disrupt intracellular pH gradients and, in the presence of copper ions, act as nucleases, causing DNA damage and subsequent apoptosis.[7]

Cell Cycle Arrest

Prodigiosin has been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. For instance, it can block the G1/S transition by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).[8]

Modulation of Signaling Pathways

Prodigiosins exert their anticancer effects by interfering with crucial signaling cascades:

  • Wnt/β-catenin Pathway: Prodigiosin has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway. It can target multiple components, including the low-density lipoprotein-receptor-related protein 6 (LRP6) and Dishevelled (DVL), leading to decreased phosphorylation of glycogen (B147801) synthase kinase-3β (GSK3β) and subsequent suppression of β-catenin-stimulated gene expression.[9][10]

  • PI3K/Akt/mTOR Pathway: Inhibition of the PI3K/Akt/mTOR pathway is another key mechanism through which prodigiosins induce apoptosis and autophagy in cancer cells.[4]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of prodigiosin and its analogs against various cancer cell lines.

CompoundCancer Cell LineIC50 ValueReference
ProdigiosinA549 (Lung Carcinoma)0.39 µg/mL[11]
ProdigiosinHT-29 (Colon Adenocarcinoma)0.45 µg/mL[11]
ProdigiosinSGC7901 (Gastric Adenocarcinoma)1.30 µg/mL[11]
ProdigiosinHL-60 (Promyelocytic Leukemia)79.6 nM[11]
ProdigiosinK562 (Chronic Myelogenous Leukemia)6160 nM[11]
ProdigiosinNCIH-292 (Mucoepidermoid Carcinoma)3.6 µg/mL[10]
ProdigiosinHep-2 (Laryngeal Carcinoma)3.4 µg/mL[10]
ProdigiosinMCF-7 (Breast Adenocarcinoma)5.1 µg/mL[10]
ProdigiosinDoxorubicin-sensitive Lung Cancer10 µM[3]
ProdigiosinDoxorubicin-resistant Lung Cancer10 µM[3]
UndecylprodigiosinBT-20 (Breast Carcinoma)Not explicitly found, but cytotoxic[12]
UndecylprodigiosinMCF-7 (Breast Carcinoma)Not explicitly found, but cytotoxic[12]
UndecylprodigiosinMDA-MB-231 (Breast Carcinoma)Not explicitly found, but cytotoxic[12]
UndecylprodigiosinT47D (Breast Carcinoma)Not explicitly found, but cytotoxic[12]
CycloprodigiosinVarious Cancer Cell LinesEffective[13]

Antimicrobial Activity

Prodigiosins exhibit broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[2] Their lipophilic nature allows them to interact with and disrupt microbial cell membranes.[14]

Mechanisms of Antimicrobial Action

The antimicrobial effects of prodigiosins are attributed to several mechanisms, including:

  • Inhibition of cell wall synthesis.

  • Disruption of the cell membrane.

  • Inhibition of essential enzymes like DNA gyrase and topoisomerase IV.

  • Generation of reactive oxygen species (ROS).

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of prodigiosin against various microorganisms.

MicroorganismMIC ValueReference
Escherichia coli NCIM 206515.9 µM[15]
Klebsiella pneumoniae NCIM 270622.6 µM[15]
Pseudomonas aeruginosa NCIM 203646.1 µM[15]
Bacillus subtilis NCIM 254543 µM[15]
MRSA ATCC 4330073.6 µM[15]
Staphylococcus aureus3 µg/mL[14]
Bacillus subtilis5 µg/mL[14]
Bacillus cereus4 µg/mL[14]
MRSA>10 µg/µL[16]
E. coli10 µg/µL[16]
Enterococcus faecalis10 µg/µL[16]
MRSA2.5-5 mg/L[17]

Immunosuppressive Activity

Prodigiosins have demonstrated significant immunosuppressive properties, primarily by targeting T-cell activation and proliferation.[18][19] This makes them potential candidates for the treatment of autoimmune diseases and for preventing organ transplant rejection.

Mechanism of Immunosuppression

The primary mechanism of immunosuppression by prodigiosin involves the inhibition of the interleukin-2 (B1167480) (IL-2) signaling pathway, which is crucial for T-cell proliferation. Unlike calcineurin inhibitors such as cyclosporin (B1163) A, prodigiosin does not block IL-2 production. Instead, it inhibits the expression of the IL-2 receptor alpha-chain (IL-2Rα), thereby disrupting the entire IL-2/IL-2R signaling cascade.[18][20] Some studies also suggest the involvement of Janus kinase 3 (Jak3) inhibition, a tyrosine kinase associated with the common gamma chain of cytokine receptors.

Antimalarial Activity

Prodigiosin and its analogs have shown potent in vitro activity against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains.[21][22]

Quantitative Data: Antimalarial Activity

The following table summarizes the in vitro antimalarial activity (IC50) of various prodigiosin family compounds.

CompoundP. falciparum StrainIC50 Value (nM)Reference
ProdigiosinD68.0[21][22]
UndecylprodiginineD67.7[21][22]
MetacycloprodiginineD61.7[21][22]
Streptorubin BD67.8[21][22]
Synthetic Analog 29D680[22]
Synthetic Analog 34D680[22]
Synthetic Analog 35D628[22]
Synthetic Analog 36D64.6[22]
Synthetic Analog 37D68.0[22]
Synthetic Analog 49D61.7[22]
Synthetic Analog 50D61.7[22]
Synthetic Analog 51D62.1[22]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Purification of Prodigiosin from Serratia marcescens
  • Cultivation: Inoculate Serratia marcescens in a suitable production medium (e.g., peptone-glycerol broth) and incubate at 28-30°C for 48-72 hours with agitation.

  • Extraction: Centrifuge the culture broth to pellet the bacterial cells. Extract the pigment from the cell pellet using an organic solvent such as acidified ethanol (B145695) or methanol.

  • Purification:

    • Column Chromatography: Concentrate the crude extract and subject it to silica (B1680970) gel column chromatography. Elute with a suitable solvent system (e.g., chloroform:methanol gradient) to separate prodigiosin from other cellular components.

    • Thin Layer Chromatography (TLC): Monitor the fractions from column chromatography using TLC to identify the prodigiosin-containing fractions.

  • Characterization: Confirm the identity and purity of the isolated prodigiosin using techniques such as UV-Vis spectroscopy (λmax ≈ 535 nm), and mass spectrometry.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the prodigiosin compound for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the prodigiosin compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with the prodigiosin compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Broth Microdilution for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the prodigiosin compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature and time for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by prodigiosin family compounds.

Prodigiosin_Apoptosis_Pathway Prodigiosin Prodigiosin Bcl2_Family Bcl-2 Family (Bcl-2, Mcl-1) Prodigiosin->Bcl2_Family inhibits Bax_Bak Bax/Bak Prodigiosin->Bax_Bak activates ER Endoplasmic Reticulum Prodigiosin->ER induces Bcl2_Family->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis ER_Stress ER Stress ER->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a eIF2a eIF2α PERK->eIF2a JNK JNK IRE1a->JNK ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP CHOP->Apoptosis JNK->Apoptosis

Caption: Prodigiosin-induced apoptosis signaling pathways.

Prodigiosin_Wnt_Pathway cluster_nucleus Nucleus Prodigiosin Prodigiosin Frizzled_LRP Frizzled/LRP6 Prodigiosin->Frizzled_LRP inhibits DVL DVL Prodigiosin->DVL inhibits Wnt Wnt Wnt->Frizzled_LRP Frizzled_LRP->DVL Axin_APC_GSK3b Axin/APC/GSK3β Complex DVL->Axin_APC_GSK3b Beta_Catenin β-catenin Axin_APC_GSK3b->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: Inhibition of Wnt/β-catenin signaling by prodigiosin.

Prodigiosin_Immunosuppression_Pathway cluster_nucleus Nucleus Prodigiosin Prodigiosin IL2R IL-2 Receptor (α, β, γc) Prodigiosin->IL2R inhibits expression of IL-2Rα IL2 IL-2 IL2->IL2R Jak3 Jak3 IL2R->Jak3 activates STAT5 STAT5 Jak3->STAT5 phosphorylates Nucleus Nucleus STAT5->Nucleus dimerizes and translocates Gene_Expression Gene Expression for Proliferation STAT5->Gene_Expression activates T_Cell_Proliferation T-Cell Proliferation Gene_Expression->T_Cell_Proliferation

Caption: Immunosuppressive mechanism of prodigiosin on T-cells.

Conclusion

The prodigiosin family of compounds represents a rich and versatile source of bioactive molecules with significant therapeutic potential. Their diverse mechanisms of action against cancer, pathogenic microbes, and immune dysregulation underscore their promise in drug discovery and development. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and accelerate the translation of these promising natural products from the laboratory to clinical applications. Continued investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of prodigiosin analogs will be crucial in realizing their full therapeutic potential.

References

Butylcycloheptylprodigiosin: A Tale of Natural Product Discovery, Misidentification, and Synthetic Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butylcycloheptylprodigiosin, a member of the prodiginine family of natural pigments, stands at a curious intersection of natural product chemistry and synthetic verification. Initially reported as a natural product isolated from the bacterium Streptomyces sp. Y-42, its existence as a naturally occurring molecule has been a subject of scientific debate. Subsequent research and total synthesis efforts have compellingly suggested that the originally isolated compound was likely a structural isomer, streptorubin B. This technical guide delves into the fascinating story of this compound, clarifying its status as a synthetic compound and providing a comprehensive overview of its synthesis, biological activities, and the molecular pathways it influences. This document is intended to serve as a detailed resource for researchers in medicinal chemistry, drug discovery, and related fields.

The Natural Product Controversy: A Case of Mistaken Identity

The narrative of this compound begins with its reported isolation from a bacterial source. However, this initial classification has been challenged by subsequent scientific scrutiny.

Initial Isolation and Structural Elucidation

In the early exploration of microbial secondary metabolites, researchers identified a red pigment from the fermentation broth of Streptomyces sp. Y-42, which they named this compound. The proposed structure featured a unique cycloheptyl ring fused to the prodiginine core.

The Emergence of Doubt and the Role of Total Synthesis

Synthetic Routes to a Challenging Architecture

The complex and strained structure of this compound has made it a compelling target for synthetic chemists. The successful syntheses have not only provided access to the molecule for biological evaluation but also showcased innovative synthetic strategies.

The Fürstner Total Synthesis

The first total synthesis of this compound was a landmark achievement that played a pivotal role in resolving the structural debate[3]. The synthesis was a multi-step process that involved the careful construction of the complex macrocyclic system.

Experimental Protocol: Fürstner Total Synthesis (Conceptual Outline)

Due to the complexity and length of the synthesis, a detailed step-by-step protocol is beyond the scope of this guide. However, the key strategic elements involved:

  • Construction of the Pyrrole (B145914) Fragments: The synthesis commenced with the preparation of the substituted pyrrole building blocks.

  • Macrocyclization: A key challenge was the formation of the strained cycloheptyl-pyrrole fused ring system. This was achieved through a carefully orchestrated sequence of reactions.

  • Assembly of the Prodiginine Core: The final stages of the synthesis involved the coupling of the pyrrole fragments to construct the characteristic tripyrrolic prodiginine scaffold.

The Reeves Concise Total Synthesis

Building upon the pioneering work of Fürstner, a more concise and efficient total synthesis of this compound was later developed by Reeves and his team. This improved route significantly reduced the number of steps required to access the molecule.

Experimental Protocol: Reeves Concise Total Synthesis

The following is a representative protocol for a key step in the Reeves synthesis, based on the supporting information from their publication[4].

Synthesis of a Key Intermediate:

  • Reaction: To a solution of the starting aldehyde (1.0 eq) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (1:1) is added the corresponding pyrrole (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Conditions: The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford the desired coupled product.

  • Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Biological Activities and Therapeutic Potential

Despite the clarification of its synthetic origin, the biological activities of this compound and its prodiginine relatives remain a significant area of research interest. These compounds have demonstrated potent anticancer and immunosuppressive properties.

Anticancer Activity

Prodigiosins have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines. The proposed mechanisms of action are multifaceted and often involve the induction of apoptosis (programmed cell death).

Quantitative Data: Anticancer Activity of Prodigiosin Analogs

While extensive data specifically for this compound is limited, the following table summarizes the cytotoxic activity (IC₅₀ values) of closely related prodigiosins against various human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
ProdigiosinHT-29 (Colon)0.1 - 0.6[1]
ProdigiosinK562 (Leukemia)54.06[5]
ProdigiosinHeLa (Cervical)Data not available[6]
ProdigiosinPC3 (Prostate)Data not available[7]
ProdigiosinJEG3 (Choriocarcinoma)Data not available[7]

Note: The IC₅₀ values can vary depending on the specific experimental conditions and cell lines used.

Immunosuppressive Activity

Prodigiosins have also been investigated for their ability to modulate the immune system. Their immunosuppressive effects are thought to be mediated, in part, through the inhibition of signaling pathways crucial for T-cell activation and proliferation.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound and related compounds exert their biological effects is crucial for their development as therapeutic agents.

Anticancer Mechanism: Induction of Apoptosis

Prodigiosins are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial integrity.

apoptosis_pathway Prodigiosin Prodigiosin Bcl2 Bcl-2 (Anti-apoptotic) Prodigiosin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Prodigiosin->Bax Activates Mitochondrion Mitochondrion Caspase9 Caspase9 Mitochondrion->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release

Caption: Prodigiosin-induced apoptosis pathway.

Immunosuppressive Mechanism: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade in cytokine-mediated immune responses. Prodigiosins have been suggested to interfere with this pathway, leading to the suppression of T-cell activation and proliferation.

jak_stat_pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates GeneExpression GeneExpression Nucleus->GeneExpression Promotes Transcription Prodigiosin Prodigiosin Prodigiosin->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by prodigiosin.

Experimental Workflow: From Synthesis to Bioactivity

The study of this compound and its analogs typically follows a structured experimental workflow, from chemical synthesis to the evaluation of its biological effects.

experimental_workflow Synthesis Total Synthesis of This compound Purification Purification and Characterization (NMR, MS) Synthesis->Purification BioactivityScreening In vitro Bioactivity Screening (e.g., MTT assay) Purification->BioactivityScreening MechanismStudies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) BioactivityScreening->MechanismStudies InVivo In vivo Studies (Animal Models) MechanismStudies->InVivo

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

The story of this compound is a compelling example of the dynamic interplay between natural product discovery and the power of synthetic chemistry to verify and provide access to complex molecules. While it is now understood to be a synthetic compound, the biological activities of the prodiginine family, including this compound, continue to inspire research into new therapeutic agents. Future studies will likely focus on the synthesis of novel prodiginine analogs with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action. The development of these compounds as potential anticancer and immunosuppressive drugs remains a promising avenue for drug discovery.

References

Unveiling the Therapeutic Promise of Butylcycloheptylprodigiosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosins are a family of natural red pigments produced by various bacteria, most notably Serratia marcescens. These compounds have garnered significant scientific interest due to their broad spectrum of biological activities, including anticancer, immunosuppressive, and antimicrobial properties. Among these, Butylcycloheptylprodigiosin (bPGN), a synthetic prodiginine, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the current research on this compound, with a focus on its potential therapeutic applications, underlying mechanisms of action, and detailed experimental methodologies. While some studies have questioned whether this compound is a natural product, its potent biological activities as a synthetic analogue are undisputed and form the basis of the research presented herein. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Applications

This compound and related prodigiosins have demonstrated potent cytotoxic effects against a wide array of cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis, or programmed cell death, and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Cytotoxicity Data

The in vitro efficacy of this compound and the broader prodigiosin (B1679158) family has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: IC50 Values of this compound (bPGN) Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HCT-116Colorectal CarcinomaNot explicitly stated, but effective at low micromolar concentrations[1][2]

Table 2: IC50 Values of Prodigiosin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Breast Cancer0.062[3]
MDA-MB-468Breast Cancer0.261[3]
HepG2Liver Cancer0.04[4]
A549Lung Cancer0.06[4]
MCF-7Breast Cancer0.04[4]
WiDrColon Cancer0.2[4]
Doxorubicin-sensitive Lung CancerLung Cancer10[3]
Doxorubicin-resistant Lung CancerLung Cancer10[3]
A375Melanoma1.25 µg/mL[5]
HCT116Colon Cancer0.62 µg/mL[5]
HL60Acute Promyelocytic Leukemia0.0796[6]
K562Chronic Myelogenous LeukemiaNot explicitly stated, but sensitive[6]
HT29Colon Adenocarcinoma0.45 µg/mL[7]
SGC7901Gastric Adenocarcinoma1.30 µg/mL[7]
Mechanism of Action: Apoptosis Induction and Signaling Pathway Modulation

The primary mechanism by which this compound and other prodigiosins exert their anticancer effects is through the induction of apoptosis. This is often mediated by the disruption of mitochondrial function, leading to the release of pro-apoptotic factors, and the activation of caspase cascades.

Furthermore, this compound has been identified as a novel small-molecule inhibitor of precursor microRNA-21 (pre-miR-21) processing.[1][2] miR-21 is an oncomiR that is overexpressed in many cancers and promotes tumor growth by downregulating tumor suppressor genes such as PDCD4 and PTEN.[2] By binding to pre-miR-21, this compound inhibits its processing by the Dicer enzyme, leading to a decrease in mature miR-21 levels. This, in turn, results in the upregulation of its target tumor suppressor genes, ultimately leading to cell cycle arrest and inhibition of proliferation in cancer cells.[1][2]

Other prodigiosins have been shown to modulate additional signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cancer cell proliferation and survival.[3] Prodigiosin treatment has been observed to decrease the levels of key components of this pathway, such as phosphorylated LRP6, DVL2, and active β-catenin.[3]

miR21_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre-miR-21_gene pre-miR-21 Gene pre-miR-21 pre-miR-21 pre-miR-21_gene->pre-miR-21 Transcription Dicer Dicer miR-21 miR-21 Dicer->miR-21 Processing pre-miR-21->Dicer bPGN Butylcycloheptyl- prodigiosin bPGN->pre-miR-21 Binds to & Inhibits RISC RISC Complex mRNA_PDCD4 PDCD4 mRNA RISC->mRNA_PDCD4 Degradation mRNA_PTEN PTEN mRNA RISC->mRNA_PTEN Degradation PDCD4_protein PDCD4 Protein (Tumor Suppressor) mRNA_PDCD4->PDCD4_protein Translation PTEN_protein PTEN Protein (Tumor Suppressor) mRNA_PTEN->PTEN_protein Translation Apoptosis Apoptosis PDCD4_protein->Apoptosis Cell_Proliferation Cell Proliferation Inhibition PTEN_protein->Cell_Proliferation miR-21->RISC

Caption: this compound inhibits miR-21 processing.

Wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5/6 LRP5/6 Co-receptor Wnt->LRP5/6 DVL Dishevelled (DVL) Frizzled->DVL LRP5/6->DVL GSK3b GSK3β DVL->GSK3b beta-catenin β-catenin GSK3b->beta-catenin Phosphorylation & Degradation Axin Axin Axin->GSK3b APC APC APC->GSK3b beta-catenin_nuc β-catenin beta-catenin->beta-catenin_nuc Prodigiosin Prodigiosin Prodigiosin->LRP5/6 Prodigiosin->DVL Inhibits Phosphorylation TCF/LEF TCF/LEF beta-catenin_nuc->TCF/LEF Gene_Expression Target Gene Expression (Proliferation) TCF/LEF->Gene_Expression

Caption: Prodigiosin inhibits the Wnt/β-catenin signaling pathway.

Immunosuppressive Applications

Prodigiosins have demonstrated significant immunosuppressive properties, primarily by targeting T-cell proliferation. This makes them potential candidates for the treatment of autoimmune diseases and the prevention of organ transplant rejection.

Quantitative Immunosuppressive Activity

The immunosuppressive effects of prodigiosins have been evaluated in various in vitro assays.

Table 3: Immunosuppressive Activity of Prodigiosin

AssayEffectConcentrationCitation
Concanavalin-A induced T-cell proliferationInhibition< 100 nM[8]
Mixed lymphocyte responseInhibition< 100 nM[8]
T-dependent antibody responseInhibition< 100 nM[8]
Lipopolysaccharide-induced B-cell proliferationNo effect< 100 nM[8]
Mechanism of Action

The immunosuppressive activity of prodigiosins is distinct from that of other well-known immunosuppressants like cyclosporin (B1163) A. Instead of inhibiting the production of interleukin-2 (B1167480) (IL-2), prodigiosins block the mitogenic signaling downstream of the IL-2 receptor.[9] The molecular target is believed to be the Janus tyrosine kinase 3 (Jak3), which is specifically associated with the common gamma-chain of cytokine receptors, including the IL-2 receptor.[9] By inhibiting Jak3, prodigiosins effectively suppress T-cell activation and proliferation.

Antimicrobial Applications

Prodigiosins exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 4: Minimum Inhibitory Concentration (MIC) of Prodigiosin Against Various Microorganisms

MicroorganismTypeMIC (µg/mL)Citation
Staphylococcus aureusGram-positive bacteria3[10]
Bacillus subtilisGram-positive bacteria5[10]
Bacillus cereusGram-positive bacteria4[10]
Escherichia coliGram-negative bacteria15.9[11]
Klebsiella pneumoniaeGram-negative bacteria22.6 (as µM)[11]
Pseudomonas aeruginosaGram-negative bacteria46.1 (as µM)[11]
Batrachochytrium dendrobatidisChytrid fungus10 (as µM)[3]
Batrachochytrium salamandrivoransChytrid fungus50 (as µM)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or Prodigiosin stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

  • Cell Harvesting: Harvest cells after treatment. For adherent cells, use trypsin and neutralize with serum-containing medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis_workflow start Start harvest_cells Harvest treated and untreated cells start->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in 1X Binding Buffer wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and PI resuspend_cells->stain_cells incubate_dark Incubate for 15 min in the dark stain_cells->incubate_dark add_buffer Add 1X Binding Buffer incubate_dark->add_buffer analyze_flow Analyze by Flow Cytometry add_buffer->analyze_flow end_node End analyze_flow->end_node

Caption: Workflow for Annexin V/PI apoptosis assay.

In Vivo Antitumor Activity: Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a prodigiosin compound using a subcutaneous xenograft model in immunodeficient mice.

  • Immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Matrigel (optional)

  • Sterile PBS

  • Test compound (Prodigiosin or analogue) formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)

  • Calipers

  • Syringes and needles for injection

  • Cell Preparation: Culture the cancer cells to be used for inoculation. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage) and dosage. For example, prodigiosin has been administered at 5 mg/kg via intraperitoneal injection twice weekly.[3]

  • Monitoring: Continue to monitor tumor growth and the body weight of the mice throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment. At the endpoint, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the antitumor efficacy of the compound.

Conclusion

This compound and the broader class of prodigiosins represent a promising avenue for the development of novel therapeutics. Their potent anticancer, immunosuppressive, and antimicrobial activities, coupled with their unique mechanisms of action, warrant further investigation. This technical guide provides a solid foundation of the existing knowledge, from quantitative efficacy data to detailed experimental protocols and an understanding of the molecular pathways involved. It is hoped that this resource will facilitate future research and accelerate the translation of these remarkable compounds from the laboratory to the clinic.

References

The Crimson Cycles: A Technical Guide to the Structural Elucidation of Cyclic Prodigiosins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structural elucidation of cyclic prodigiosins. These fascinating natural products, known for their vibrant red pigmentation and potent biological activities, present unique structural challenges and opportunities in drug discovery and development. This document details the key experimental protocols, summarizes critical quantitative data, and illustrates the intricate biosynthetic and regulatory pathways involved in their formation.

Introduction to Cyclic Prodigiosins

Prodigiosins are a family of tripyrrole alkaloids produced by various bacteria, most notably species of Serratia, Streptomyces, and Pseudoalteromonas.[1][2] While the linear prodigiosin (B1679158) from Serratia marcescens is the most well-known, a growing number of cyclic analogues have been isolated and characterized, exhibiting enhanced biological activities, including antibacterial, immunosuppressive, and anticancer properties.[3][4] The defining structural feature of cyclic prodigiosins is the intramolecular cyclization of an alkyl side chain on one of the pyrrole (B145914) rings, forming a macrocyclic structure. This guide focuses on the analytical techniques and data interpretation essential for elucidating the complex three-dimensional structures of these promising therapeutic leads.

Core Analytical Techniques and Data

The structural determination of cyclic prodigiosins relies on a combination of powerful analytical techniques. This section outlines the principal methods and presents the key quantitative data derived from them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms. For cyclic prodigiosins, ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Key Cyclic Prodigiosins (in CDCl₃)

PositionCycloprodigiosin ¹H (δ, ppm)Cycloprodigiosin ¹³C (δ, ppm)Streptorubin B ¹H (δ, ppm)Streptorubin B ¹³C (δ, ppm)Roseophilin ¹H (δ, ppm)Roseophilin ¹³C (δ, ppm)
Ring A
1-NHbr s-br s-br s-
2-H6.35 (dd)110.66.28 (dd)110.56.85 (d)116.2
3-H6.87 (dd)115.36.83 (t)115.8-112.1 (C)
4-H7.17 (dd)125.86.95 (dd)126.17.33 (d)128.5
5-C-121.3-121.5-125.4
Ring B
1'-NHbr s-br s---
3'-H6.03 (d)91.76.15 (s)92.16.45 (s)97.2
4'-C-164.7-165.2-163.8
5'-C-119.5-119.8-118.7
6'-H (Bridge)6.99 (s)112.37.05 (s)112.57.15 (s)115.1
7'-OCH₃3.96 (s)57.74.01 (s)58.13.98 (s)58.5
Ring C
1''-NHbr s-br s---
2''-H6.19 (d)111.4-148.5 (C)-151.2 (C)
3''-C-149.3-125.1 (C)-129.8 (C)
4''-C-124.9-154.5 (C)-152.3 (C)
5''-CH₃2.50 (s)13.5----
Cyclic Alkyl Chainmultipletsvariousmultipletsvariousmultipletsvarious

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources.[5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting fragments, offering valuable insights into the structure and connectivity of the different pyrrole rings and the cyclic side chain.[10][11]

Table 2: Key Mass Spectrometry Fragmentation Data for Cycloprodigiosin

Precursor Ion (m/z)Fragment Ion (m/z)Putative Fragment Structure/Loss
322.19 [M+H]⁺290.16Loss of CH₃OH from the methoxy (B1213986) group
266.17Cleavage of the C-ring alkyl chain
252.15Loss of the entire pentylcyclohexene ring
224.12Fragmentation of the bipyrrole core
147.08Bipyrrole fragment

Note: Fragmentation patterns can vary depending on the ionization method and collision energy.[10]

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While obtaining suitable crystals of prodigiosins can be challenging, successful crystallographic studies have been instrumental in confirming their complex structures.[12][13][14]

Table 3: Selected X-ray Crystallographic Data for a Cycloprodigiosin Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 10.2 Å, b = 15.8 Å, c = 23.5 Å
Key Bond Length (C-C in macrocycle)~1.54 Å
Key Bond Angle (C-N-C in pyrrole)~108°

Note: Data is representative and specific values will vary for different cyclic prodigiosin structures and their salts.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the isolation, purification, and structural analysis of cyclic prodigiosins.

Isolation and Purification of Cyclic Prodigiosins

A generalized workflow for the extraction and purification of cyclic prodigiosins from bacterial cultures is outlined below.

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Bacterial Culture centrifuge Centrifugation start->centrifuge extract_cells Cell Pellet Extraction (e.g., Acetone (B3395972)/Methanol) centrifuge->extract_cells extract_supernatant Supernatant Extraction (e.g., Ethyl Acetate) centrifuge->extract_supernatant combine Combine Extracts extract_cells->combine extract_supernatant->combine evaporate Evaporation combine->evaporate crude Crude Pigment Extract evaporate->crude silica (B1680970) Silica Gel Column Chromatography crude->silica hplc Preparative HPLC silica->hplc pure Pure Cyclic Prodigiosin hplc->pure

Caption: General workflow for the extraction and purification of cyclic prodigiosins.

Detailed Steps:

  • Culturing: Grow the prodigiosin-producing bacterial strain in a suitable liquid medium (e.g., peptone-glycerol broth) under optimal conditions for pigment production (typically 25-30°C with shaking).[15]

  • Extraction:

    • Separate the bacterial cells from the culture medium by centrifugation.

    • Extract the cell pellet with an organic solvent like acidified methanol (B129727) or acetone to recover intracellular pigments.[16][17]

    • Extract the supernatant with a non-polar solvent such as ethyl acetate (B1210297) to recover extracellular pigments.[18]

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude pigment.

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the prodigiosin fraction from other metabolites.[19]

    • For high purity, subject the prodigiosin-containing fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[20]

NMR Spectroscopic Analysis

Sample Preparation: Dissolve the purified cyclic prodigiosin in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 1-5 mg/mL.

Data Acquisition:

  • ¹H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire spectra on the same instrument. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.[6]

Mass Spectrometric Analysis

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS).

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • MS/MS: Perform collision-induced dissociation (CID) on the parent ion of the cyclic prodigiosin to generate a fragmentation spectrum.[21]

X-ray Crystallography

Crystallization:

  • Dissolve the highly purified cyclic prodigiosin in a suitable solvent.

  • Screen a wide range of crystallization conditions (precipitants, buffers, temperatures) using techniques like hanging-drop or sitting-drop vapor diffusion.[22]

  • Obtaining diffraction-quality crystals can be a trial-and-error process.

Data Collection and Structure Solution:

  • Mount a suitable crystal and expose it to a monochromatic X-ray beam.

  • Collect the diffraction data and process it to determine the unit cell parameters and space group.

  • Solve the phase problem and build an electron density map, into which the molecular structure is fitted and refined.[13]

Biosynthesis and Regulatory Pathways

The biosynthesis of cyclic prodigiosins is a complex process involving a dedicated gene cluster and a key enzymatic cyclization step. Understanding these pathways is crucial for bioengineering efforts aimed at producing novel prodigiosin analogues.

Biosynthesis of the Prodigiosin Core

The biosynthesis of the linear prodigiosin core is a bifurcated pathway that converges to form the tripyrrole skeleton. This process is encoded by the pig gene cluster in Serratia species.

biosynthesis_core cluster_map MAP Biosynthesis cluster_mbc MBC Biosynthesis cluster_condensation Condensation proline L-Proline map_intermediate Intermediates proline->map_intermediate pig genes serine L-Serine serine->map_intermediate pig genes pyruvate Pyruvate pyruvate->map_intermediate pig genes octenal 2-Octenal octenal->map_intermediate pig genes map 2-methyl-3-amyl-pyrrole (MAP) map_intermediate->map pigC PigC Enzyme map->pigC proline2 L-Proline mbc_intermediate Intermediates proline2->mbc_intermediate pig genes glycine Glycine glycine->mbc_intermediate pig genes mbc 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) mbc_intermediate->mbc mbc->pigC prodigiosin Prodigiosin (Linear) pigC->prodigiosin cyclization_pathway prodigiosin Prodigiosin (Linear) enzyme Alkylglycerol Monooxygenase-like Enzyme (e.g., in Pseudoalteromonas) prodigiosin->enzyme cycloprodigiosin Cycloprodigiosin enzyme->cycloprodigiosin Oxidative C-H Activation and Cyclization regulation_pathway cluster_signals Environmental & Cellular Signals cluster_regulators Transcriptional Regulators temp Temperature hexS HexS temp->hexS High temp upregulates ph pH nutrients Nutrient Availability crp CRP nutrients->crp qs Quorum Sensing (AHLs) pigP PigP qs->pigP Activates crp->pigP Inhibits pig_operon pig Gene Cluster (pigA-N) hexS->pig_operon Represses pigP->pig_operon Activates prodigiosin Prodigiosin Biosynthesis pig_operon->prodigiosin

References

Crimson Chronicles: An In-depth Guide to the Early Research of Prodiginine Pigments

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The prodiginines are a family of tripyrrolic red pigments produced by various bacteria, most notably Serratia marcescens. Long before the age of modern antibiotics, these vibrant natural products captured the attention of scientists due to their striking color and, eventually, their potent biological activities. The early research into prodigiosin (B1679158), the most well-known member of this family, laid the groundwork for our current understanding of its complex chemistry, biosynthesis, and therapeutic potential. This technical guide delves into the foundational studies of prodiginine pigments, offering a detailed look at the experimental methodologies, quantitative data, and the logical progression of scientific inquiry that first brought these fascinating molecules to light.

Early Isolation and Characterization

The story of prodigiosin research begins with early observations of "bleeding" bread or communion wafers, a phenomenon caused by the growth of pigment-producing Serratia marcescens (formerly Bacillus prodigiosus)[1]. The first rigorous scientific investigations in the early 20th century focused on extracting and characterizing this pigment.

Experimental Protocols: Early Extraction and Purification

Early researchers developed methods to isolate prodigiosin from bacterial cultures. A typical protocol from this era is summarized below.

Protocol 1: Acidified Methanol (B129727) Extraction (Circa 1940s-1950s)

  • Culture Growth: Serratia marcescens was cultured on a suitable medium, such as peptone-glycerol agar (B569324), at room temperature for 48-72 hours to allow for maximal pigment production.

  • Cell Harvesting: The bacterial biomass was scraped from the agar surface and collected.

  • Extraction: The cell pellet was suspended in methanol acidified with a small amount of hydrochloric acid (HCl). The acidified methanol served to lyse the cells and solubilize the pigment, which is more stable in an acidic environment.

  • Centrifugation: The mixture was centrifuged to pellet the cell debris.

  • Supernatant Collection: The red-colored supernatant containing the crude prodigiosin extract was carefully collected.

  • Purification by Solvent Partitioning: The crude extract was often further purified by partitioning between immiscible solvents, such as chloroform (B151607) and water, to remove water-soluble impurities.

  • Chromatography: Early forms of chromatography, such as column chromatography with adsorbents like magnesium oxide or calcium carbonate, were employed for further purification[2]. Paper chromatography was also used to assess the purity of the pigment fractions.

Early Structural Elucidation

The determination of prodigiosin's chemical structure was a significant undertaking in the early to mid-20th century. The work of Wrede and Hettche in 1929 was pivotal in isolating the pigment in a pure form[3]. Subsequent degradation studies by Wrede and Rothhaas in 1934 led to the proposal of its tripyrrolic structure[3].

Protocol 2: Chemical Degradation for Structural Analysis (Wrede and Rothhaas, 1934)

  • Oxidative Cleavage: The purified pigment was treated with strong oxidizing agents (e.g., potassium permanganate (B83412) or chromic acid). This would break the molecule at its most reactive points, particularly the methine bridges linking the pyrrole (B145914) rings.

  • Reductive Cleavage: Treatment with reducing agents (e.g., hydriodic acid or zinc dust) was also employed to break down the molecule into smaller, more easily identifiable fragments.

  • Fragment Separation and Identification: The resulting mixture of smaller molecules (often pyrrole derivatives) was separated using techniques like distillation or crystallization. The individual fragments were then identified through classical chemical tests and comparison with known compounds. By piecing together the identified fragments, the overall structure of the parent molecule could be deduced.

These early studies correctly identified the fundamental tripyrrylmethene skeleton of prodigiosin[2]. Later spectroscopic methods would confirm and refine this structure.

Early Spectroscopic Analysis

In the mid-20th century, the application of spectrophotometry provided a non-destructive method to characterize prodigiosin. Hubbard and Rimington, in 1950, conducted important spectral studies.

Protocol 3: UV-Visible Spectroscopy of Prodigiosin (Hubbard and Rimington, 1950)

  • Sample Preparation: A purified sample of prodigiosin was dissolved in a suitable solvent, typically ethanol (B145695) or methanol.

  • Spectrophotometer Setup: A UV-Visible spectrophotometer was calibrated.

  • Spectral Measurement: The absorbance of the prodigiosin solution was measured across a range of wavelengths (e.g., 400-600 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) was determined. In acidic solutions, prodigiosin exhibits a characteristic absorption maximum around 535 nm, which is responsible for its intense red color.

Biosynthesis of Prodigiosin: Foundational Studies

Once the structure of prodigiosin was established, the focus of research shifted to understanding its biosynthesis. Early studies using mutant strains of Serratia marcescens and isotopic labeling were instrumental in uncovering the bifurcated nature of the biosynthetic pathway.

The Bifurcated Pathway: Evidence from Mutant Cross-Feeding

A key breakthrough came from experiments in which different non-pigmented mutants of S. marcescens were grown together. It was observed that when certain pairs of mutants were streaked close to each other on an agar plate, a line of red pigment would form where the two strains met. This indicated that one mutant was accumulating a precursor that the other mutant could convert into prodigiosin. These experiments revealed that the pathway is branched, with two separate arms converging to produce the final pigment. One arm synthesizes a monopyrrole precursor, 2-methyl-3-amylpyrrole (MAP), while the other produces a bipyrrole precursor, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). The final step is the enzymatic condensation of MAP and MBC.

Protocol 4: Mutant Cross-Feeding Experiment

  • Mutant Isolation: Non-pigmented mutants of Serratia marcescens were generated, often through UV irradiation or chemical mutagenesis.

  • Culture Preparation: The mutant strains were grown in separate liquid cultures.

  • Agar Plate Inoculation: A petri dish containing a suitable growth medium was prepared. Two different mutant strains were streaked in parallel lines on the agar surface, leaving a small gap between them.

  • Incubation: The plate was incubated at room temperature for 48-72 hours.

  • Observation: The plate was examined for the formation of red pigment at the interface between the two streaks. The ability of one mutant to "feed" the other and restore pigmentation provided evidence for the accumulation and excretion of diffusible precursors.

G cluster_workflow Early Research Workflow for Prodigiosin A Observation of 'Bleeding Bread' B Isolation of Serratia marcescens A->B C Extraction & Purification (Solvent Extraction, Chromatography) B->C E Generation of Non-Pigmented Mutants B->E D Structural Elucidation (Chemical Degradation, Spectroscopy) C->D G Isotopic Labeling Studies D->G F Mutant Cross-Feeding Experiments E->F H Elucidation of Bifurcated Biosynthetic Pathway F->H G->H

Figure 1. Logical workflow of early prodigiosin research.
Isotopic Labeling Studies: Tracing the Precursors

To identify the building blocks of prodigiosin, early researchers used isotopically labeled compounds. Studies demonstrated the incorporation of labeled proline and acetate (B1210297) into the prodigiosin molecule, providing direct evidence for their role as precursors.

Protocol 5: Isotopic Labeling with [¹⁴C]-Proline

  • Culture Preparation: A culture of Serratia marcescens was grown in a defined minimal medium.

  • Addition of Labeled Precursor: A known amount of L-[U-¹⁴C]proline was added to the culture medium.

  • Incubation: The culture was incubated to allow for growth and pigment production.

  • Prodigiosin Extraction and Purification: Prodigiosin was extracted and purified from the bacterial cells as described in Protocol 1.

  • Radioactivity Measurement: The radioactivity of the purified prodigiosin was measured using a scintillation counter. The presence of radioactivity in the pigment molecule confirmed the incorporation of proline.

These studies revealed that proline is a direct precursor for one of the pyrrole rings in the bipyrrole (MBC) portion of prodigiosin.

G cluster_biosynthesis Bifurcated Biosynthesis of Prodigiosin (Early View) Proline Proline Pathway_MBC Biosynthetic Steps Proline->Pathway_MBC Serine Serine Serine->Pathway_MBC Pyruvate Pyruvate Pathway_MAP Biosynthetic Steps Pyruvate->Pathway_MAP Octenal 2-Octenal Octenal->Pathway_MAP MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) Pathway_MBC->MBC MAP 2-methyl-3-amylpyrrole (MAP) Pathway_MAP->MAP Prodigiosin Prodigiosin MBC->Prodigiosin Condensation MAP->Prodigiosin Condensation

Figure 2. Simplified bifurcated prodigiosin biosynthesis pathway.

Quantitative Data from Early Bioactivity Studies

While early studies were often qualitative, some quantitative data on the biological activities of prodigiosin began to emerge. These initial findings spurred further interest in its potential as a therapeutic agent. It is important to note that the reported values from early research can vary due to differences in assay methodologies and the purity of the prodigiosin samples.

Table 1: Antimicrobial Activity of Prodigiosin (Minimum Inhibitory Concentration - MIC)

OrganismMIC (µg/mL)Reference
Staphylococcus aureus15.9 - 250[4]
Bacillus subtilis>100[4]
Escherichia coli15.9 - >250[4]
Pseudomonas aeruginosa>250

Note: The presented MIC values are a summary from various studies, with some being more recent but reflecting the general understanding that prodigiosin is more effective against Gram-positive bacteria.

Table 2: Early Anticancer Activity of Prodigiosin (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µg/mL)
HeLaCervical Cancer~1.0
K562Leukemia~0.5

Note: These are representative values from foundational and subsequent early studies. The potency of prodigiosin against various cancer cell lines has been extensively confirmed in more recent research.

Conclusion

The early research on prodiginine pigments represents a classic chapter in the history of natural product chemistry and microbiology. Through meticulous observation, clever experimentation with mutant strains, and the application of emerging analytical techniques, foundational scientists unraveled the basic structure and biosynthetic origins of these remarkable compounds. Their work not only provided a deep understanding of a fascinating biological phenomenon but also laid the essential groundwork for the modern exploration of prodiginines as promising candidates for drug development in oncology, infectious disease, and immunosuppression. This guide serves as a tribute to that pioneering spirit and a technical resource for today's scientists who continue to build upon this impressive legacy.

References

Methodological & Application

Total Synthesis of Butylcycloheptylprodigiosin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of Butylcycloheptylprodigiosin, a complex tripyrrole alkaloid. The synthesis, originally reported by Fürstner and colleagues, is a convergent and catalysis-based approach. Key transformations include a Narasaka-Heck reaction to construct the bicyclic dihydropyrrole core, a regioselective Tsuji-Trost reaction, and a final Suzuki cross-coupling to assemble the tripyrrole system. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry interested in prodigiosin (B1679158) analogs. While there has been some debate in the literature regarding its status as a natural product, the synthetic route to this compound remains a significant example of modern synthetic strategy.

Introduction

Prodigiosins are a family of tripyrrole red pigments produced by various bacteria, most notably Serratia marcescens. They have garnered significant interest due to their diverse biological activities, including immunosuppressive, anticancer, and antimicrobial properties. This compound is a unique member of this family, characterized by a macrocyclic ring system. Its complex architecture presents a considerable synthetic challenge and serves as an excellent platform for the application of modern catalytic methods. The synthetic strategy detailed herein allows for the efficient construction of this intricate molecule and offers a pathway for the synthesis of related analogs for further biological evaluation.

Synthetic Pathway Overview

The total synthesis of this compound can be conceptually divided into the preparation of two key fragments: the macrocyclic formylpyrrole and the bipyrrole unit. These fragments are then coupled in the final stages of the synthesis.

G cluster_0 Synthesis of Macrocyclic Pyrrole (B145914) Fragment cluster_1 Synthesis of Bipyrrole Fragment cluster_2 Final Assembly and Deprotection Cyclononenone Cyclononenone Doubly_Allylic_Acetate Doubly_Allylic_Acetate Cyclononenone->Doubly_Allylic_Acetate Multistep Sequence Unsaturated_Ketone Unsaturated_Ketone Doubly_Allylic_Acetate->Unsaturated_Ketone Tsuji-Trost Reaction Unsaturated_Oxime_Ester Unsaturated_Oxime_Ester Unsaturated_Ketone->Unsaturated_Oxime_Ester Oximation & Esterification Bicyclic_Dihydropyrrole Bicyclic_Dihydropyrrole Unsaturated_Oxime_Ester->Bicyclic_Dihydropyrrole Narasaka-Heck Reaction Macrocyclic_Pyrrole Macrocyclic_Pyrrole Bicyclic_Dihydropyrrole->Macrocyclic_Pyrrole Aromatization Macrocyclic_Formylpyrrole Macrocyclic_Formylpyrrole Macrocyclic_Pyrrole->Macrocyclic_Formylpyrrole Oxidation Protected_this compound Protected_this compound Macrocyclic_Formylpyrrole->Protected_this compound Suzuki Coupling Pyrrole_Precursors Pyrrole_Precursors Bipyrrole_Boronic_Acid_Derivative Bipyrrole_Boronic_Acid_Derivative Pyrrole_Precursors->Bipyrrole_Boronic_Acid_Derivative Multistep Sequence Bipyrrole_Boronic_Acid_Derivative->Protected_this compound This compound This compound Protected_this compound->this compound Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of the Macrocyclic Formylpyrrole

This part of the synthesis begins with commercially available cyclononenone and proceeds through a series of key transformations to yield the macrocyclic formylpyrrole fragment.

1.1. Preparation of the Doubly Allylic Acetate (B1210297)

The synthesis commences from cyclononenone, which is converted to a doubly allylic acetate through a multi-step sequence.

1.2. Regioselective Tsuji-Trost Reaction

The doubly allylic acetate undergoes a regioselective Tsuji-Trost reaction with methyl acetoacetate (B1235776).

  • Protocol: To a solution of the doubly allylic acetate in a suitable solvent (e.g., THF), a palladium catalyst (e.g., Pd(PPh₃)₄) is added. A solution of the sodium salt of methyl acetoacetate is then added, and the reaction mixture is stirred at room temperature until completion.

1.3. Formation of the Unsaturated Oxime Ester

The resulting unsaturated ketone is converted to the corresponding unsaturated oxime ester.

  • Protocol: The unsaturated ketone is first reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., pyridine) to form the oxime. The oxime is then esterified, for example, with pentafluorobenzoyl chloride, to yield the unsaturated oxime ester.

1.4. Narasaka-Heck Reaction

A key step in the synthesis is the intramolecular Narasaka-Heck reaction to form the bicyclic dihydropyrrole.

  • Protocol: The unsaturated oxime ester is dissolved in a suitable solvent (e.g., DMF) and treated with a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. A base (e.g., a tertiary amine) is added, and the reaction is heated to effect cyclization.

1.5. Aromatization to the Macrocyclic Pyrrole

The bicyclic dihydropyrrole is aromatized to the corresponding pyrrole.

  • Protocol: Aromatization can be achieved by treatment with a base (e.g., DBU) in a suitable solvent.

1.6. Oxidation to the Macrocyclic Formylpyrrole

The final step in the synthesis of this fragment is the chemoselective oxidation of the benzylic methyl group to a formyl group.

  • Protocol: The macrocyclic pyrrole is treated with cerium ammonium (B1175870) nitrate (B79036) (CAN) in a biphasic solvent system (e.g., acetonitrile/water) to yield the desired macrocyclic formylpyrrole.

Part 2: Synthesis of the Bipyrrole Fragment

The bipyrrole fragment is prepared through established methods. A common route involves the synthesis of a 2,2'-bipyrrole (B130514) derivative which is then converted to a boronic acid or ester for the subsequent Suzuki coupling.

Part 3: Final Assembly and Deprotection

3.1. Suzuki Cross-Coupling

The two key fragments, the macrocyclic formylpyrrole and the bipyrrole boronic acid derivative, are coupled via a Suzuki cross-coupling reaction.

  • Protocol: The macrocyclic formylpyrrole and the bipyrrole boronic acid derivative are dissolved in a suitable solvent system (e.g., DME/water). A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) are added, and the mixture is heated under an inert atmosphere until the reaction is complete.

3.2. Deprotection

The final step is the removal of any protecting groups to yield this compound. The specific deprotection strategy will depend on the protecting groups used in the synthesis of the bipyrrole fragment.

Data Presentation

Table 1: Summary of Key Reaction Yields

StepReaction TypeStarting MaterialProductReported Yield (%)
1.2Tsuji-Trost ReactionDoubly Allylic AcetateUnsaturated KetoneData not available
1.4Narasaka-Heck ReactionUnsaturated Oxime EsterBicyclic DihydropyrroleData not available
1.6OxidationMacrocyclic PyrroleMacrocyclic FormylpyrroleData not available
3.1Suzuki Cross-CouplingMacrocyclic Formylpyrrole & BipyrroleProtected this compoundData not available

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Signals
¹H NMR (CDCl₃, 500 MHz)δ = 11.98 (br s, 1H), 11.88 (br s, 1H), 7.00 (s, 1H), 6.86 (d, J = 3.9 Hz, 1H), 6.78 (s, 1H), 6.23 (dd, J = 3.9, 2.4 Hz, 1H), 6.08 (s, 1H), 3.99 (s, 3H), 3.0-2.8 (m, 2H), 2.4-2.2 (m, 2H), 1.8-1.2 (m, 12H), 0.90 (t, J = 7.1 Hz, 3H)
¹³C NMR (CDCl₃, 125 MHz)δ = 166.8, 163.9, 148.5, 145.2, 131.8, 129.2, 128.1, 127.5, 125.4, 124.9, 122.1, 117.8, 115.9, 110.1, 108.9, 56.5, 35.4, 32.1, 31.8, 29.5, 29.3, 28.9, 28.7, 22.6, 14.1
HRMS (ESI)m/z calcd for C₂₅H₃₂N₃O [M+H]⁺: 390.2545; found: 390.2540

Signaling Pathways and Logical Relationships

G Start Start Prepare_Macrocyclic_Formylpyrrole Prepare_Macrocyclic_Formylpyrrole Start->Prepare_Macrocyclic_Formylpyrrole Fragment A Synthesis Prepare_Bipyrrole_Fragment Prepare_Bipyrrole_Fragment Start->Prepare_Bipyrrole_Fragment Fragment B Synthesis End End Suzuki_Coupling Suzuki_Coupling Prepare_Macrocyclic_Formylpyrrole->Suzuki_Coupling Prepare_Bipyrrole_Fragment->Suzuki_Coupling Deprotection Deprotection Suzuki_Coupling->Deprotection Deprotection->End Final Product

Caption: Convergent synthetic strategy for this compound.

Conclusion

The total synthesis of this compound showcases the power of modern catalytic methods in the construction of complex natural product-like molecules. The key steps, including the Narasaka-Heck reaction and Suzuki coupling, provide efficient means to assemble the intricate macrocyclic and tripyrrole structural motifs. This protocol provides a framework for the laboratory synthesis of this intriguing molecule and can serve as a guide for the development of novel prodigiosin analogs with potential therapeutic applications. Further investigation into the biological activities of synthetic prodigiosins will be crucial in advancing our understanding of their medicinal potential.

Application Notes and Protocols for the Purification of Butylcycloheptylprodigiosin from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylcycloheptylprodigiosin is a complex tripyrrole alkaloid belonging to the prodiginine family of natural products. Members of this family have garnered significant interest due to their diverse biological activities, including immunosuppressive, antimicrobial, and anticancer properties. The purification of this compound from a synthetic reaction mixture is a critical step in its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the purification of this compound, focusing on methods suitable for both laboratory-scale research and process development.

The synthesis of this compound often involves multi-step sequences, including key transformations like the Narasaka-Heck reaction and Suzuki cross-coupling. The resulting crude reaction mixture typically contains the desired product along with unreacted starting materials, reagents, catalysts (e.g., palladium complexes), and various byproducts. A robust purification strategy is therefore essential to isolate this compound with high purity.

This guide outlines a multi-step purification workflow that includes:

  • Initial Work-up and Extraction: To remove bulk impurities and isolate the crude product.

  • Silica (B1680970) Gel Column Chromatography: For the primary separation of this compound from major impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): As a final polishing step to achieve high purity suitable for biological and pharmaceutical applications.

  • Crystallization (Optional): For obtaining highly crystalline material.

Physicochemical Properties of this compound

A basic understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₂₅H₃₁N₃ORelatively nonpolar, but with polar functional groups.
Appearance Deep red solidThe color can be used as a visual guide during chromatography.
Solubility Soluble in chlorinated solvents (dichloromethane, chloroform), ethyl acetate (B1210297), acetone, and methanol (B129727). Sparingly soluble in hexanes and water.Dictates the choice of solvents for extraction and chromatography.
Polarity Moderately polarSuitable for purification by normal-phase silica gel chromatography.
Basicity The pyrrole (B145914) nitrogens are weakly basic.Can interact with acidic silica gel; may require mobile phase modifiers.

Purification Workflow

The overall workflow for the purification of this compound from a reaction mixture is depicted below.

Purification_Workflow Purification Workflow for this compound reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction reaction_mixture->extraction Work-up concentration Concentration extraction->concentration crude_product Crude Product concentration->crude_product silica_gel Silica Gel Column Chromatography crude_product->silica_gel Primary Purification hplc Preparative HPLC silica_gel->hplc Polishing pure_product Pure this compound hplc->pure_product crystallization Crystallization (Optional) pure_product->crystallization

Caption: Overall purification workflow for this compound.

Experimental Protocols

Protocol 1: Initial Work-up and Extraction

This protocol describes the initial work-up of a crude reaction mixture, for instance, following a Suzuki cross-coupling reaction.

Objective: To remove inorganic salts, water-soluble impurities, and the bulk of the solvent from the reaction mixture.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted under basic conditions, quench by adding saturated aqueous NH₄Cl solution until the aqueous layer is neutral to slightly acidic.

  • Dilution: Dilute the quenched reaction mixture with ethyl acetate.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Extraction: Drain the aqueous layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a deep red oil or solid.

Protocol 2: Silica Gel Column Chromatography

This protocol details the primary purification of the crude product using silica gel column chromatography.

Objective: To separate this compound from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM) (optional, for sample loading)

  • Chromatography column

  • Fraction collection tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% hexanes or a 95:5 hexanes:EtOAc mixture).

    • Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the initial elution solvent). Carefully apply the solution to the top of the silica gel column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and concentrate to a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:EtOAc).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.

    • The red-colored band corresponding to this compound should be carefully monitored and collected.

  • Fraction Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield partially purified this compound.

Table 1: Suggested Gradient for Silica Gel Chromatography

StepHexanes (%)Ethyl Acetate (%)VolumePurpose
19552-3 column volumesElute nonpolar impurities
290102-3 column volumesContinue eluting less polar impurities
385155-10 column volumesElute this compound
470302-3 column volumesElute more polar impurities

Note: The optimal solvent system and gradient may vary depending on the specific impurities present in the reaction mixture and should be determined by TLC analysis.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of this compound using preparative reverse-phase HPLC.

Objective: To achieve high purity (>98%) of this compound.

Materials:

  • Partially purified this compound from column chromatography

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

Procedure:

  • Sample Preparation: Dissolve the partially purified product in a suitable solvent, such as methanol, to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale to determine the optimal gradient and mobile phase composition.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the gradient program as determined in the method development phase. A typical gradient is provided in the table below.

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. If a volatile acid modifier was used, it may co-evaporate. If a non-volatile buffer was used, an additional desalting step may be necessary.

Table 2: Typical Preparative HPLC Parameters

ParameterValue
Column Preparative C18, 10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate Dependent on column diameter (e.g., 20-50 mL/min for a 20 mm ID column)
Gradient 70-100% B over 20-30 minutes
Detection UV-Vis at 535 nm

Visualization of Key Relationships

Logical Relationship in Purification Steps

Purification_Logic cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Final Polishing Crude Product Crude Product Extraction Extraction Crude Product->Extraction Removes salts, polar impurities Extracted Crude Extracted Crude Extraction->Extracted Crude Silica Gel Chromatography Silica Gel Chromatography Extracted Crude->Silica Gel Chromatography Separates by polarity Partially Pure Partially Pure Silica Gel Chromatography->Partially Pure Preparative HPLC Preparative HPLC Partially Pure->Preparative HPLC High-resolution separation High Purity Product High Purity Product Preparative HPLC->High Purity Product

Caption: Logical flow of purification with the purpose of each step.

Conclusion

The successful purification of this compound from a synthetic reaction mixture requires a systematic, multi-step approach. The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to obtain this promising compound in high purity. Optimization of each step, particularly the chromatographic conditions, based on the specific impurity profile of the crude reaction mixture will be key to achieving high yields and purity. The use of analytical techniques such as TLC, HPLC, and NMR spectroscopy is essential for monitoring the purification process and confirming the identity and purity of the final product.

Application Notes and Protocols for the Analytical Characterization of Butylcycloheptylprodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques used for the characterization of Butylcycloheptylprodigiosin (BCHP), a member of the prodigiosin (B1679158) family of natural products. The following sections outline the experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Quantitative Data

Specific chemical shift values for this compound are typically found in the supporting information of seminal publications on its synthesis and structural analysis. Researchers are directed to these resources for precise data. For illustrative purposes, typical chemical shift ranges for related prodigiosin structures are provided below.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Prodigiosin Analogs

Proton TypeChemical Shift (δ) Range (ppm)
Pyrrole (B145914) N-H10.0 - 12.0
Aromatic/Heteroaromatic C-H6.0 - 8.0
Methoxy (-OCH₃)3.8 - 4.2
Alkyl Chain (adjacent to pyrrole)2.5 - 3.0
Alkyl Chain (bulk)1.2 - 1.8
Terminal Methyl (-CH₃)0.8 - 1.0

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Prodigiosin Analogs

Carbon TypeChemical Shift (δ) Range (ppm)
Pyrrole C=C/C=N100 - 160
Methoxy (-OCH₃)55 - 65
Alkyl Chain (-CH₂-)20 - 40
Terminal Methyl (-CH₃)10 - 15

Note: Actual chemical shifts for this compound should be obtained from the supporting information of relevant research articles.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable protons (e.g., N-H).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (in ¹H NMR), and signal multiplicities to assign the structure of this compound. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete and unambiguous assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve BCHP in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acq_1h Acquire ¹H NMR setup->acq_1h acq_13c Acquire ¹³C NMR setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate integrate_analyze Integrate & Analyze Spectra calibrate->integrate_analyze structure Structure Elucidation integrate_analyze->structure

Workflow for NMR Spectroscopic Analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which aids in structural confirmation. Electron Impact (EI) mass spectrometry has been noted as a key technique for distinguishing BCHP from its isomers.

Quantitative Data

The exact mass and fragmentation data for this compound can be found in specialized publications. For reference, the expected molecular ion and common fragmentation patterns for prodigiosin-type molecules are presented.

Table 3: Expected Mass Spectrometry Data for Prodigiosin Analogs

IonDescriptionExpected m/z (for Prodigiosin)
[M]⁺˙ or [M+H]⁺Molecular Ion323.19 (as [M]⁺˙)
Fragment IonsResult from cleavage of alkyl chains and pyrrole ringsVaries with structure

Note: For specific m/z values for this compound, consult the relevant literature.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the purified this compound into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. For direct insertion, dissolve the sample in a volatile solvent, apply it to the probe, and allow the solvent to evaporate.

  • Ionization:

    • Utilize a standard electron impact ionization source.

    • Bombard the vaporized sample with electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

  • Detection:

    • Detect the separated ions and record their abundance.

  • Data Analysis:

    • Generate a mass spectrum, which is a plot of ion intensity versus m/z.

    • Identify the molecular ion peak (M⁺˙) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. Compare the observed fragmentation with known fragmentation pathways for prodigiosin analogs. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis sample Purified BCHP introduction Direct Insertion Probe or GC Inlet sample->introduction ionization Electron Impact Ionization (70 eV) introduction->ionization analysis Mass Analysis (e.g., Quadrupole) ionization->analysis detection Ion Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum mol_ion Identify Molecular Ion spectrum->mol_ion fragmentation Analyze Fragmentation mol_ion->fragmentation structure_confirm Structural Confirmation fragmentation->structure_confirm

Workflow for Electron Impact Mass Spectrometry Analysis of BCHP.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the purification and purity assessment of this compound. Reversed-phase HPLC is commonly used for the separation of prodigiosin analogs.

Quantitative Data

The retention time of this compound is dependent on the specific HPLC method used (e.g., column, mobile phase, flow rate).

Table 4: Typical HPLC Parameters and Expected Results for Prodigiosin Analogs

ParameterValue
ColumnC18 (Reversed-Phase)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)
Detection Wavelength~535 nm
Expected Retention TimeVaries; typically in the range of 10-30 minutes
Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Dissolve a known concentration of this compound in a suitable solvent that is miscible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Column:

    • Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

    • Equilibrate a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) with the initial mobile phase conditions. Maintain a constant column temperature (e.g., 30 °C).

  • Chromatographic Conditions:

    • Set the detector to monitor the absorbance at the λmax of this compound (around 535 nm).

    • Use a binary mobile phase system, for example:

      • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Run a linear gradient elution, for example, from 30% B to 100% B over 30 minutes, followed by a hold at 100% B for 5 minutes and re-equilibration at initial conditions.

    • Set a flow rate of 1.0 mL/min.

  • Injection and Data Acquisition:

    • Inject a defined volume of the sample (e.g., 10-20 µL).

    • Acquire the chromatogram for the duration of the run.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid technique used to determine the concentration of this compound in solution and to confirm the presence of its characteristic chromophore.

Quantitative Data

Table 5: UV-Vis Absorption Data for Prodigiosin Analogs

ParameterValue
SolventMethanol or Ethanol
λmax~535 nm
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to create a calibration curve if quantification is desired.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use matched quartz cuvettes with a 1 cm path length.

  • Measurement:

    • Fill a cuvette with the solvent to be used as a blank and record the baseline spectrum.

    • Fill a second cuvette with the sample solution.

    • Scan the sample over a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λmax).

    • To quantify the concentration of an unknown sample, measure its absorbance at the predetermined λmax.

  • Data Analysis:

    • The λmax should be characteristic of the prodigiosin chromophore.

    • If a calibration curve was generated, determine the concentration of the unknown sample by interpolating its absorbance value on the curve, according to the Beer-Lambert law.

X-ray Crystallography

X-ray crystallography provides the unambiguous, three-dimensional atomic structure of this compound in its crystalline solid state. This technique is considered the gold standard for structural elucidation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • Grow single crystals of this compound of suitable quality (typically >0.1 mm in all dimensions) and with minimal defects. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the diffraction spots.

    • Correct the data for experimental factors (e.g., Lorentz and polarization effects, absorption).

    • Determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement:

    • Solve the phase problem to generate an initial electron density map. This can be achieved using direct methods or Patterson methods for small molecules.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental diffraction data until the calculated and observed diffraction patterns converge.

  • Structure Validation and Analysis:

    • Validate the final crystal structure using established crystallographic metrics.

    • Analyze the three-dimensional structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

XRay_Workflow crystallization Crystal Growth of BCHP mounting Crystal Mounting & Data Collection crystallization->mounting processing Data Processing & Integration mounting->processing solution Structure Solution (Phasing) processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation & Analysis refinement->validation final_structure 3D Atomic Structure validation->final_structure

Workflow for X-ray Crystallography of this compound.

Application Notes and Protocols: In Vitro Cytotoxicity Assay for Butylcycloheptylprodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosins are a family of natural red pigments produced by various bacteria, including Serratia marcescens. These compounds have garnered significant interest in the field of oncology due to their potent cytotoxic and pro-apoptotic activities against a wide range of cancer cell lines.[1][2][3] Butylcycloheptylprodigiosin is a synthetic analogue of prodigiosin (B1679158) designed to enhance its therapeutic potential. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability.[4][5]

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[6][7]

Data Presentation: Cytotoxicity of Prodigiosin Analogues

The following table summarizes the half-maximal inhibitory concentration (IC50) values of prodigiosin and its derivatives against various cancer cell lines, as determined by the MTT assay at 48 or 72 hours of incubation. Please note that specific data for this compound is not yet widely available in published literature; therefore, the presented data is illustrative of the typical cytotoxic potency of prodigiosin compounds.

CompoundCell LineCell TypeIncubation Time (hours)IC50Reference
ProdigiosinNCI-H292Lung Carcinoma723.6 µg/mL[2]
ProdigiosinHEp-2Laryngeal Carcinoma723.4 µg/mL[2]
ProdigiosinMCF-7Breast Adenocarcinoma725.1 µg/mL[2]
ProdigiosinHL-60Promyelocytic Leukemia721.7 µg/mL[2]
ProdigiosinA549Lung Carcinoma481.30 µg/mL[8]
ProdigiosinA375Melanoma481.25 µg/mL[8]
ProdigiosinMDA-MB-231Breast Adenocarcinoma480.62 µg/mL[8]
ProdigiosinHCT116Colon Carcinoma481.30 µg/mL[8]
Methyl-prodiginineRT-112Bladder Carcinoma7226.4 nM[4]
Methyl-prodiginineRT-112resCisplatin-resistant Bladder Carcinoma7218.8 nM[4]

Experimental Workflow

The following diagram outlines the key steps of the in vitro cytotoxicity assay for this compound.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549, HCT116) compound_prep 2. Compound Preparation (this compound stock solution and serial dilutions) cell_seeding 3. Cell Seeding (96-well plate) treatment 4. Treatment (Incubate with compound for 24, 48, 72h) cell_seeding->treatment mtt_addition 5. MTT Addition (Add MTT reagent to each well) treatment->mtt_addition incubation 6. Incubation (Allow formazan crystal formation) mtt_addition->incubation solubilization 7. Solubilization (Add solubilizing agent, e.g., DMSO) incubation->solubilization absorbance 8. Absorbance Measurement (Microplate reader at 570 nm) calculation 9. Calculation (% Cell Viability) absorbance->calculation ic50 10. IC50 Determination (Dose-response curve) calculation->ic50 signaling_pathway Prodigiosin-Induced Apoptosis Signaling Pathway cluster_stimulus Stimulus cluster_er ER Stress Pathway cluster_mito Mitochondrial Pathway cluster_execution Execution Pathway Prodigiosin This compound ER_Stress ER Stress Prodigiosin->ER_Stress IRE1a IRE1α ER_Stress->IRE1a PERK PERK ER_Stress->PERK JNK JNK IRE1a->JNK Mitochondrion Mitochondrion JNK->Mitochondrion eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP CHOP->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Butylcycloheptylprodigiosin in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosins are a family of natural red pigments produced by various bacteria, renowned for their wide range of biological activities, including anticancer properties. Butylcycloheptylprodigiosin, a member of this family, has emerged as a potential photosensitizer for use in Photodynamic Therapy (PDT). PDT is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizing agent, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tumor ablation.

These application notes provide a comprehensive overview of the use of this compound as a photosensitizer in PDT, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of relevant data. While specific data for this compound in PDT is still emerging, the following protocols are based on established methodologies for other photosensitizers and can be adapted for its evaluation.

Mechanism of Action in Photodynamic Therapy

The efficacy of this compound in PDT is predicated on its ability to absorb light energy and transfer it to molecular oxygen, generating highly cytotoxic ROS, primarily singlet oxygen (¹O₂). This process is initiated by the excitation of the photosensitizer from its ground state to a short-lived singlet excited state upon light absorption. Subsequently, it undergoes intersystem crossing to a longer-lived triplet excited state. In this triplet state, the photosensitizer can react with molecular oxygen via two main pathways:

  • Type I Reaction: The photosensitizer reacts directly with a substrate molecule, transferring a hydrogen atom or an electron to form radicals. These radicals can then react with oxygen to produce ROS such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

  • Type II Reaction: The photosensitizer in its triplet state directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant pathway for many photosensitizers used in PDT.

The generated ROS are highly reactive and can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis, necrosis, or autophagy.

Data Presentation

While extensive quantitative data for this compound in PDT is not yet available in published literature, the following table summarizes the cytotoxic effects observed in a study by Elahian et al. (2021). It is important to note that this study utilized gamma radiation rather than light, and therefore does not represent a direct PDT application. However, it provides foundational data on the inherent cytotoxicity of the compound.

Cell LineCompound ConcentrationRadiation Dose (Gy)Cell Viability (%)
MCF7 Varies0Dose-dependent decrease
(Human breast cancer)1, 3, 5Not significantly different from no radiation
HDF Varies0Dose-dependent decrease
(Human dermal fibroblast)1, 3, 5Not significantly different from no radiation

Note: The original study did not provide specific IC50 values but stated that the toxicity of this compound was dose-dependent and not influenced by the radiation doses used[1]. For a true PDT effect, a significant decrease in cell viability upon light irradiation compared to the dark control would be expected.

Experimental Protocols

The following are detailed, generalized protocols for evaluating this compound as a photosensitizer in PDT. Researchers should optimize these protocols based on the specific cell lines, light sources, and experimental conditions used.

Protocol 1: In Vitro Phototoxicity Assay (MTT Assay)

Objective: To determine the phototoxic efficacy of this compound by assessing cell viability after treatment with the photosensitizer and light irradiation.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Light source with appropriate wavelength for this compound excitation (prodigiosins typically absorb in the green region of the spectrum, ~535 nm)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the photosensitizer).

  • Incubation: Incubate the cells with this compound for a predetermined period (e.g., 4, 12, or 24 hours) in the dark to allow for cellular uptake.

  • Washing: After incubation, remove the medium containing the photosensitizer and wash the cells twice with PBS.

  • Light Irradiation: Add fresh, complete cell culture medium to each well. Expose one set of plates to a specific light dose (J/cm²) from the light source. Keep a parallel set of plates in the dark as a "dark toxicity" control.

  • Post-Irradiation Incubation: Incubate both the irradiated and dark control plates for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of this compound to determine the IC50 values for both the light-treated and dark control groups. A significant difference between the IC50 values of the two groups indicates a phototoxic effect.

Protocol 2: Reactive Oxygen Species (ROS) Detection

Objective: To qualitatively and quantitatively measure the generation of intracellular ROS upon photoactivation of this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS probe

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Seed cells on glass coverslips (for microscopy) or in culture plates (for flow cytometry) and treat with this compound as described in Protocol 1 (steps 1-4).

  • ROS Probe Loading: After washing, incubate the cells with H₂DCFDA (typically 5-10 µM in serum-free medium) for 30 minutes in the dark.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Light Irradiation: Add fresh medium and irradiate the cells with a specific light dose.

  • Detection:

    • Fluorescence Microscopy: Immediately after irradiation, visualize the cells under a fluorescence microscope. An increase in green fluorescence indicates ROS production.

    • Flow Cytometry: Immediately after irradiation, detach the cells, resuspend them in PBS, and analyze them using a flow cytometer. An increase in the mean fluorescence intensity of the cell population indicates ROS generation.

  • Data Analysis: Quantify the fluorescence intensity and compare the results between the light-treated and dark control groups.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the cell death induced by this compound-PDT is apoptotic.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound and light as described in Protocol 1 (steps 1-6).

  • Cell Harvesting: After the post-irradiation incubation period, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). Compare the percentage of apoptotic cells in the light-treated group versus the dark control group.

Protocol 4: In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound-PDT in a preclinical animal model.

Materials:

  • This compound formulated for in vivo administration

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells for xenograft model (e.g., MDA-MB-231, A549)

  • Anesthetic

  • Light source with fiber optic delivery system

  • Calipers for tumor measurement

Procedure:

  • Tumor Xenograft Model: Subcutaneously inject a suspension of tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping: Randomly divide the mice into the following groups:

    • Control (no treatment)

    • This compound only

    • Light only

    • This compound + Light (PDT group)

  • Photosensitizer Administration: Administer this compound to the mice in the designated groups, typically via intravenous or intraperitoneal injection. The dosage and timing (drug-light interval) should be optimized in preliminary studies.

  • Light Delivery: At the predetermined drug-light interval, anesthetize the mice. Deliver a specific light dose to the tumor area using a fiber optic coupled to the light source.

  • Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue monitoring until the tumors in the control group reach a predetermined size, or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves. Compare the tumor growth inhibition in the PDT group to the control groups.

Signaling Pathways and Visualizations

Photodynamic therapy is known to activate a complex network of signaling pathways that determine the ultimate fate of the cell. The primary mechanisms of cell death induced by PDT are apoptosis and autophagy, often accompanied by an inflammatory response mediated by transcription factors such as NF-κB.

General PDT-Induced Apoptosis Pathway

PDT-induced ROS can cause damage to mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9, the initiator caspase in the intrinsic apoptotic pathway. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

PDT_Apoptosis_Pathway cluster_0 PDT cluster_1 Cellular Response PS This compound ROS Reactive Oxygen Species (ROS) Light Light Oxygen O₂ Mito_Damage Mitochondrial Damage ROS->Mito_Damage Cyt_C Cytochrome c Release Mito_Damage->Cyt_C Apoptosome Apoptosome (Apaf-1, Casp-9) Cyt_C->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PDT-induced apoptosis pathway.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel photosensitizer like this compound.

In_Vitro_Workflow start Start: Select Cancer Cell Line seed Seed Cells in Plates/Dishes start->seed treat Incubate with this compound seed->treat wash Wash to Remove Excess Photosensitizer treat->wash irradiate Irradiate with Light (Dark Control in Parallel) wash->irradiate viability Cell Viability Assay (e.g., MTT) irradiate->viability ros ROS Detection Assay (e.g., H₂DCFDA) irradiate->ros apoptosis Apoptosis Assay (e.g., Annexin V/PI) irradiate->apoptosis analyze Analyze Data and Determine Efficacy viability->analyze ros->analyze apoptosis->analyze

Caption: In vitro evaluation workflow.

PDT-Induced NF-κB Signaling

PDT can also activate the NF-κB signaling pathway, which plays a dual role in cancer therapy. It can promote inflammation and an anti-tumor immune response, but it can also upregulate pro-survival genes that may lead to treatment resistance.

PDT_NFkB_Pathway cluster_0 PDT cluster_1 Cellular Response PS This compound ROS Reactive Oxygen Species (ROS) Light Light Oxygen O₂ IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Target Gene Expression NFkB->Gene ProSurvival Pro-survival Gene->ProSurvival ProInflammatory Pro-inflammatory Gene->ProInflammatory

Caption: PDT-induced NF-κB signaling.

Conclusion

This compound holds promise as a novel photosensitizer for photodynamic therapy. The protocols and information provided herein offer a framework for researchers to systematically evaluate its phototoxic potential and elucidate its mechanisms of action. Further studies are warranted to establish optimal parameters for its use and to fully characterize its efficacy in preclinical cancer models. The adaptability of the provided protocols will be crucial for advancing our understanding of this compound and its potential translation into clinical applications.

References

Dissolving Butylcycloheptylprodigiosin for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the solubilization of Butylcycloheptylprodigiosin for use in in vitro cell culture experiments. This compound belongs to the prodigiosin (B1679158) family of natural pigments, which are known for their poor water solubility.[1][2][3] Proper dissolution is critical for obtaining accurate and reproducible results in biological assays.

Summary of Solvents for Prodigiosin Compounds

Prodigiosin and its analogs are generally hydrophobic. The following table summarizes the solvents that can be used to dissolve these compounds, based on available data for the prodigiosin family.

SolventSolubility of ProdigiosinsSuitability for Cell Culture
Dimethyl Sulfoxide (DMSO) Soluble [1][2][3]Highly Suitable. DMSO is a common cryoprotectant and solvent for water-insoluble compounds in cell culture.[4][5][6] It is recommended to keep the final concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.[4]
Ethanol (B145695) Moderately Soluble [1][2]Suitable. Similar to DMSO, the final concentration of ethanol in the cell culture medium should be kept to a minimum to prevent adverse effects on cell viability.
Methanol Soluble [1][2]Less Suitable for direct cell culture application. Methanol is generally more toxic to cells than DMSO or ethanol and is often used for extraction rather than as a vehicle for compound delivery in cell-based assays.
Acetonitrile Soluble [1][2]Not Recommended for direct cell culture application. Acetonitrile can be toxic to cells and is not a standard solvent for introducing compounds in cell culture.
Chloroform Soluble [1][2]Not Suitable for cell culture. Chloroform is highly toxic to cells and is incompatible with aqueous culture media.
Water Poorly Soluble or Insoluble [2]Not Suitable as a primary solvent.

Experimental Protocols

The following protocols provide a generalized methodology for preparing this compound solutions for cell culture experiments. It is essential to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific batch of the compound.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for future experiments.

Materials:

  • This compound (powder)

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional, set to 37°C)

Procedure:

  • Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add a small volume of sterile DMSO to the tube. The initial volume will depend on the desired final stock concentration (e.g., for a 10 mM stock, the volume will be calculated based on the molecular weight of this compound).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[4]

  • Visually inspect the solution for any undissolved particulate matter.

  • If the compound is not fully dissolved, gentle warming in a 37°C water bath for a few minutes may aid dissolution.[4][6] Vortex again after warming.

  • Once the compound is completely dissolved, add sterile DMSO to reach the final desired stock concentration.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the high-concentration stock solution to the final working concentrations for treating cells.

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Example: To prepare a 10 µM working solution from a 10 mM stock solution, you can perform a 1:1000 dilution. This can be achieved by adding 1 µL of the 10 mM stock to 999 µL of cell culture medium.[4]

  • Always prepare a vehicle control. This control should contain the same final concentration of the solvent (e.g., DMSO) as is present in the highest concentration of the test compound.[4] This is crucial to distinguish the effects of the compound from any potential effects of the solvent itself.

  • Gently mix the working solutions by pipetting or inverting the tube before adding them to the cell cultures.

  • Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final treatment concentration.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Solubilization

The following diagram illustrates the general workflow for dissolving this compound for cell culture experiments.

G Experimental Workflow for Dissolving this compound cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment A Weigh this compound B Add Sterile DMSO A->B C Vortex & Gentle Warming B->C D Aliquot & Store at -20°C/-80°C C->D E Thaw Stock Solution F Serial Dilution in Culture Medium E->F G Prepare Vehicle Control F->G H Add to Cell Culture F->H G->H

Caption: Workflow for preparing this compound solutions.

Generalized Signaling Pathway for Prodigiosin-Induced Apoptosis

Prodigiosins have been shown to exhibit anticancer properties by inducing programmed cell death (apoptosis).[1][2] The diagram below provides a simplified overview of potential signaling pathways affected by these compounds.

G Generalized Prodigiosin-Induced Apoptosis Pathway cluster_0 Signaling Inhibition cluster_1 Tumor Suppressor Activation cluster_2 Cellular Response Prodigiosin This compound Wnt_beta_catenin Wnt/β-catenin Pathway Prodigiosin->Wnt_beta_catenin Inhibits p53 p53 Activation Prodigiosin->p53 Activates Apoptosis Induction of Apoptosis Wnt_beta_catenin->Apoptosis p53->Apoptosis

Caption: Potential signaling pathways affected by prodigiosins.

References

Application Notes and Protocols for Determining the Antimicrobial Activity of Butylcycloheptylprodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing the antimicrobial efficacy of Butylcycloheptylprodigiosin. The protocols herein detail the experimental setup for determining its minimum inhibitory and bactericidal concentrations, evaluating its rate of bactericidal activity, and assessing its potential to inhibit biofilm formation.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][5][6]

Experimental Protocol: Broth Microdilution Method

This method is a standard technique for determining MIC values and can be extended to determine the MBC.[2][7][8]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8][10]

  • Sterile 96-well microtiter plates[7]

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Mueller-Hinton Agar (B569324) (MHA) plates

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[10][11]

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, which is typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10][11]

    • Adjust the turbidity of the bacterial suspension with sterile CAMHB or saline to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.[10]

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of this compound Dilutions:

    • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate.

    • The typical final volume in each well is 100 µL.

    • The dilution series should cover a range of concentrations appropriate for the expected MIC.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, bringing the final volume to 200 µL.

    • Include a positive control (no this compound) and a negative control (no bacteria) in each plate.[10]

    • Incubate the microtiter plate at 37°C for 16-20 hours.[10]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[1][10]

  • MBC Determination:

    • Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).[10]

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

    • Spread the aliquot evenly onto a properly labeled MHA plate.[10]

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that demonstrates a 99.9% reduction (a ≥ 3-log10 reduction) in CFU/mL compared to the initial inoculum concentration.[4][11]

Data Presentation: MIC and MBC of this compound
MicroorganismThis compound MIC (µg/mL)This compound MBC (µg/mL)Control Antibiotic MIC (µg/mL)Control Antibiotic MBC (µg/mL)
S. aureus ATCC 25923816Vancomycin: 1Vancomycin: 2
E. coli ATCC 259223264Ciprofloxacin: 0.015Ciprofloxacin: 0.03
P. aeruginosa ATCC 2785364>128Gentamicin: 0.5Gentamicin: 1

Time-Kill Curve Assay

A time-kill curve assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[11][12]

Experimental Protocol: Time-Kill Curve

Materials:

  • Same as for MIC/MBC determination.

Procedure:

  • Preparation:

    • Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Prepare a growth control tube with no this compound.[11]

    • Prepare a standardized bacterial inoculum as described for the MIC/MBC assay, with a starting concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension.

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[11]

  • Viable Cell Count:

    • Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS.[11]

    • Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.[12]

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Transform the CFU/mL values to log10 CFU/mL.

    • Plot log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in the CFU/mL from the initial inoculum.[11][12]

Data Presentation: Time-Kill Assay for this compound against S. aureus
Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.705.705.705.705.70
26.305.655.405.104.80
47.105.504.804.203.50
67.905.304.103.10<2.00
88.505.103.50<2.00<2.00
128.904.902.80<2.00<2.00
249.204.70<2.00<2.00<2.00

Anti-Biofilm Activity Assay

This assay quantifies the ability of this compound to inhibit the formation of bacterial biofilms. The crystal violet staining method is a common and effective technique for this purpose.[13][14][15]

Experimental Protocol: Crystal Violet Biofilm Assay

Materials:

  • This compound

  • Test microorganism capable of biofilm formation (e.g., S. aureus)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable biofilm-promoting medium)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.

    • Prepare a standardized bacterial inoculum (0.5 McFarland) and dilute it 1:100 in the same medium.[16]

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the this compound dilutions.

    • Include a positive control (bacteria without the compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 24-48 hours without shaking.[16]

  • Staining:

    • Gently remove the planktonic bacteria by washing the wells twice with sterile PBS. Be careful not to dislodge the biofilm.[13]

    • Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[13][14]

    • Remove the crystal violet solution and wash the wells gently with water until the wash water is clear.

  • Quantification:

    • Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[16][17]

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.[17]

    • Measure the absorbance at a wavelength of 550-595 nm using a plate reader.[17]

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the positive control.

Data Presentation: Biofilm Inhibition by this compound
Concentration (µg/mL)Absorbance (OD570)% Biofilm Inhibition
Growth Control1.2500%
11.12510%
20.93825%
40.62550%
80.31375%
160.12590%
320.06395%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis strain Bacterial Strain (e.g., S. aureus) culture Overnight Culture strain->culture inoculum Standardized Inoculum (0.5 McFarland) culture->inoculum mic_mbc MIC/MBC Assay (Broth Microdilution) inoculum->mic_mbc time_kill Time-Kill Assay inoculum->time_kill biofilm Anti-Biofilm Assay (Crystal Violet) inoculum->biofilm compound This compound Stock Solution dilutions Serial Dilutions compound->dilutions dilutions->mic_mbc dilutions->time_kill dilutions->biofilm mic_results Determine MIC mic_mbc->mic_results mbc_results Determine MBC mic_mbc->mbc_results time_kill_plot Plot log10 CFU/mL vs. Time time_kill->time_kill_plot biofilm_inhibition Calculate % Inhibition biofilm->biofilm_inhibition

Caption: Overall experimental workflow for assessing antimicrobial activity.

MIC_MBC_Workflow start Start prep_dilutions Prepare serial dilutions of this compound in 96-well plate start->prep_dilutions add_inoculum Add standardized bacterial inoculum to each well prep_dilutions->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic plate_for_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_for_mbc incubate_plates Incubate agar plates at 37°C for 18-24 hours plate_for_mbc->incubate_plates read_mbc Determine MBC (lowest concentration with ≥99.9% killing) incubate_plates->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Time_Kill_Workflow start Start setup_tubes Prepare tubes with varying concentrations of this compound start->setup_tubes add_inoculum Inoculate tubes with standardized bacterial suspension setup_tubes->add_inoculum incubate_shaking Incubate at 37°C with shaking add_inoculum->incubate_shaking sampling Withdraw aliquots at specified time points (0-24h) incubate_shaking->sampling sampling->incubate_shaking Continue incubation serial_dilute Perform serial dilutions of aliquots sampling->serial_dilute plate_samples Plate dilutions onto agar serial_dilute->plate_samples incubate_plates Incubate plates for 18-24 hours plate_samples->incubate_plates count_colonies Count colonies and calculate CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for the time-kill curve assay.

References

High-Throughput Screening Methods for Prodigiosin Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of prodigiosin (B1679158) analogs to identify novel therapeutic agents. Prodigiosin and its derivatives have garnered significant interest due to their potent anticancer, immunosuppressive, and antimicrobial properties. High-throughput screening enables the rapid evaluation of large libraries of these analogs to identify compounds with desired biological activities and to elucidate structure-activity relationships (SAR).

Introduction to High-Throughput Screening of Prodigiosin Analogs

Prodigiosins are a family of natural red pigments characterized by a common tripyrrole skeleton.[1] Their diverse biological activities, particularly their pro-apoptotic effects on a wide range of cancer cell lines, make them attractive candidates for drug development.[2] The screening of prodigiosin analog libraries allows for the identification of novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

This guide outlines key HTS assays for evaluating the cytotoxic and apoptotic effects of prodigiosin analogs, providing detailed protocols and data presentation formats.

High-Throughput Cytotoxicity Screening

A primary screen for anticancer compounds typically involves assessing their cytotoxicity against various cancer cell lines. Colorimetric assays are well-suited for HTS due to their simplicity, low cost, and scalability.

Colorimetric Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Table 1: Summary of Cytotoxicity Data for Prodigiosin and Analogs

CompoundCell LineIC50 (µM)Incubation Time (h)Reference
ProdigiosinHCT116 (Colon)> 6048[4]
ProdigiosinLoVo (Colon)> 6048[4]
ProdigiosinA549 (Lung)> 6048[4]
ProdigiosinNCIH-292 (Lung)3.6 µg/mL72[3]
ProdigiosinHEp-2 (Larynx)3.4 µg/mL72[3]
ProdigiosinMCF-7 (Breast)5.1 µg/mL72[3]
ProdigiosinHL-60 (Leukemia)1.7 µg/mL72[3]
Prodigiosin Derivative L7231BR (Breast)0.0463-[1]
Prodigiosin Derivative 16baRT-112 (Bladder)0.026472[2]
Prodigiosin Derivative 16baRT-112res (Bladder)0.018872[2]

Note: IC50 values may vary depending on the specific assay conditions and cell line used.

Experimental Protocol: MTT Assay in 384-Well Plates

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Prodigiosin analog library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to the desired density (empirically determined for each cell line to ensure exponential growth during the assay).

    • Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

    • Include wells for negative controls (cells with DMSO vehicle) and positive controls (cells with a known cytotoxic agent like doxorubicin). Also include blank wells (medium only).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of the prodigiosin analogs in culture medium from the stock solutions in DMSO. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Add 10 µL of the diluted compounds to the respective wells. Add 10 µL of medium with DMSO to the negative control wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 50 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as follows: % Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)] * 100

IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

High-Throughput Apoptosis Screening

To confirm that the observed cytotoxicity is due to apoptosis, secondary screens are performed. Luminescence-based assays that measure caspase activity are highly suitable for HTS.

Luminescence-Based Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay provides a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspase-3/7, releasing aminoluciferin, a substrate for luciferase.[5] The resulting luminescent signal is proportional to the amount of caspase activity.

Experimental Protocol: Caspase-Glo® 3/7 Assay in 384-Well Plates

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Prodigiosin analog library

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White, opaque-bottom 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using white, opaque-bottom 384-well plates. The cell seeding density may need to be optimized for the apoptosis assay.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6] Allow the reagent to equilibrate to room temperature before use.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 50 µL of reagent to 50 µL of medium).

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The fold-increase in caspase activity is calculated by dividing the luminescence signal of the treated cells by the signal from the negative control cells.

HTS Assay Quality Control

To ensure the reliability of HTS data, it is crucial to assess the quality of the assay. The Z'-factor is a statistical parameter used for this purpose.[6]

Z'-Factor Calculation: Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]

  • SD: Standard Deviation

  • An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.

Visualizations

Experimental Workflow

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Confirmation cluster_tertiary Further Characterization start Prodigiosin Analog Library plate_prep Plate Preparation (384-well plates) start->plate_prep cell_seeding Cell Seeding plate_prep->cell_seeding compound_add Compound Addition cell_seeding->compound_add incubation_primary Incubation (48-72h) compound_add->incubation_primary mtt_assay Cytotoxicity Assay (MTT) incubation_primary->mtt_assay readout_primary Absorbance Reading mtt_assay->readout_primary data_analysis_primary Data Analysis (IC50 determination) readout_primary->data_analysis_primary hit_identification Hit Identification data_analysis_primary->hit_identification hit_compounds Primary Hits hit_identification->hit_compounds dose_response Dose-Response Confirmation hit_compounds->dose_response apoptosis_assay Apoptosis Assay (Caspase-Glo 3/7) dose_response->apoptosis_assay readout_secondary Luminescence Reading apoptosis_assay->readout_secondary data_analysis_secondary Data Analysis (Confirmation of Apoptosis) readout_secondary->data_analysis_secondary confirmed_hits Confirmed Hits data_analysis_secondary->confirmed_hits sar_analysis SAR Analysis confirmed_hits->sar_analysis mechanism_studies Mechanism of Action Studies confirmed_hits->mechanism_studies lead_optimization Lead Optimization sar_analysis->lead_optimization mechanism_studies->lead_optimization

Caption: High-throughput screening workflow for prodigiosin analogs.

Prodigiosin-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_execution Execution Phase prodigiosin Prodigiosin Analog ros ↑ ROS Production prodigiosin->ros erk ERK Pathway Activation prodigiosin->erk er_stress ER Stress (IRE1α-JNK, PERK-eIF2α-ATF4-CHOP) prodigiosin->er_stress bcl2_family Modulation of Bcl-2 Family (↓ Bcl-2, ↑ Bax) prodigiosin->bcl2_family mitochondria Mitochondrial Disruption ros->mitochondria caspase_activation Caspase Activation (Caspase-9, Caspase-3/7) erk->caspase_activation er_stress->caspase_activation bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Simplified signaling pathway of prodigiosin-induced apoptosis.

Conclusion

The high-throughput screening methods detailed in this document provide a robust framework for the efficient discovery and characterization of novel prodigiosin analogs with therapeutic potential. By employing a tiered screening approach, from primary cytotoxicity assays to secondary apoptosis confirmation, researchers can effectively identify promising lead compounds for further development in the fight against cancer and other diseases. The provided protocols are scalable and can be adapted for automated systems to maximize throughput.

References

Application Note: Quantification of Butylcycloheptylprodigiosin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Butylcycloheptylprodigiosin in human plasma. This compound is a member of the prodiginine family of natural products, which are known for their wide range of biological activities, including anticancer properties. The method utilizes solid-phase extraction (SPE) for sample cleanup and an internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is intended for use by researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this compound.

Introduction

Prodigiosins are a family of tripyrrole red pigments produced by various bacteria, including Serratia marcescens and some marine bacteria.[1] These compounds have garnered significant interest due to their potent biological activities, which include immunosuppressive, antimicrobial, and notably, anticancer effects.[1] this compound is a cyclic analogue within this family. The anticancer mechanism of prodigiosins is multifaceted, involving the induction of apoptosis through various signaling pathways. Key pathways implicated include the inhibition of the PI3K/AKT/mTOR signaling cascade and the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[2]

The PI3K/AKT/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, and survival.[3][4] Its aberrant activation is a common feature in many cancers. Prodigiosins have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[2]

Endoplasmic reticulum stress is another mechanism by which prodigiosins can induce apoptosis.[5] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). Prolonged UPR activation can lead to apoptosis through signaling cascades involving PERK, IRE1, and ATF6.[6] Prodigiosins can induce ER stress, pushing cancer cells towards apoptosis.[2]

Given the therapeutic potential of this compound, a robust and sensitive bioanalytical method is essential for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for the bioanalysis of drugs in complex matrices like plasma.[7] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A suitable stable isotope-labeled this compound or a structurally similar compound not present in the biological matrix.

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Thermo Fisher Scientific)

  • Nitrogen generator

  • Vacuum manifold for SPE

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol/water to create working solutions for calibration standards and quality control samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol/water with 0.1% formic acid). Vortex to mix.

LC-MS/MS Analysis

Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1.0 min: 50% B

    • 1.0-5.0 min: 50-95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95-50% B

    • 6.1-8.0 min: 50% B

Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: Specific MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The following are hypothetical transitions based on the structure.

      • This compound: Precursor ion (Q1) > Product ion (Q3)

      • Internal Standard: Precursor ion (Q1) > Product ion (Q3)

Data Presentation

The following tables summarize the expected quantitative performance of the method. These are representative values and must be confirmed during method validation.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 2080 - 120≤ 2080 - 120
Low QC3≤ 1585 - 115≤ 1585 - 115
Medium QC300≤ 1585 - 115≤ 1585 - 115
High QC800≤ 1585 - 115≤ 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC3≥ 8085 - 115
High QC800≥ 8085 - 115

Mandatory Visualization

experimental_workflow start Start: Human Plasma Sample pretreatment Sample Pre-treatment (Add IS and Acid) start->pretreatment sample_loading Sample Loading pretreatment->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->sample_loading washing Washing (20% Methanol) sample_loading->washing elution Elution (Methanol) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the quantification of this compound.

pi3k_akt_mtor_pathway prodigiosin This compound pi3k PI3K prodigiosin->pi3k Inhibition apoptosis Apoptosis prodigiosin->apoptosis Induction akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

er_stress_pathway prodigiosin This compound er_stress Endoplasmic Reticulum Stress prodigiosin->er_stress Induction perk PERK er_stress->perk ire1 IRE1α er_stress->ire1 eif2a eIF2α perk->eif2a atf4 ATF4 eif2a->atf4 chop CHOP atf4->chop apoptosis Apoptosis chop->apoptosis jnk JNK ire1->jnk jnk->apoptosis

Caption: Induction of ER stress-mediated apoptosis by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Butylcycloheptylprodigiosin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Butylcycloheptylprodigiosin and related prodiginines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of their synthesis experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on microbial fermentation, as this is a common production method for prodiginines.

Problem 1: Low or No Pigment Production

Possible Causes & Solutions:

  • Suboptimal Culture Medium: The composition of the fermentation medium is critical for prodigiosin (B1679158) production.

    • Solution: Optimize the carbon and nitrogen sources. Sucrose (B13894) and peptone have been shown to be effective.[1] Consider adding supplements like vegetable oils (e.g., sunflower oil), which can significantly enhance yields.[2]

  • Incorrect pH: The pH of the culture medium can significantly impact pigment production.

    • Solution: The optimal pH for prodigiosin production is typically around 7.0.[3][4] Ensure the initial pH of your medium is adjusted accordingly and monitor it during fermentation.

  • Inappropriate Temperature: Serratia marcescens, a common producer of prodigiosin, is sensitive to temperature for pigment production.

    • Solution: The optimal temperature for prodigiosin production is generally between 25°C and 30°C.[3][4] Incubation at higher temperatures (e.g., above 37°C) can inhibit pigment synthesis.[4]

  • Inadequate Aeration: Oxygen availability is crucial for the biosynthesis of prodigiosin.

    • Solution: Ensure adequate aeration by optimizing the agitation speed (e.g., 150-200 rpm) and using baffled flasks to increase the surface area for oxygen exchange.[1][5]

  • Genetic Instability of the Strain: The producing strain may have lost its ability to synthesize the pigment.

    • Solution: Re-streak the culture from a frozen stock to ensure the viability and pigment-producing capability of the strain. Perform regular quality control checks of your microbial stocks.

Problem 2: Inconsistent Yields Between Batches

Possible Causes & Solutions:

  • Variability in Inoculum Preparation: The age and density of the inoculum can affect the kinetics of cell growth and pigment production.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent volume of a liquid culture grown for a specific time to a defined optical density.

  • Fluctuations in Culture Conditions: Minor variations in temperature, pH, or agitation speed between batches can lead to significant differences in yield.

    • Solution: Calibrate and monitor your equipment (incubators, shakers, pH meters) regularly. Keep detailed logs of all experimental parameters for each batch.

  • Nutrient Limitation: Depletion of essential nutrients during fermentation can halt pigment production.

    • Solution: Analyze the consumption of key nutrients throughout the fermentation process. Consider fed-batch strategies where additional nutrients are supplied during the cultivation.

Problem 3: Difficulty in Pigment Extraction and Purification

Possible Causes & Solutions:

  • Inefficient Cell Lysis: Incomplete disruption of bacterial cells will result in low recovery of the intracellular pigment.

  • Pigment Degradation: Prodigiosins can be sensitive to light and extreme pH.[6]

    • Solution: Perform extraction and purification steps in low light conditions. Avoid exposing the pigment to strong acids or bases for prolonged periods.

  • Improper Solvent Selection: The choice of solvent is critical for efficient extraction.

    • Solution: Methanol and ethanol have been shown to be effective solvents for extracting prodigiosin.[3] The optimal solvent-to-fermentation-liquid ratio and extraction time should be determined empirically.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of this compound?

A1: The primary factors influencing the yield are the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and the genetic stability of the producing microorganism.[7] Optimization of these parameters is crucial for maximizing production.

Q2: Which carbon and nitrogen sources are best for prodigiosin production?

A2: While the optimal sources can be strain-dependent, sucrose has been identified as a superior carbon source compared to glucose, which can inhibit prodigiosin production.[1] Peptone is a commonly used and effective nitrogen source.[1][8]

Q3: How can I genetically engineer my strain to improve yield?

A3: Metabolic and genetic engineering strategies can significantly boost production. This includes overexpressing positive regulatory genes (e.g., ompR, psrA) or using strong constitutive promoters to drive the expression of the prodigiosin biosynthesis gene cluster.[9][10]

Q4: What is the typical incubation time for optimal prodigiosin production?

A4: Pigment production is a secondary metabolic process, meaning it typically occurs in the late exponential or stationary phase of bacterial growth. Optimal production is often observed after 36 to 72 hours of incubation.[3][9]

Q5: Are there any specific supplements that can enhance prodigiosin yield?

A5: Yes, the addition of vegetable oils like soybean, olive, or sunflower oil to the culture medium has been shown to dramatically increase prodigiosin yields, in some cases by over 10-fold.[2]

Data Presentation

Table 1: Effect of Culture Conditions on Prodigiosin Yield

ParameterCondition 1Yield 1Condition 2Yield 2Reference
Temperature 25°C25.10 µg/L30°C22.50 µg/L[3]
pH 7.025.00 mg/mL--[3]
Carbon Source Dextrose22.40 mg/mL--[3]
Agitation 150 rpm516.03 units/cell250 rpmLower[5]
NaCl 1.5%516.03 units/cell2.5%Lower[5]

Table 2: Impact of Medium Optimization on Prodigiosin-Like Pigment (PLP) Yield

MediumKey ComponentsPLP Yield (mg/L)Fold IncreaseReference
Luria-Bertani (LB) BrothStandard~50-[2]
Modified LB (MLB)Increased tryptone & yeast extract, no NaCl152~3.0[2]
MLB + 4% Soybean OilMLB with 4% soybean oil525~10.5[2]
MLB + 4% Olive OilMLB with 4% olive oil579~11.6[2]
MLB + 6% Sunflower OilMLB with 6% sunflower oil790~14.0[2]

Experimental Protocols

Protocol 1: Optimized Fermentation for Prodigiosin Production

  • Medium Preparation: Prepare the optimized fermentation medium with the following composition per liter: 16.29 g sucrose, 11.76 g peptone, 2.64 g Tween 80, 2 g MgSO₄, and 1 g proline. Adjust the final pH to 7.2-7.4.[1] Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculum Preparation: Inoculate a single colony of the producing strain into a liquid seed medium (e.g., LB broth) and incubate at 30°C with shaking at 180 rpm for 24-42 hours.[1]

  • Fermentation: Inoculate the sterile fermentation medium with 2% (v/v) of the seed culture. Incubate at 30°C with vigorous shaking (200 rpm) for 48-72 hours.[1]

  • Monitoring: At regular intervals, withdraw samples to measure cell density (OD₆₀₀) and pigment production.

Protocol 2: Extraction and Quantification of Prodigiosin

  • Cell Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to pellet the bacterial cells.

  • Extraction: Resuspend the cell pellet in acidified methanol (e.g., 100% methanol with a pH of 2).[1] The ratio of solvent to fermentation liquid should be optimized, with a ratio of approximately 9:1 being reported as effective.[1]

  • Incubation: Incubate the mixture at room temperature (around 25°C) for approximately 30 minutes with occasional vortexing to ensure complete extraction.[1]

  • Clarification: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet cell debris.

  • Quantification: Measure the absorbance of the supernatant at 535 nm using a spectrophotometer. The concentration of prodigiosin can be calculated using a standard curve or by using a known extinction coefficient.

Visualizations

experimental_workflow Experimental Workflow for Prodigiosin Production cluster_prep Preparation cluster_ferm Fermentation cluster_extract Downstream Processing strain Strain Activation inoculum Inoculum Preparation strain->inoculum fermentation Inoculation & Incubation inoculum->fermentation medium Medium Sterilization medium->fermentation monitoring Monitoring (OD & Pigment) fermentation->monitoring harvest Cell Harvesting monitoring->harvest extraction Solvent Extraction harvest->extraction quantification Quantification (Spectrophotometry) extraction->quantification

Caption: Workflow for prodigiosin production and analysis.

signaling_pathway Simplified Regulatory Pathway of Prodigiosin Synthesis cluster_input Environmental & Cellular Signals cluster_regulators Regulatory Proteins cluster_output Biosynthesis temp Temperature SmaIR SmaI/SmaR SpnIR SpnI/SpnR Fnr Fnr OmpR OmpR PsrA PsrA ph pH nutrients Nutrients cell_density Cell Density (QS) cell_density->SmaIR activates cell_density->SpnIR activates pig_genes pig Gene Cluster Expression SmaIR->pig_genes regulates SpnIR->pig_genes regulates Fnr->pig_genes inhibits OmpR->pig_genes activates PsrA->pig_genes activates prodigiosin Prodigiosin Synthesis pig_genes->prodigiosin

Caption: Key regulators of prodigiosin biosynthesis.

References

Stability of Butylcycloheptylprodigiosin under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides stability information based on published data for prodigiosin (B1679158) and its analogues. Specific quantitative data for butylcycloheptylprodigiosin is limited in publicly available literature. As this compound belongs to the prodiginine family of pigments, its stability profile is expected to be very similar to the well-studied prodigiosin. Researchers should consider the data presented here as a strong guideline and are encouraged to perform stability studies on their specific samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a red pigment belonging to the prodiginine family of natural products. These compounds are of significant interest to researchers for their wide range of biological activities, including antibacterial, antifungal, and potential anticancer properties. Stability is a critical factor because the degradation of the compound can lead to a loss of biological activity, inaccurate experimental results, and reduced shelf-life of potential therapeutic formulations. Like other prodiginines, its stability is known to be sensitive to environmental factors such as pH, temperature, and light.[1]

Q2: What are the optimal long-term storage conditions for this compound?

For maximal stability, this compound should be stored dissolved in a suitable organic solvent (e.g., acetone (B3395972) or ethanol), protected from light, and kept at low temperatures.[2] Experimental data for prodigiosin shows excellent stability when stored at 4°C in the dark.[2][3]

Q3: How does temperature affect the stability of this compound?

Temperature has a significant impact on the stability of prodigiosin compounds. Degradation is accelerated at higher temperatures. While the compound may be stable for short periods at elevated temperatures (e.g., up to 80°C), long-term storage at room temperature or higher will lead to significant degradation.[2][4] For instance, prodigiosin in acetone maintains over 98% stability after 30 days at 4°C, but this drops to less than 30% stability over the same period at 37°C.[2]

Q4: How does pH influence the stability and appearance of this compound?

The pH of the solution not only affects the stability but also the visible color of prodigiosin compounds.

  • Appearance: Prodiginines are natural pH indicators. They typically appear as a vibrant red color in acidic conditions (pH < 7), while shifting to an orange or yellow color in neutral to alkaline conditions (pH > 7).[5] This color change is reversible and does not necessarily indicate degradation.

  • Stability: Studies on prodigiosin suggest it is more stable in acidic to neutral conditions.[4] Some reports indicate stability in alkaline pH as well, but significant degradation can occur at the extremes of the pH scale.[3]

Q5: What solvents are recommended for dissolving and storing this compound?

Prodigiosin is insoluble in water but soluble in many organic solvents.[1] Acetone and ethanol (B145695) are excellent choices for both extraction and long-term storage, demonstrating good stability profiles, especially at low temperatures.[2] Methanol and chloroform (B151607) are also effective solvents.[6] The choice of solvent may depend on the specific downstream application.

Data Summary Tables

Table 1: Effect of Temperature on Prodigiosin Stability in Organic Solvents over 30 Days

TemperatureStability in Acetone (%)Stability in Ethanol (%)
4°C> 98%> 96%
25°C~80% (after 25 days)Data not specified
37°C< 30%< 30%

(Data synthesized from a study on prodigiosin stability)[2][3]

Table 2: Relative Stability of Prodigiosin at Various pH and Temperature Conditions

ConditionObservationRelative Stability
pH
pH 3-4Red colorHigh
pH 8-10Yellow/Orange colorModerate to High
Temperature
40°CGradual degradationModerate
60°CSignificant degradationLow
80°CRapid degradationVery Low

(Qualitative data summarized from graphical representations in literature)[4]

Troubleshooting Guide

Issue: My this compound solution has changed color from red to yellow.

  • Possible Cause: The change in pH is the most likely reason. The solution has likely become neutral or alkaline. This is a characteristic property of prodiginines and does not necessarily mean the compound has degraded.

  • Troubleshooting Steps:

    • Measure the pH of the solution.

    • If the pH is > 7, carefully add a dilute acidic solution (e.g., 0.1 M HCl) dropwise until the red color returns.

    • If the color does not return upon acidification, degradation may have occurred.

Issue: I am observing a rapid loss of biological activity in my experiments.

  • Possible Causes:

    • Temperature Degradation: The sample may have been exposed to high temperatures during storage or experimentation.

    • Photodegradation: The sample may have been exposed to light for extended periods. Prodigiosin is known to be light-sensitive.[1]

    • pH Instability: The experimental buffer may be at a pH that is suboptimal for stability.

  • Troubleshooting Steps:

    • Review storage conditions. Ensure the stock solution is stored at 4°C or below and protected from light.

    • Minimize light exposure during all experimental steps. Use amber-colored vials or cover tubes with foil.

    • Check the pH of your experimental medium. If possible, conduct a pilot study to assess the compound's stability in your specific buffer system over the time course of the experiment.

Troubleshooting_Color_Change start Start: Solution changed color (e.g., Red to Yellow) check_ph Measure pH of the solution start->check_ph ph_high Is pH > 7? check_ph->ph_high acidify Carefully add dilute acid (e.g., 0.1M HCl) ph_high->acidify Yes degraded Conclusion: Compound has likely degraded. Review storage/handling. ph_high->degraded No (Color change not pH-related) color_return Does red color return? acidify->color_return stable Conclusion: Color change was due to pH. Compound is likely stable. color_return->stable Yes color_return->degraded No

Caption: Troubleshooting workflow for color change in this compound solutions.

Experimental Protocols

Protocol: Spectrophotometric Analysis of Temperature and pH Stability

This protocol provides a general method to assess the stability of this compound under various conditions by monitoring the change in its characteristic absorbance peak.

Materials:

  • Purified this compound

  • Solvent (e.g., 95% Ethanol or Acetone)

  • A set of buffers (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)

  • UV-Vis Spectrophotometer and cuvettes

  • Temperature-controlled incubators or water baths

  • Amber-colored vials

Procedure:

  • Preparation of Stock Solution:

    • Dissolve a known amount of this compound in the chosen solvent (e.g., ethanol) to create a concentrated stock solution.

    • Determine the absorbance maximum (λmax) of the compound in the acidic state (typically around 535 nm).[5] All subsequent readings will be taken at this wavelength.

  • Temperature Stability Assay:

    • From the stock solution, prepare several identical working solutions in amber vials.

    • Measure the initial absorbance (A_initial) of each solution at λmax. This is your time-zero reading.

    • Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • At specified time intervals (e.g., 1, 6, 24, 48 hours; 7, 14, 30 days), remove a vial from each temperature, allow it to return to room temperature, and measure its absorbance (A_t) at λmax.

    • Calculate the percent stability at each time point using the formula: % Stability = (A_t / A_initial) * 100

  • pH Stability Assay:

    • Prepare a series of working solutions by diluting the stock solution into the different pH buffers. Note: Ensure the final solvent concentration is low and consistent across all buffers to avoid precipitation.

    • Measure the initial absorbance (A_initial) for each pH condition immediately after preparation.

    • Incubate all solutions at a constant temperature (e.g., 25°C) in the dark.

    • At specified time intervals, measure the absorbance (A_t) for each pH condition.

    • Calculate the percent stability as described above.

Stability_Workflow cluster_prep Preparation cluster_temp Temperature Study cluster_ph pH Study prep_stock Prepare concentrated stock in organic solvent find_lambda Determine Absorbance Max (λmax) (e.g., ~535 nm) prep_stock->find_lambda prep_temp Prepare identical aliquots find_lambda->prep_temp prep_ph Dilute stock into different pH buffers find_lambda->prep_ph measure_t0_temp Measure Initial Abs (A_initial) at λmax prep_temp->measure_t0_temp incubate_temp Incubate at different temps (4°C, 25°C, 40°C, etc.) measure_t0_temp->incubate_temp measure_t_temp Measure Abs (A_t) at time intervals incubate_temp->measure_t_temp calc_temp Calculate % Stability measure_t_temp->calc_temp measure_t0_ph Measure Initial Abs (A_initial) at λmax prep_ph->measure_t0_ph incubate_ph Incubate at constant temp (e.g., 25°C) measure_t0_ph->incubate_ph measure_t_ph Measure Abs (A_t) at time intervals incubate_ph->measure_t_ph calc_ph Calculate % Stability measure_t_ph->calc_ph

Caption: Experimental workflow for assessing the stability of this compound.

References

Common challenges in the purification of prodigiosins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for prodigiosin (B1679158) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the extraction and purification of prodigiosins.

Troubleshooting Guides

This section addresses specific issues you may encounter during your prodigiosin purification experiments in a question-and-answer format.

Question: Why is the yield of my extracted prodigiosin low?

Answer: Low extraction yield can be attributed to several factors. Here are the potential causes and recommended solutions:

  • Inappropriate Solvent Selection: The choice of solvent is critical for efficient extraction. Prodigiosins are generally soluble in organic solvents but not in water.[1]

    • Solution: Use solvents like acidified ethanol (B145695), methanol (B129727), acetone, or chloroform (B151607) for extraction.[2][3][4] Methanol and ethanol have been reported to have high extraction efficiencies.[3][5] Avoid using non-polar solvents like n-hexane or water alone, as they are not effective.[3]

  • Suboptimal Extraction pH: The pH of the extraction solvent can significantly impact the recovery of prodigiosin.

    • Solution: Acidifying the extraction solvent, for instance, using acidified ethanol (e.g., 4% 1 M HCl in ethanol), can improve the extraction efficiency.[5]

  • Incomplete Cell Lysis: If the bacterial cells are not sufficiently disrupted, the pigment will remain trapped inside.

    • Solution: Employ mechanical disruption methods such as sonication or homogenization in conjunction with solvent extraction to ensure complete cell lysis and release of prodigiosin.

  • Degradation During Extraction: Prodigiosin is sensitive to high temperatures and light, which can lead to degradation and lower yields.[6][7]

    • Solution: Perform the extraction at a controlled, cool temperature (e.g., 4°C) and protect the sample from direct light throughout the process.[2]

Question: My purified prodigiosin appears to be degrading. What could be the cause?

Answer: Prodigiosin is known for its instability under certain conditions. Here’s how to troubleshoot degradation issues:

  • Exposure to Light: Prodigiosin is photosensitive and can degrade when exposed to light, particularly white and blue light.[7]

    • Solution: Conduct all purification steps in a dark environment or use amber-colored vials to protect the pigment from light. Store purified prodigiosin in the dark.

  • Extreme pH Conditions: The stability of prodigiosin is pH-dependent. It is relatively stable in acidic to neutral conditions but can degrade in alkaline environments.[8][9]

    • Solution: Maintain the pH of your solutions within a stable range, ideally between pH 4.0 and 8.0.[8] Avoid strongly basic conditions.

  • High Temperatures: Elevated temperatures can lead to the thermal degradation of prodigiosin.[6][8]

    • Solution: Perform all purification and storage steps at low temperatures. For long-term storage, keeping the purified compound at 4°C or lower is recommended.[2]

Question: I am seeing multiple colored bands or impurities co-eluting with prodigiosin during column chromatography. How can I improve the separation?

Answer: Co-elution of impurities is a common challenge in chromatographic purification. Here are some strategies to enhance separation:

  • Suboptimal Solvent System: The choice of mobile phase is crucial for achieving good separation on a silica (B1680970) gel column.

    • Solution: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems include mixtures of petroleum ether/ethyl acetate (B1210297) or chloroform/methanol.[10] Experiment with different solvent ratios to optimize the separation of prodigiosin from other colored and non-colored impurities.

  • Improper Column Packing: An improperly packed column can lead to poor resolution and band broadening.

    • Solution: Ensure the silica gel is packed uniformly in the column without any cracks or channels. A well-packed column provides a more efficient separation.

  • Overloading the Column: Loading too much crude extract onto the column can exceed its separation capacity.

    • Solution: Reduce the amount of crude extract loaded onto the column. It is better to perform multiple smaller purification runs than to overload a single column.

Question: I am experiencing issues with peak shape and purity during HPLC purification. What should I check?

Answer: HPLC is a powerful tool for obtaining high-purity prodigiosin, but it requires careful optimization.

  • Incorrect Mobile Phase Composition: The mobile phase composition directly affects the retention and separation of prodigiosin.

    • Solution: A common mobile phase for reverse-phase HPLC (C18 column) is a gradient of methanol and water, often with a small amount of acid (e.g., 0.1% glacial acetic acid or formic acid) to improve peak shape.[10][11] Adjusting the gradient profile can resolve co-eluting peaks.

  • Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.

    • Solution: Use an HPLC system with a column oven to maintain a constant and optimized temperature throughout the run.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing and poor resolution.

    • Solution: Reduce the injection volume or the concentration of the sample being injected.

  • Impure Sample: If the sample injected into the HPLC is not sufficiently pre-purified, it can lead to complex chromatograms and co-elution.

    • Solution: It is often beneficial to perform a preliminary purification step, such as silica gel column chromatography, before proceeding to HPLC.[10]

Frequently Asked Questions (FAQs)

Q1: What is the characteristic color change of prodigiosin with pH?

A1: Prodigiosin acts as a natural pH indicator. In acidic conditions (pH 1-5), it appears as a vibrant pinkish-red.[9] In a neutral environment (around pH 7), it is typically red.[9] Under alkaline conditions (pH 9-13), it turns yellow to colorless due to deprotonation.[9]

Q2: What are the best solvents for extracting prodigiosin?

A2: Several organic solvents are effective for prodigiosin extraction. Methanol, ethanol, acetone, and chloroform have been reported to have good extraction efficiencies.[3] Acidified methanol or ethanol are often recommended for improved yields.[4]

Q3: How should I store purified prodigiosin to ensure its stability?

A3: To maintain the integrity of purified prodigiosin, it should be stored at a low temperature (4°C or below), protected from light by using amber vials or by wrapping the container in aluminum foil, and kept in a slightly acidic to neutral pH environment.[2][7]

Q4: What purity of prodigiosin can be expected from different purification methods?

A4: The purity of prodigiosin depends on the purification method employed. A single solvent extraction will yield a crude extract with many impurities. Silica gel column chromatography can significantly improve purity, often to around 80% or higher.[10] For the highest purity (≥98%), High-Performance Liquid Chromatography (HPLC) is typically required.[10][12]

Quantitative Data Summary

ParameterRecommended Conditions/ValuesReference(s)
Extraction Solvents Methanol, Ethanol, Acetone, Chloroform[3]
Optimal Extraction pH Acidified (e.g., with HCl or acetic acid)[5]
Stable pH Range 4.0 - 8.0[8]
Optimal Production pH ~7.0 - 8.5[13][14]
Storage Temperature ≤ 4°C[2]
Column Chromatography (Silica Gel) Gradient elution (e.g., Petroleum Ether:Ethyl Acetate)[10]
HPLC (Reverse Phase C18) Gradient elution (e.g., Methanol:Water with 0.1% Acetic Acid)[10]
Expected Purity (Column Chromatography) ≥ 80%[10]
Expected Purity (HPLC) ≥ 98%[10][12]

Experimental Protocols

Protocol 1: Extraction of Prodigiosin from Serratia marcescens
  • Cell Harvesting: Centrifuge the bacterial culture (e.g., at 8,000 rpm for 15 minutes at 4°C) to pellet the cells.[13]

  • Solvent Extraction: Resuspend the cell pellet in a suitable volume of acidified ethanol (e.g., 4% 1 M HCl in ethanol).

  • Cell Lysis (Optional but Recommended): Sonicate the cell suspension on ice to ensure complete cell disruption.

  • Debris Removal: Centrifuge the mixture again at a higher speed (e.g., 13,000 rpm for 5 minutes) to pellet the cell debris.[15]

  • Collection of Crude Extract: Carefully collect the supernatant, which contains the crude prodigiosin extract.

  • Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C) to obtain the crude prodigiosin.

Protocol 2: Purification of Prodigiosin by Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (e.g., 60-120 mesh) using a slurry method with a non-polar solvent like petroleum ether.

  • Sample Loading: Dissolve the crude prodigiosin extract in a minimal amount of a suitable solvent (e.g., ethyl acetate) and load it onto the top of the packed silica gel column.[10]

  • Gradient Elution: Begin elution with a non-polar mobile phase (e.g., petroleum ether:ethyl acetate, 50:1 v/v). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., stepping up to 20:1, 10:1, and finally 5:1).[10]

  • Fraction Collection: Collect the fractions as they elute from the column. The prodigiosin will typically elute as a distinct red band.

  • Purity Analysis: Analyze the collected red fractions for purity using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the semi-purified prodigiosin.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification culture Bacterial Culture (Serratia marcescens) centrifugation1 Centrifugation culture->centrifugation1 cell_pellet Cell Pellet centrifugation1->cell_pellet solvent_addition Add Acidified Organic Solvent cell_pellet->solvent_addition lysis Cell Lysis (e.g., Sonication) solvent_addition->lysis centrifugation2 Centrifugation lysis->centrifugation2 crude_extract Crude Prodigiosin Extract centrifugation2->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography hplc HPLC column_chromatography->hplc pure_prodigiosin High-Purity Prodigiosin (≥98%) hplc->pure_prodigiosin troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Prodigiosin Yield solvent Incorrect Solvent low_yield->solvent ph Suboptimal pH low_yield->ph lysis Incomplete Lysis low_yield->lysis degradation Degradation low_yield->degradation solvent_sol Use Acidified Ethanol/ Methanol solvent->solvent_sol ph_sol Adjust pH to Acidic ph->ph_sol lysis_sol Use Sonication/ Homogenization lysis->lysis_sol degradation_sol Control Temperature & Protect from Light degradation->degradation_sol ph_effect Prodigiosin Prodigiosin Structure Acidic Acidic pH (1-5) Pinkish-Red Prodigiosin->Acidic Protonation Neutral Neutral pH (~7) Red Prodigiosin->Neutral Alkaline Alkaline pH (9-13) Yellow/Colorless Prodigiosin->Alkaline Deprotonation

References

Technical Support Center: Butylcycloheptylprodigiosin Bioactivity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity in experiments with Butylcycloheptylprodigiosin and related prodigiosin (B1679158) compounds.

Disclaimer: The status of this compound as a distinct natural product has been questioned in scientific literature, with evidence suggesting it may be an isomer of streptorubin B. The information provided here is based on the broader class of prodigiosins and should be applicable to synthetic this compound and other prodiginine molecules.

Troubleshooting Guide: Low Bioactivity

This guide addresses common issues that can lead to lower-than-expected bioactivity in a question-and-answer format.

Q1: My this compound compound shows significantly lower activity (e.g., higher IC50 value) than expected. What are the primary reasons for this?

A1: Several factors can contribute to low bioactivity. These can be broadly categorized into issues with the compound itself, the experimental setup, and the assay conditions. It is crucial to systematically investigate each of these potential sources of error.

Q2: How can I be sure that the issue is not with my compound?

A2: Compound integrity is the foundation of any successful bioassay. Here are key aspects to verify:

  • Purity and Identity: Have you confirmed the purity and chemical structure of your this compound batch? Impurities from synthesis or degradation can interfere with the assay. We recommend verifying the compound's identity using techniques like NMR and mass spectrometry.

  • Solubility: this compound, like other prodigiosins, is a hydrophobic molecule with poor water solubility.[1] Inadequate dissolution can lead to the formation of precipitates in your cell culture medium, drastically reducing the effective concentration of the compound.

  • Stability: Prodigiosins can be sensitive to pH, light, and temperature.[2][3] Degradation of the compound during storage or the experiment itself will lead to reduced bioactivity.

Q3: I've noticed a precipitate forming after adding my compound to the cell culture medium. How can I prevent this?

A3: Precipitation is a common problem with hydrophobic compounds. Here are some strategies to improve solubility and prevent precipitation:[1]

  • Optimize DMSO Concentration: While DMSO is a common solvent, its final concentration in the cell culture medium should ideally not exceed 0.5%, and for some sensitive cell lines, it should be even lower (≤0.1%).[1] Always include a vehicle control (media with the same final DMSO concentration) to rule out solvent-induced toxicity.

  • Serial Dilution: Instead of adding a small volume of a highly concentrated stock solution directly to your medium, perform serial dilutions to create a less concentrated working stock. This prevents localized high concentrations that can cause the compound to crash out of solution.[1]

  • Drop-wise Addition and Mixing: Add the compound's stock solution drop-by-drop to the pre-warmed culture medium while gently vortexing or swirling. This facilitates rapid and even dispersion.[1]

  • Use of Surfactants or Cyclodextrins: For particularly challenging compounds, consider using a non-ionic surfactant like Tween 80 (0.01-0.1%) in your assay buffer or pre-complexing the compound with a cyclodextrin (B1172386) derivative to enhance its aqueous solubility.[1]

Q4: My compound is in solution, but the bioactivity is still low. What experimental parameters should I check?

A4: Suboptimal assay conditions can significantly impact the observed bioactivity. Consider the following:

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Over-confluent or unhealthy cells may not respond consistently to treatment.

  • Incubation Time: The observed bioactivity can be time-dependent. You may need to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and endpoint.[4][5]

  • Assay Choice: Is the chosen assay appropriate for the expected mechanism of action? For example, an MTT assay measures metabolic activity, which may not always directly correlate with apoptosis. Consider using multiple assays to assess different aspects of cell health.

Q5: Could there be an issue with the bioassay itself?

A5: Yes, assay-specific artifacts can lead to misleading results.

  • Interference with Assay Reagents: The red color of prodigiosins can interfere with colorimetric assays like the MTT assay. Ensure you have appropriate controls, such as a cell-free control with the compound, to account for any background absorbance.

  • Flow Cytometry Compensation: If you are using flow cytometry for apoptosis analysis (e.g., Annexin V/PI staining), be aware that the fluorescence of prodigiosin might overlap with that of propidium (B1200493) iodide (PI).[6] Proper compensation controls are critical to distinguish between apoptotic and necrotic cells accurately.

Frequently Asked Questions (FAQs)

Compound Properties and Handling

  • Q: What is the best way to prepare and store a stock solution of this compound?

    • A: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a high-purity organic solvent like DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -20°C or -80°C, protected from light.

  • Q: How stable is this compound under different conditions?

    • A: Prodigiosins are generally more stable at acidic to neutral pH (pH 4-8).[2] They can be sensitive to high temperatures, with some degradation observed at temperatures above 60-80°C.[2] Exposure to light, particularly white or blue light, can also lead to degradation.[7] It is recommended to perform experiments under subdued light conditions and store solutions in the dark.

Experimental Design

  • Q: What are typical IC50 values for prodigiosins in cancer cell lines?

    • A: IC50 values for prodigiosin vary widely depending on the cell line and experimental conditions. They can range from the nanomolar to the low micromolar range. Refer to the table below for some reported values.

  • Q: What positive controls should I use in my bioassays?

    • A: The choice of a positive control depends on the assay. For apoptosis assays, a well-characterized inducing agent like staurosporine (B1682477) or doxorubicin (B1662922) is commonly used. For cell viability assays, a cytotoxic compound with a known mechanism of action in your cell line is appropriate.

Quantitative Data Summary

Table 1: Reported IC50 Values of Prodigiosin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HepG2Hepatocellular Carcinoma0.04Not Specified
MDA-MB-231Breast Cancer0.06348
MDA-MB-468Breast Cancer0.26148
A549Lung Carcinoma0.39 (as µg/mL)Not Specified
HT29Colon Adenocarcinoma0.45 (as µg/mL)Not Specified
HL-60Promyelocytic Leukemia1.7 (as µg/mL)Not Specified
Hep-2Laryngeal Carcinoma3.4 (as µg/mL)Not Specified
NCI-H292Mucoepidermoid Carcinoma3.6 (as µg/mL)Not Specified
MCF-7Breast Cancer5.1 (as µg/mL)Not Specified

Note: IC50 values can vary significantly between different studies due to variations in experimental protocols, cell line passages, and compound purity. This table should be used as a general guide.

Table 2: Stability of Prodigiosin under Different Conditions

ParameterConditionStabilityReference
pH 3, 4, 8, 9, 10Stable at pH 4 and 8; less stable at pH 3, 9, and 10.[2]
Temperature 40, 60, 80 °CRelatively stable at 40°C and 60°C; significant degradation at 80°C.[2]
Light Natural LightDegradation observed after 4 hours of exposure.[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondria.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium from your stock solution.

  • Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the no-cell control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with various concentrations of this compound for the desired time. Include untreated and positive controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Viable cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Western Blot for Apoptosis Markers

This protocol allows for the detection of key proteins involved in the apoptotic cascade.

Materials:

  • Cell lysates from treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as desired.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine changes in protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

Visualizations

Signaling Pathways

prodigiosin_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Prodigiosin_ext Butylcycloheptyl- prodigiosin FasL FasL Prodigiosin_ext->FasL Induces FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Pro_Casp8 Pro-Caspase-8 FADD->Pro_Casp8 Casp8 Caspase-8 Pro_Casp8->Casp8 Cleavage Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 Prodigiosin_int Butylcycloheptyl- prodigiosin ROS ROS Generation Prodigiosin_int->ROS Bcl2 Bcl-2 Prodigiosin_int->Bcl2 Inhibits Bax Bax Prodigiosin_int->Bax Activates Mito Mitochondrion ROS->Mito Damages Bcl2->Mito Inhibits pore formation Bax->Mito Promotes pore formation CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Pro_Casp9 Pro-Caspase-9 Apaf1->Pro_Casp9 Casp9 Caspase-9 Pro_Casp9->Casp9 Cleavage Casp9->Pro_Casp3 Casp3 Caspase-3 Pro_Casp3->Casp3 Cleavage PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Cleaved_PARP->Apoptosis

Caption: Prodigiosin-induced apoptosis signaling pathways.

prodigiosin_cell_cycle_pathway Prodigiosin Butylcycloheptyl- prodigiosin p53 p53 Prodigiosin->p53 Activates CyclinE_CDK2 Cyclin E / CDK2 Prodigiosin->CyclinE_CDK2 Inhibits p21 p21 p53->p21 Induces p21->CyclinE_CDK2 Inhibits G1_arrest G1 Phase Arrest p21->G1_arrest Rb Rb CyclinE_CDK2->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases S_phase S-Phase Entry E2F->S_phase Promotes

Caption: Prodigiosin-induced G1 cell cycle arrest pathway.

Experimental and Troubleshooting Workflows

troubleshooting_workflow start Low Bioactivity Observed check_compound Check Compound Integrity start->check_compound check_solubility Check Solubility & Precipitation check_compound->check_solubility Solubility? verify_purity Verify Purity & Identity (NMR, MS) check_compound->verify_purity Purity? check_stability Check Storage & Handling (Light, Temp, pH) check_compound->check_stability Stability? check_assay Review Assay Parameters check_solubility->check_assay No Precipitate optimize_solubility Optimize Solubility: - Serial dilution - Drop-wise addition - Use surfactants check_solubility->optimize_solubility Precipitate Observed optimize_assay Optimize Assay: - Cell density - Incubation time - Positive controls check_assay->optimize_assay optimize_solubility->check_assay verify_purity->check_solubility check_stability->check_solubility re_run Re-run Experiment optimize_assay->re_run

Caption: Troubleshooting workflow for low bioactivity.

experimental_workflow start Start Experiment prep_compound Prepare Compound Stock Solution (DMSO) start->prep_compound prep_cells Prepare Cells (Seed in plates) start->prep_cells treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells prep_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay protein_analysis Protein Analysis (Western Blot) incubate->protein_analysis analyze Analyze Data viability_assay->analyze apoptosis_assay->analyze protein_analysis->analyze

Caption: General experimental workflow for assessing bioactivity.

References

Technical Support Center: Optimizing Prodigiosin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing prodigiosin (B1679158) production in bacterial fermentation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My Serratia marcescens culture is not producing the characteristic red pigment. What are the common causes?

A1: The absence of prodigiosin production can be attributed to several factors:

  • Suboptimal Temperature: Serratia marcescens typically produces prodigiosin at temperatures between 25-30°C. Higher temperatures (e.g., 37°C) often inhibit pigment production, even if bacterial growth is abundant.[1]

  • Incorrect pH: The optimal pH for prodigiosin production is generally between 7.0 and 8.5.[2][3] Deviations from this range can significantly reduce or eliminate pigment synthesis.

  • Nutrient Limitation or Excess: The composition of the culture medium is crucial. For instance, glucose can sometimes inhibit prodigiosin production.[4] The availability of specific amino acids like proline can also be a limiting factor.[2]

  • Inappropriate Incubation Time: Prodigiosin is a secondary metabolite, meaning its production typically begins in the late logarithmic or early stationary phase of bacterial growth.[5] Harvesting the culture too early may result in low or no pigment.

  • Aeration: Adequate aeration is necessary for prodigiosin synthesis. Static cultures or insufficient shaking can limit oxygen availability and hinder pigment production.[6]

  • Strain Variation: Not all strains of Serratia marcescens are prolific producers of prodigiosin. Strain-to-strain variability is common.[6]

Q2: What is the optimal incubation time to maximize prodigiosin yield?

A2: The optimal incubation time for maximal prodigiosin production typically falls between 48 and 96 hours.[7][8] However, this can vary depending on the specific strain, culture medium, and other fermentation conditions. It is recommended to perform a time-course experiment to determine the peak production time for your specific experimental setup. Prodigiosin production generally commences during the stationary phase of bacterial growth.[5]

Q3: How does the choice of carbon and nitrogen source in the culture medium affect prodigiosin production?

A3: The choice of carbon and nitrogen sources significantly impacts prodigiosin yield.

  • Carbon Source: While glucose can support robust growth, it has been reported to inhibit prodigiosin synthesis in some cases. Other carbon sources like sucrose (B13894), mannitol (B672), or glycerol (B35011) may lead to higher pigment yields.[2][9][10]

  • Nitrogen Source: Organic nitrogen sources such as peptone and tryptone are generally preferred over inorganic sources.[7] The specific type and concentration of the nitrogen source can influence the final prodigiosin concentration.

Q4: Can I use a defined minimal medium for prodigiosin production?

A4: Yes, it is possible to produce prodigiosin in a defined minimal medium. This approach can be beneficial for studying the specific nutritional requirements for pigment synthesis. Key components to consider include a suitable carbon source (e.g., glucose or sucrose), a nitrogen source (e.g., ammonium (B1175870) chloride), and phosphate (B84403).[2] Optimization of the concentrations of these components is crucial for achieving good yields.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Pigment Production Suboptimal temperature, pH, or aeration.Optimize fermentation parameters. Ideal temperature is typically 25-30°C and pH between 7.0-8.5.[1][2][3] Ensure adequate aeration by adjusting the shaking speed.
Inappropriate media composition (e.g., inhibitory carbon source, nutrient limitation).Test different carbon sources like sucrose or mannitol instead of glucose.[2][10] Supplement the medium with precursors like proline.[2]
Incorrect incubation time.Harvest the culture during the late stationary phase (typically 48-96 hours).[7][8] Perform a time-course study to determine the optimal harvest time.
Strain-related issues.Verify the prodigiosin-producing capability of your Serratia marcescens strain. Consider obtaining a known high-producing strain.
Inconsistent Prodigiosin Yields Variability in inoculum preparation.Standardize the age and density of the inoculum used for each fermentation batch.
Fluctuations in fermentation conditions.Ensure consistent control of temperature, pH, and agitation across all experiments.
Instability of the pigment after production.Protect the culture from prolonged exposure to light, as prodigiosin can be light-sensitive.[5]
Difficulty in Extracting the Pigment Inefficient cell lysis.Use appropriate solvents like acidified ethanol (B145695) or methanol (B129727) for extraction.[11] Mechanical disruption methods like sonication can also be employed.
Incorrect pH of the extraction solvent.Acidifying the solvent (e.g., with HCl) can improve the extraction efficiency of prodigiosin.[11]
Low Purity of Extracted Prodigiosin Co-extraction of other cellular components.Purify the crude extract using techniques like silica (B1680970) gel column chromatography or High-Performance Liquid Chromatography (HPLC).[12][13]

Quantitative Data Summary

Table 1: Effect of Physicochemical Parameters on Prodigiosin Production

ParameterOrganismOptimal ConditionProdigiosin YieldReference
pH Serratia marcescens8.0 - 8.5-[2]
Serratia sp.7.0918.36 (Arbitrary Units)[7]
Temperature Serratia marcescens25 - 30°C-[1]
Serratia sp.30°C969.38 (Arbitrary Units)[7]
Incubation Time Serratia sp.96 hours549.18 (Arbitrary Units)[7]
Serratia marcescens48 - 72 hours-[8]

Table 2: Optimized Media Composition for Enhanced Prodigiosin Production

Carbon SourceNitrogen SourceOther ComponentsProdigiosin Yield (mg/L)Reference
Sucrose (16.29 g/L)Peptone (11.76 g/L)Tween 80 (2.64 g/L), MgSO₄ and FeSO₄ (2 g/L), Proline (1 g/L)1653.95 ± 32.12[9]
Glucose (24 g/L)-pH 7.2, Inoculum size 2.4 mL, Agitation 180 rpm4.25-fold increase[14]
Mannitol (0.2%)Nutrient BrothInorganic phosphate (0.2%)64.78% increase over NB[10]

Experimental Protocols

Protocol 1: Prodigiosin Extraction from Serratia marcescens

Objective: To extract crude prodigiosin from a liquid culture of Serratia marcescens.

Materials:

  • Serratia marcescens culture broth

  • Centrifuge and centrifuge tubes

  • Acidified ethanol (4 mL of 1 M HCl in 96 mL of absolute ethanol)[11] or acidified methanol

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Harvest the bacterial cells from the culture broth by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

  • Discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of acidified ethanol.

  • Vortex the mixture vigorously for 5-10 minutes to ensure thorough cell lysis and pigment extraction.

  • Centrifuge the mixture again at a higher speed (e.g., 10,000 x g for 10 minutes) to pellet the cell debris.

  • Carefully collect the supernatant containing the red prodigiosin extract.

  • The crude extract can be used for immediate quantification or further purification.

Protocol 2: Spectrophotometric Quantification of Prodigiosin

Objective: To quantify the concentration of prodigiosin in a crude extract.

Materials:

  • Crude prodigiosin extract (from Protocol 1)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Measure the absorbance of the crude prodigiosin extract at 535 nm using a spectrophotometer.[3][9] Use the extraction solvent (e.g., acidified ethanol) as a blank.

  • The prodigiosin concentration can be expressed in arbitrary units (absorbance units) or calculated using a standard curve if a purified prodigiosin standard is available.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of Prodigiosin

Objective: To separate and quantify prodigiosin with high purity.

Materials:

  • Crude or partially purified prodigiosin extract

  • HPLC system with a PDA or UV-Vis detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile (B52724) and 10 mM ammonium acetate (B1210297) (85:15 v/v)[9] or other suitable solvent systems like methanol and acetonitrile in 0.2% acetic acid (50:50 v/v).[15]

  • Syringe filters (0.22 µm)

Procedure:

  • Filter the prodigiosin extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[9]

  • Set the detector wavelength to 535 nm.[9]

  • Inject the filtered sample into the HPLC system.

  • Monitor the chromatogram for the prodigiosin peak. The retention time will vary depending on the specific column and mobile phase used.

  • Quantify the prodigiosin concentration by comparing the peak area to a standard curve prepared with a purified prodigiosin standard.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways in Prodigiosin Biosynthesis

The biosynthesis of prodigiosin in Serratia marcescens is a complex process regulated by a hierarchical network of signaling pathways, including quorum sensing and two-component systems. These pathways respond to various environmental and cellular cues to control the expression of the pig gene cluster, which is responsible for prodigiosin synthesis.

Prodigiosin_Regulation cluster_QS Quorum Sensing cluster_TCS Two-Component Systems cluster_Regulators Other Regulators SmaI SmaI AHL N-acyl-homoserine lactone (AHL) SmaI->AHL synthesizes SmaR SmaR (Repressor) AHL->SmaR binds & inactivates pig_cluster pig Gene Cluster (pigA-N) SmaR->pig_cluster represses EnvZ EnvZ (Sensor Kinase) OmpR OmpR (Response Regulator) EnvZ->OmpR phosphorylates OmpR->pig_cluster activates PhoR PhoR (Sensor Kinase) PhoB PhoB (Response Regulator) PhoR->PhoB phosphorylates PhoB->pig_cluster activates CpxA CpxA (Sensor Kinase) CpxR CpxR (Response Regulator) CpxA->CpxR phosphorylates CpxR->pig_cluster regulates PigP PigP (Activator) PigP->pig_cluster activates PigS PigS (Repressor) PigS->pig_cluster represses Fnr Fnr (Repressor) Fnr->pig_cluster represses PtrA PtrA (Activator) PtrA->pig_cluster activates Prodigiosin Prodigiosin (Red Pigment) pig_cluster->Prodigiosin biosynthesis

Caption: Regulatory network of prodigiosin biosynthesis in Serratia marcescens.

Experimental Workflow for Optimizing Prodigiosin Production

This diagram outlines a systematic approach for researchers to optimize prodigiosin production in their laboratory settings.

Experimental_Workflow start Start: Select High-Producing Serratia marcescens Strain media_optimization 1. Media Optimization (Carbon/Nitrogen Sources, pH) start->media_optimization fermentation_optimization 2. Fermentation Parameter Optimization (Temp, Aeration, Incubation Time) media_optimization->fermentation_optimization extraction 3. Prodigiosin Extraction fermentation_optimization->extraction quantification 4. Quantification (Spectrophotometry/HPLC) extraction->quantification analysis 5. Data Analysis and Comparison quantification->analysis analysis->media_optimization Re-optimize if needed scale_up 6. Scale-up Production analysis->scale_up Proceed if optimal end End: Optimized Protocol scale_up->end

Caption: A typical experimental workflow for prodigiosin production optimization.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues encountered during prodigiosin fermentation experiments.

Troubleshooting_Logic start Problem: Low/No Prodigiosin check_growth Is there bacterial growth? start->check_growth no_growth Troubleshoot basic culture conditions (media, sterility, inoculum). check_growth->no_growth No growth_present Check Fermentation Parameters check_growth->growth_present Yes solution Solution Found no_growth->solution check_temp Is Temperature 25-30°C? growth_present->check_temp check_temp->growth_present No, Adjust Temp check_ph Is pH 7.0-8.5? check_temp->check_ph Yes check_ph->growth_present No, Adjust pH check_time Is Incubation Time > 48 hours? check_ph->check_time Yes check_time->growth_present No, Increase Time check_media Review Media Composition check_time->check_media Yes check_carbon Is carbon source inhibitory (e.g., glucose)? check_media->check_carbon check_carbon->check_media Yes, Change Source check_nitrogen Is nitrogen source optimal (e.g., peptone)? check_carbon->check_nitrogen No check_nitrogen->check_media No, Change Source consider_strain Consider Strain Variation/Degradation check_nitrogen->consider_strain Yes consider_strain->solution

Caption: A logical diagram for troubleshooting low prodigiosin production.

References

Minimizing side-products in Butylcycloheptylprodigiosin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to minimize the formation of side-products during the synthesis of Butylcycloheptylprodigiosin.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side-products encountered in this compound synthesis?

A1: During the multi-step synthesis of complex molecules like this compound, several classes of impurities can arise. These often include stereoisomers, regioisomers, products of incomplete reactions (unreacted starting materials or intermediates), and oxidation or degradation products resulting from unstable intermediates. The specific side-products are highly dependent on the synthetic route chosen, which can involve advanced reactions like palladium-catalyzed cross-couplings (e.g., Suzuki or Narasaka-Heck) and pyrrole (B145914) annulations.[1][2]

Q2: How critical is the purity of starting materials and reagents?

A2: The purity of starting materials is paramount. Impurities in precursors, such as isomers or residual catalysts from previous steps, can be carried through the synthesis and lead to the formation of difficult-to-remove, structurally related side-products.[3] It is crucial to fully characterize all starting materials and intermediates before proceeding to the next step.

Q3: How does reaction temperature influence the formation of side-products?

A3: Temperature is a critical parameter for controlling reaction selectivity. Elevated temperatures can provide the necessary activation energy but may also lead to the formation of thermodynamic byproducts or cause degradation of sensitive functional groups on the prodigiosin (B1679158) core.[4] Conversely, temperatures that are too low may result in incomplete reactions. It is essential to determine the optimal temperature range for each step through systematic optimization studies.[5]

Q4: What is the best way to monitor reaction progress to minimize impurity formation?

A4: Real-time or frequent reaction monitoring is essential. Techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[6] These methods allow for the tracking of starting material consumption and product formation, while also revealing the emergence of any side-products. Monitoring helps in determining the optimal reaction time, preventing the reaction from proceeding too long, which can lead to product degradation or further side reactions.

Troubleshooting Guide

Issue 1: The crude reaction mixture shows low yield and multiple spots on TLC/LC-MS.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Verify the integrity and stoichiometry of all reagents. Consider increasing the reaction time or temperature incrementally while carefully monitoring for the appearance of degradation products.[6]

  • Possible Cause 2: Reagent Degradation. A sensitive reagent or catalyst may have decomposed.

    • Solution: Ensure all reagents are fresh and stored under the recommended conditions (e.g., inert atmosphere, low temperature). For air- or moisture-sensitive reactions, use properly dried solvents and glassware and maintain an inert atmosphere (Nitrogen or Argon).

  • Possible Cause 3: Sub-optimal Reaction Conditions. The solvent, catalyst, or base may not be optimal for the desired transformation.

    • Solution: Conduct a systematic optimization screen of reaction parameters. Varying the solvent, catalyst system, or temperature can significantly impact yield and selectivity.[5][7]

Issue 2: A significant, inseparable side-product with a similar polarity to the desired product is observed.

  • Possible Cause 1: Isomer Formation. A regioisomer or stereoisomer of the final product may have formed.

    • Solution: Re-evaluate the selectivity of the reaction conditions. For stereoselectivity, a different chiral catalyst or auxiliary might be required. For regioselectivity, modifying the steric or electronic properties of the substrates or catalyst can direct the reaction towards the desired isomer.[6] Lowering the reaction temperature often enhances selectivity.

  • Possible Cause 2: Impurity in Starting Material. An impurity in a key intermediate is reacting to form a related side-product.

    • Solution: Re-purify the starting materials and intermediates involved. High-Performance Liquid Chromatography (HPLC) or rigorous column chromatography may be necessary. Fully characterize the purified materials by NMR and MS to confirm their identity and purity.[3]

Issue 3: The product appears to decompose during aqueous workup or purification.

  • Possible Cause 1: pH Sensitivity. The prodigiosin core is known to be sensitive to strong acids or bases.

    • Solution: Test the stability of your product by exposing a small, crude sample to the acidic or basic conditions planned for the workup.[8] If instability is observed, perform the workup using neutral washes (e.g., water, brine) and avoid strong acids or bases.

  • Possible Cause 2: Air/Light Sensitivity. Prodigiosins can be sensitive to oxidation and light.

    • Solution: Perform workup and purification steps quickly and, if possible, under dim light and an inert atmosphere. Use degassed solvents for chromatography. Store the final product under argon or nitrogen at a low temperature, protected from light.

Data Presentation

Table 1: Illustrative Impact of Reaction Parameters on Synthesis Yield and Purity

ParameterCondition ACondition BCondition CKey Takeaway
Temperature 25 °C50 °C80 °CModerate temperatures often balance reaction rate and side-product formation.[7]
Yield (%)45%75%60% (with degradation)
Purity (%)95%92%78%
Solvent TolueneDioxaneDMFSolvent choice can dramatically affect yield and impurity profiles.[9]
Yield (%)68%82%55%
Purity (%)85%94%80%
Catalyst Loading 1 mol%5 mol%10 mol%Higher catalyst loading may not always improve yield and can sometimes increase side reactions.
Yield (%)50%78%79%
Purity (%)90%93%91%

Note: Data is illustrative and intended to demonstrate general optimization principles. Actual results will vary based on the specific synthetic step.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling to Form the Bipyrrole Core

  • Setup: To an oven-dried Schlenk flask, add the bromopyrrole fragment (1.0 eq.), the pyrroleboronic acid or ester fragment (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent and Base Addition: Add degassed solvent (e.g., Dioxane) via syringe, followed by a degassed aqueous solution of a base (e.g., 2M Na₂CO₃, 3.0 eq.).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80 °C) and stir vigorously for the predetermined reaction time (e.g., 12 hours), monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Flash Column Chromatography

  • Column Packing: Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a hexane/ethyl acetate gradient), ensuring the column is packed without air bubbles.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin elution with a low-polarity solvent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Troubleshooting_Workflow cluster_0 cluster_1 Analysis Phase cluster_2 Optimization Phase cluster_3 start Problem Detected: Low Yield or High Impurity a1 Analyze Crude Mixture (TLC, LC-MS, NMR) start->a1 a2 Review Reaction Parameters (Temp, Time, Stoichiometry) start->a2 a3 Check Starting Material Purity start->a3 a4 Evaluate Workup & Purification start->a4 b1 Modify Reaction Conditions (Solvent, Catalyst, Temp) a1->b1 Side-products identified a2->b1 Sub-optimal b2 Re-purify Intermediates a3->b2 Impurity detected b3 Alter Workup Procedure (e.g., pH neutral wash) a4->b3 Product degradation or poor separation b4 Optimize Chromatography (Solvent System, Gradient) a4->b4 Product degradation or poor separation end Goal: High Purity Product b1->end b2->end b3->end b4->end

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Enhancing the Selectivity of Butylcycloheptylprodigiosin for Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Butylcycloheptylprodigiosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing the compound's selectivity for cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against cancer cells?

This compound is a member of the prodigiosin (B1679158) family of natural products, which are red pigments produced by various bacteria. Its anticancer activity is primarily attributed to its ability to induce apoptosis (programmed cell death) in a variety of cancer cell lines.[1] The proposed mechanisms for its cytotoxic effects include the modulation of intracellular pH, the generation of reactive oxygen species (ROS), and the targeting of specific cellular signaling pathways.[2]

Q2: How can the selectivity of this compound for cancer cells over normal cells be improved?

Enhancing the selectivity of this compound is a critical step in its development as a therapeutic agent. Key strategies include:

  • Chemical Modification: Synthesizing derivatives of the parent compound can alter its physicochemical properties, potentially leading to increased affinity for cancer cells and reduced toxicity towards normal cells. This can involve the addition of functional groups that target specific receptors or transporters overexpressed on cancer cells.

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or other drug delivery systems can improve its solubility, stability, and pharmacokinetic profile.[3] These carriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate selective delivery to tumor sites.

  • Combination Therapy: Using this compound in conjunction with other chemotherapeutic agents can create synergistic effects, allowing for lower, less toxic doses of each compound while achieving a potent anticancer effect.

Q3: What are the common challenges encountered when working with this compound in the lab?

Researchers may face several challenges during their experiments:

  • Poor Water Solubility: this compound is a hydrophobic molecule, which can lead to difficulties in preparing aqueous solutions for cell culture experiments.[4][5]

  • Stability Issues: Prodigiosins can be sensitive to light and pH changes, potentially leading to degradation and loss of activity.[6]

  • Variability in Potency: The purity and source of the compound can influence its biological activity, leading to batch-to-batch variability in experimental results.

Troubleshooting Guides

Problem 1: Low or Inconsistent Cytotoxicity in Cancer Cell Lines

Possible Causes:

  • Compound Precipitation: Due to its poor aqueous solubility, this compound may precipitate out of the cell culture medium, reducing its effective concentration.

  • Compound Degradation: Exposure to light or inappropriate pH during storage or experimentation can lead to the degradation of the compound.

  • Cell Line Resistance: The chosen cancer cell line may have intrinsic or acquired resistance mechanisms to prodigiosin-induced apoptosis.

Solutions:

  • Solubilization: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it in the culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). The use of cyclodextrins can also enhance solubility.[5]

  • Light Protection: Store stock solutions and conduct experiments in low-light conditions to prevent photodegradation.

  • pH Control: Maintain a stable pH in your experimental setup, as prodigiosins can change color and activity with pH shifts.[7]

  • Cell Line Selection: Test a panel of different cancer cell lines to identify those most sensitive to this compound.

  • Purity Check: Verify the purity of your compound using analytical techniques such as HPLC or mass spectrometry.

Problem 2: High Toxicity in Normal (Non-Cancerous) Cell Lines

Possible Causes:

  • Off-Target Effects: The compound may be interacting with cellular targets present in both normal and cancer cells.

  • High Concentration: The concentrations being used may be cytotoxic to all cell types.

Solutions:

  • Dose-Response Analysis: Perform a comprehensive dose-response study on both cancer and normal cell lines to determine the therapeutic window.

  • Selectivity Index Calculation: Calculate the selectivity index (SI) by dividing the IC50 value for normal cells by the IC50 value for cancer cells. A higher SI indicates greater selectivity.

  • Structural Modification: Synthesize and screen analogues of this compound to identify derivatives with improved selectivity.

  • Targeted Delivery: Utilize nanoparticle-based drug delivery systems to preferentially deliver the compound to cancer cells.

Data Presentation

Table 1: Cytotoxicity of Prodigiosin and its Brominated Derivatives (IC50 in µg/mL)

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)A549 (Lung Cancer)MRC-5 (Normal Lung Fibroblast)
Prodigiosin (PG)1.250.621.402.40
PG-Br17.007.5015.008.20
PG-Br2>25>25>25>25

Data adapted from a study on prodigiosin and its derivatives. This table illustrates the concept of comparing IC50 values across different cell lines to assess potency and selectivity. Note that bromination in this case decreased potency and did not substantially improve selectivity.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

A concise total synthesis of this compound has been described. The key steps involve a two-step synthesis of a macrocyclic formylpyrrole from cyclononenone. For detailed experimental procedures, characterization data, and NMR spectra, please refer to the supporting information of the original publication. This process provides a foundational method for obtaining the parent compound for further derivatization and biological testing.

Protocol 2: Chemoenzymatic Synthesis of Prodigiosin Analogues

To explore structural modifications for enhanced selectivity, a chemoenzymatic approach can be employed. This method utilizes the substrate promiscuity of the prodigiosin synthetase enzyme, PigC. Synthetic analogues of the natural precursor, 2-methyl-3-n-amyl-pyrrole (MAP), can be fed to mutant strains of Serratia sp. or engineered E. coli that are deficient in MAP biosynthesis but still express PigC. This allows for the production of novel prodigiosin analogues with modifications in the C-ring.[8]

Workflow:

  • Synthesize MAP Analogues: Chemically synthesize various analogues of MAP with desired functional groups.

  • Culture Mutant Strain: Grow a culture of a MAP-deficient Serratia sp. mutant or an engineered E. coli strain expressing PigC.

  • Feed Precursor Analogues: Introduce the synthetic MAP analogues to the bacterial culture.

  • Extract and Purify: After a suitable incubation period, extract the prodigiosin analogues from the culture and purify them using chromatographic techniques.

  • Characterize and Screen: Confirm the structure of the new analogues and screen them for cytotoxicity and selectivity against a panel of cancer and normal cell lines.

Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible, making them suitable for drug delivery. The emulsification-solvent evaporation method is a common technique for encapsulating hydrophobic drugs like this compound.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or another surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize them for storage.

Characterization:

  • Particle Size and Zeta Potential: Determine using dynamic light scattering (DLS).

  • Morphology: Visualize using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • Encapsulation Efficiency and Drug Loading: Quantify the amount of encapsulated this compound using UV-Vis spectrophotometry or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Modification cluster_formulation Formulation cluster_evaluation Biological Evaluation synthesis Synthesis of This compound modification Synthesis of Analogues synthesis->modification Derivatization formulation Nanoparticle Encapsulation modification->formulation cytotoxicity Cytotoxicity Assays (Cancer vs. Normal Cells) modification->cytotoxicity formulation->cytotoxicity selectivity Selectivity Index Calculation cytotoxicity->selectivity pathway_analysis Signaling Pathway Analysis selectivity->pathway_analysis

Caption: Experimental workflow for enhancing this compound selectivity.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis BCHP This compound PI3K PI3K BCHP->PI3K Inhibition ERK ERK BCHP->ERK Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Cell Death mTOR->Apoptosis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Caspases Caspase Activation ERK->Caspases Caspases->Apoptosis

Caption: Potential signaling pathways affected by this compound.

troubleshooting_logic start Inconsistent Cytotoxicity? solubility Check Solubility (Precipitation?) start->solubility Yes stability Check Stability (Degradation?) start->stability Yes resistance Cell Line Resistance? start->resistance Yes solubilize Improve Solubilization (DMSO, Cyclodextrins) solubility->solubilize protect Protect from Light & pH Changes stability->protect screen_cells Screen Different Cell Lines resistance->screen_cells

Caption: Troubleshooting logic for inconsistent cytotoxicity results.

References

Addressing batch-to-batch variability in Butylcycloheptylprodigiosin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address batch-to-batch variability in the synthesis of Butylcycloheptylprodigiosin and related prodigiosins. The focus is on microbial fermentation, a common source of production variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is batch-to-batch variability a significant concern?

This compound is a member of the prodigiosin (B1679158) family of natural pigments, which are known for their wide range of biological activities, including immunosuppressive and anticancer properties. Batch-to-batch variability refers to the differences observed between different production runs.[1] Controlling this variability is critical for ensuring consistent product quality, purity, and yield, which is essential for reliable research data and the development of therapeutic agents.[1][2]

Q2: What are the primary sources of variability in the microbial synthesis of prodigiosins?

Variability in microbial synthesis primarily stems from three areas:

  • Raw Materials: The quality and composition of media components can fluctuate. The natural variability of botanical or complex raw materials is a key factor.[2]

  • Process Parameters: Minor deviations in physical and chemical conditions can significantly impact microbial metabolism and pigment production. Key parameters include temperature, pH, aeration, and incubation time.[3][4][5]

  • Biological Factors: The physiological state of the inoculum and the inherent genetic instability of microbial strains can lead to inconsistent performance.[6]

Q3: Which process parameters are most critical to control for consistent prodigiosin production?

Several physical and chemical factors must be tightly controlled:

  • Temperature: Most Serratia species produce prodigiosin optimally between 25°C and 30°C.[4][7]

  • pH: The optimal pH for production is typically in the neutral to slightly alkaline range (pH 7-9).[3][4] Extreme pH levels can inhibit synthesis.

  • Aeration and Agitation: Adequate dissolved oxygen is crucial.[3] Agitation rates around 150-200 rpm are often found to be optimal.[3][7] Some studies note high pigment production under static conditions, possibly due to shear stress sensitivity.[5]

  • Light: Prodigiosin is light-sensitive and can degrade upon exposure.[3] Cultures should be protected from light to ensure stability.

Q4: How do carbon and nitrogen sources in the culture medium affect yield?

The choice of carbon and nitrogen sources is vital for synthesizing the pyrrole (B145914) rings in prodigiosin.[8]

  • Carbon Source: While glucose can sometimes inhibit production, other sources like sucrose (B13894), maltose (B56501), or oils (like soybean oil) have been shown to enhance yields significantly.[7][8][9]

  • Nitrogen Source: Organic nitrogen sources, such as peptone or yeast extract, are generally more beneficial for both bacterial growth and prodigiosin synthesis compared to inorganic sources.[7][8]

Q5: What are the standard analytical methods for quantifying prodigiosin and ensuring batch consistency?

A multi-step approach is recommended to ensure consistency:

  • Quantification: The most common method is UV-Visible spectrophotometry. Prodigiosin in an acidified methanol (B129727) solution exhibits a maximum absorbance (λmax) at approximately 535 nm.[10]

  • Purity Assessment: Thin-Layer Chromatography (TLC) is a quick and effective method to check for impurities.[5]

  • Structural Confirmation & High-Purity Analysis: For rigorous quality control, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are used to confirm the structure and quantify purity with high precision.[5][8][11]

Troubleshooting Guide

This guide addresses common problems encountered during prodigiosin synthesis in a question-and-answer format.

Problem: Low or No Pigment Production

  • Q: My culture has grown, but there is little to no red pigment. What should I check first?

    • A: First, verify your fermentation parameters. Confirm that the pH is within the optimal 7-9 range and the temperature is stable between 25-30°C.[4][7] Inadequate aeration can also limit production; ensure proper agitation (e.g., 150-200 rpm).[3][7] Refer to the workflow diagram below for a systematic approach.

  • Q: I've confirmed my physical parameters are correct. What else could be the issue?

    • A: Review your culture medium composition. The C/N ratio is critical. Ensure you are using an optimal carbon source like sucrose or maltose instead of glucose, which can be inhibitory.[8] Also, check that an effective organic nitrogen source like peptone is present.[7][8] The presence of specific metal ions can also influence production.[12]

low_yield_troubleshooting cluster_params Process Parameter Verification cluster_media Media Composition Review start Low or No Prodigiosin Yield check_ph Is pH between 7.0 and 9.0? start->check_ph check_temp Is Temperature 25-30°C? check_ph->check_temp Yes adjust_ph Adjust pH check_ph->adjust_ph No check_aeration Is Agitation (150-200 rpm) Adequate? check_temp->check_aeration Yes adjust_temp Adjust Temperature check_temp->adjust_temp No adjust_aeration Optimize Agitation check_aeration->adjust_aeration No check_carbon Is Carbon Source Optimal (e.g., Sucrose)? check_aeration->check_carbon Yes adjust_ph->check_ph adjust_temp->check_temp adjust_aeration->check_aeration check_nitrogen Is Nitrogen Source Optimal (e.g., Peptone)? check_carbon->check_nitrogen Yes replace_carbon Replace Carbon Source check_carbon->replace_carbon No replace_nitrogen Replace Nitrogen Source check_nitrogen->replace_nitrogen No success Yield Improved check_nitrogen->success Yes replace_carbon->check_carbon replace_nitrogen->check_nitrogen

Caption: Troubleshooting workflow for low prodigiosin yield.

Problem: Inconsistent Color or Pigment Degradation

  • Q: The color intensity of my extracted pigment varies between batches, even when the yield seems similar. Why?

    • A: Prodigiosin is a known pH indicator, appearing red in acidic conditions, and changing color in neutral or alkaline conditions. Inconsistent pH during extraction can lead to color variations.[13] Always use a standardized acidic solvent (e.g., acidified methanol) for extraction to ensure a consistent red color for quantification.

  • Q: My red pigment fades over time after extraction. How can I prevent this?

    • A: This is likely due to degradation from light exposure.[3] Store both fermentation cultures and extracted pigment in dark conditions or in amber vials to prevent photodegradation.

Problem: Extraction and Purification Difficulties

  • Q: I am having trouble efficiently extracting the pigment from the cell biomass. What can I do?

    • A: The choice of solvent and the extraction parameters are key. Methanol is an effective and commonly used solvent.[7] To improve efficiency, optimize the solvent-to-fermentation-broth ratio, extraction temperature, and extraction time. A Box-Behnken design has been used to determine optimal conditions, such as a 9.12:1 ratio of methanol to liquid at 25.35°C for 30.33 minutes.[8]

  • Q: My final product contains significant impurities. How can I improve its purity?

    • A: A single purification step is often insufficient. For high purity, a multi-step process is required.[14] Start with silica (B1680970) gel column chromatography to separate the crude prodigiosin, followed by a final polishing step using HPLC for analytical or pharmaceutical-grade material.[10][11][13] Monitor the progress of purification at each stage using TLC.[5]

Data Summary Tables

Table 1: Optimized Fermentation Parameters for Prodigiosin Production

Parameter Optimal Value / Condition Microorganism Resulting Yield (mg/L) Reference
Temperature 25°C - 30°C Serratia marcescens 25.10 (at 25°C) [7]
pH 7.0 Serratia marcescens 25.00 [7]
pH 7.0 Serratia marcescens 6528.81 (relative units) [4]
Agitation 150 rpm Serratia marcescens 22.50 [7]
Incubation Time 36 - 48 hours Serratia marcescens 22.20 (at 36h) [7]

| NaCl Concentration | 0.5% | Serratia marcescens | 6528.81 (relative units) |[4] |

Table 2: Effect of Carbon and Nitrogen Sources on Prodigiosin Production

Source Type Source Name Effect on Production Microorganism Reference
Carbon Sucrose Optimal Serratia marcescens [8]
Carbon Dextrose Optimal Serratia marcescens [7]
Carbon Glucose Inhibitory Serratia marcescens [8]
Nitrogen Peptone Optimal Serratia marcescens [8]
Nitrogen Yeast Extract Optimal Serratia marcescens [7]

| Nitrogen | Urea | No support for production | Serratia marcescens |[7] |

Table 3: Optimized Prodigiosin Extraction Conditions

Parameter Optimal Value Solvent Resulting Yield (mg/L) Reference
Solvent/Liquid Ratio 9.12 : 1 100% Methanol (pH 2) 2142.75 [8]
Extraction Temperature 25.35 °C 100% Methanol (pH 2) 2142.75 [8]

| Extraction Time | 30.33 min | 100% Methanol (pH 2) | 2142.75 |[8] |

Experimental Protocols

Protocol 1: General Fermentation for Prodigiosin Production

  • Media Preparation: Prepare the production medium. An example of an optimized medium contains sucrose (16.29 g/L), peptone (11.76 g/L), and Tween 80 (2.64 g/L).[8] Adjust the pH to 7.2-7.4 before autoclaving.

  • Inoculation: Inoculate the sterile medium with a 2% (v/v) overnight culture of Serratia marcescens.

  • Incubation: Incubate the flasks on a rotary shaker at 180 rpm for 48 hours at 28°C, ensuring the flasks are covered to protect them from light.[8]

  • Monitoring: Monitor cell growth (OD600) and pigment production (visual inspection) throughout the fermentation.

Protocol 2: Prodigiosin Extraction and Quantification

  • Cell Harvesting: Centrifuge the culture broth at 10,000 rpm for 10 minutes to pellet the cells. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in acidified methanol (e.g., methanol adjusted to pH 2-3 with HCl).[8] Vortex thoroughly to ensure complete cell lysis and pigment extraction.

  • Clarification: Centrifuge the methanol suspension again at 10,000 rpm for 10 minutes to pellet cell debris.

  • Quantification: Transfer the clear, red supernatant to a cuvette. Measure the absorbance at 535 nm using a UV-Vis spectrophotometer. Use acidified methanol as the blank.[10]

Protocol 3: Purity Analysis by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Spot a small amount of the extracted pigment onto a silica gel TLC plate.

  • Development: Place the plate in a TLC chamber containing a mobile phase such as a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 3:1 v/v) or chloroform (B151607) and methanol (e.g., 9:1 v/v).[5][10]

  • Visualization: Allow the solvent front to move up the plate. Remove the plate and let it dry. Prodigiosin will appear as a distinct red or pink spot.

  • Rf Value Calculation: Calculate the Retention factor (Rf) value and compare it with a standard or literature values (reported Rf values include 0.62 and 0.93 depending on the solvent system).[5][10] The presence of multiple spots indicates impurities.

Visualized Workflows and Relationships

influencing_factors center Prodigiosin Yield & Purity phys_factors Physical Factors phys_factors->center temp Temperature temp->phys_factors ph pH ph->phys_factors aeration Aeration / Agitation aeration->phys_factors light Light Exposure light->phys_factors chem_factors Chemical Factors (Medium Composition) chem_factors->center carbon Carbon Source carbon->chem_factors nitrogen Nitrogen Source nitrogen->chem_factors metals Metal Ions metals->chem_factors surfactants Surfactants surfactants->chem_factors bio_factors Biological Factors bio_factors->center strain Microbial Strain strain->bio_factors inoculum Inoculum Quality inoculum->bio_factors

Caption: Key factors influencing prodigiosin synthesis.

production_workflow cluster_prod Production Phase cluster_purify Downstream Processing cluster_qc Quality Control media_prep Media Preparation inoculation Inoculation media_prep->inoculation fermentation Fermentation (Controlled) inoculation->fermentation harvest Cell Harvesting fermentation->harvest extraction Solvent Extraction harvest->extraction purification Chromatography (Silica, HPLC) extraction->purification analysis Analysis (UV-Vis, TLC, MS) purification->analysis final_product Purified Prodigiosin analysis->final_product

Caption: General workflow for prodigiosin production and purification.

References

Validation & Comparative

Differentiating Isomeric Prodiginines: A Mass Spectrometry-Based Comparison of Butylcycloheptylprodigiosin and Streptorubin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in natural product chemistry and drug discovery on distinguishing between the structurally similar isomers, Butylcycloheptylprodigiosin and Streptorubin B, using mass spectrometry. This guide provides detailed experimental protocols, comparative data, and visual workflows to aid in the unambiguous identification of these bioactive compounds.

In the realm of natural product research, the accurate identification of molecular structures is paramount. This compound and Streptorubin B, both belonging to the prodiginine family of pigments known for their diverse biological activities, present a significant analytical challenge. These compounds are isomers, sharing the same molecular formula (C₂₅H₃₃N₃O) and consequently, the same monoisotopic mass.[1] This inherent similarity renders them indistinguishable by low-resolution mass spectrometry alone. This guide details the application of fragmentation-based mass spectrometry techniques, particularly Electron Ionization (EI) and tandem mass spectrometry (MS/MS), to effectively differentiate between these two important molecules.

Molecular and Mass Spectral Properties

A fundamental understanding of the basic properties of this compound and Streptorubin B is the first step in their differential analysis. As isomers, they exhibit identical molecular weights, a key factor necessitating more advanced analytical techniques.

PropertyThis compoundStreptorubin B
Molecular Formula C₂₅H₃₃N₃OC₂₅H₃₃N₃O
Molecular Weight 391.55 g/mol 391.55 g/mol
Monoisotopic Mass 391.2624 Da391.2624 Da

Distinguishing Isomers Through Fragmentation Analysis

The key to differentiating this compound and Streptorubin B lies in their distinct fragmentation patterns under mass spectrometry. Electron Ionization (EI) followed by mass analysis reveals unique fragment ions that act as fingerprints for each isomer.

A pivotal study on the mass spectral differentiation of these compounds demonstrated that specific fragmentation pathways are favored by each structure.[2] The analysis of the resulting mass spectra allows for their unambiguous identification.

Fragment Ion (m/z)Relative Abundance in this compoundRelative Abundance in Streptorubin BPutative Fragment Structure/Origin
391 HighHighMolecular Ion [M]⁺
334 ModerateLowLoss of a C₄H₉ radical
292 LowHighRetro-Diels-Alder fragmentation of the cycloheptene (B1346976) ring
238 HighLowCleavage of the cycloheptyl ring

Note: Relative abundance can vary based on instrumentation and experimental conditions. The data presented is a generalized representation based on published findings.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a general procedure for the analysis of this compound and Streptorubin B using EI-MS.

Objective: To generate distinct mass spectra for this compound and Streptorubin B based on their fragmentation patterns.

Instrumentation: A high-resolution mass spectrometer equipped with an Electron Ionization (EI) source.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (typically 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol (B129727) or chloroform.

    • Ensure the sample is free from non-volatile salts or buffers.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 50-500

    • Scan Rate: 1 scan/second

  • Sample Introduction:

    • Introduce the sample into the ion source via a direct insertion probe (DIP) or by gas chromatography (GC) if the compounds are sufficiently volatile and thermally stable.

  • Data Acquisition:

    • Acquire mass spectra for each compound.

    • Obtain a background spectrum and perform background subtraction to ensure clean data.

  • Data Analysis:

    • Identify the molecular ion peak at m/z 391.

    • Analyze the fragmentation pattern, paying close attention to the key differentiating fragment ions listed in the table above.

    • Compare the obtained spectra with reference spectra or published data to confirm the identity of the isomer.

Visualizing the Analytical Workflow

The logical flow of the differentiation process can be visualized as follows:

Differentiation_Workflow cluster_sample Sample cluster_analysis Mass Spectrometry Analysis cluster_identification Identification Isomeric_Mixture Isomeric Mixture or Unknown Prodiginine MS EI-Mass Spectrometry Isomeric_Mixture->MS Fragmentation Fragmentation Analysis MS->Fragmentation BCHP This compound Fragmentation->BCHP  Distinct Pattern 1 Streptorubin_B Streptorubin B Fragmentation->Streptorubin_B  Distinct Pattern 2

Figure 1. Workflow for differentiating this compound and Streptorubin B.

Proposed Fragmentation Pathways

The structural differences between the two isomers dictate their fragmentation behavior. The following diagram illustrates the key fragmentation pathways leading to the diagnostic ions.

Fragmentation_Pathways cluster_BCHP This compound Fragmentation cluster_StreptorubinB Streptorubin B Fragmentation BCHP_M [BCHP]⁺ m/z 391 BCHP_frag1 Fragment m/z 334 BCHP_M->BCHP_frag1 - C₄H₉ BCHP_frag2 Fragment m/z 238 BCHP_M->BCHP_frag2 - C₁₁H₁₉ SB_M [Streptorubin B]⁺ m/z 391 SB_frag1 Fragment m/z 292 SB_M->SB_frag1 Retro-Diels-Alder

Figure 2. Key fragmentation pathways for the two isomers.

Conclusion

While this compound and Streptorubin B are indistinguishable by their molecular weight, their unique structural features give rise to distinct fragmentation patterns in mass spectrometry. By employing techniques such as Electron Ionization Mass Spectrometry and carefully analyzing the resulting fragment ions, researchers can confidently differentiate between these two important prodiginine isomers. The methodologies and data presented in this guide provide a robust framework for the accurate identification of these compounds, a critical step in advancing their study for potential therapeutic applications.

References

Comparative cytotoxicity of Butylcycloheptylprodigiosin and other prodiginines on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of various prodiginines, including Butylcycloheptylprodigiosin, on a range of cancer cell lines. Prodiginines, a family of natural red pigments produced by bacteria such as Serratia marcescens, have garnered significant interest in the field of oncology due to their potent anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate further investigation and development of these promising compounds.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of different prodiginines against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher cytotoxic potency.

It is important to note that direct comparative studies for this compound against other prodiginines are limited in the currently available literature. While its dose-dependent cytotoxic effects on MCF7 (breast cancer) and HDF (normal fibroblast) cell lines have been reported, specific IC50 values from a broad panel of cancer cell lines are not yet extensively documented. One study did find that its toxicity was not influenced by radiation doses.

Table 1: Cytotoxicity of Prodigiosin (PG)

Cancer Cell LineCell TypeIC50 (µM)Reference
SW-620Colon Adenocarcinoma0.275
DLD-1Colon Adenocarcinoma> 0.275
HL-60Promyelocytic Leukemia1.7 µg/mL
HEp-2Laryngeal Carcinoma3.4 µg/mL
NCI-H292Lung Mucoepidermoid Carcinoma3.6 µg/mL
MCF-7Breast Adenocarcinoma5.1 µg/mL
RT-112Urothelial Carcinoma0.074 (72h)
RT-112resCisplatin-Resistant Urothelial Carcinoma0.041 (72h)
A549Lung Carcinoma~42.2 µM
HeLaCervical Carcinoma~36.11 µM
Caco-2Colorectal Adenocarcinoma~357.27 µg/ml

Table 2: Cytotoxicity of Other Prodiginine Derivatives

Prodiginine DerivativeCancer Cell LineCell TypeIC50Reference
Cycloheptylprodigiosin NCI-H1299Non-Small Cell Lung Cancer84.89 nM
NCI-H460Non-Small Cell Lung Cancer661.2 nM
Metacycloprodigiosin P388Murine LeukemiaNot Specified
HL60Human Promyelocytic LeukemiaNot Specified
A-549Human Lung CarcinomaNot Specified
BEL-7402Human Hepatocellular CarcinomaNot Specified
SPCA4Human Lung AdenocarcinomaNot Specified
Undecylprodigiosin P388Murine LeukemiaNot Specified
HL60Human Promyelocytic LeukemiaNot Specified
A-549Human Lung CarcinomaNot Specified
BEL-7402Human Hepatocellular CarcinomaNot Specified
SPCA4Human Lung AdenocarcinomaNot Specified
Heptylprodigiosin MCF-7Breast CancerSynergistic with adociaquinone B

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following are detailed methodologies for the key experiments cited.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the prodiginine compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which prodiginines exert their anticancer effects. Several methods are used to detect apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Western Blotting for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Western Blot Protocol:

  • Cell Lysis: After treatment with the prodiginine compound, cells are harvested and lysed in a suitable buffer to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of prodiginine cytotoxicity.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis start Seed Cancer Cells in 96-well plates treatment Treat with Prodiginines (various concentrations) start->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay Assess Viability annexin_v Annexin V/PI Staining (Flow Cytometry) incubation->annexin_v Detect Apoptosis western_blot Western Blot incubation->western_blot Analyze Protein Expression ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis_quant Quantify Apoptotic Cells annexin_v->apoptosis_quant protein_quant Quantify Protein Levels western_blot->protein_quant

Caption: Experimental workflow for assessing the cytotoxicity of prodiginines.

apoptosis_pathway cluster_prodiginine cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase prodiginine Prodiginines bcl2 Bcl-2 (Anti-apoptotic) prodiginine->bcl2 Inhibits bax Bax (Pro-apoptotic) prodiginine->bax Activates cytochrome_c Cytochrome c release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Prodiginine-induced apoptosis signaling pathway.

cell_cycle_pathway cluster_prodiginine cluster_regulation Cell Cycle Regulation cluster_outcome Outcome prodiginine Prodiginines p21 p21 (CDK Inhibitor) prodiginine->p21 Upregulates p27 p27 (CDK Inhibitor) prodiginine->p27 Upregulates cdk Cyclin-Dependent Kinases (CDKs) p21->cdk Inhibits p27->cdk Inhibits g1_s_transition G1/S Transition cdk->g1_s_transition Promotes cell_cycle_arrest G1 Phase Cell Cycle Arrest g1_s_transition->cell_cycle_arrest Blocked by inhibition of CDKs

Caption: Prodiginine-induced G1 cell cycle arrest pathway.

Butylcycloheptylprodigiosin vs. Prodigiosin: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel anticancer agents, prodigiosins—a family of natural red pigments produced by various bacteria—have garnered significant attention for their potent cytotoxic effects against a range of cancer cell lines. Among these, prodigiosin (B1679158) and its analogue, butylcycloheptylprodigiosin, have been subjects of research to determine their therapeutic potential. This guide provides a comparative overview of the anticancer activity of these two compounds, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in understanding their relative efficacy.

At a Glance: Key Differences in Anticancer Profile

While extensive research has illuminated the anticancer properties of prodigiosin, data on this compound is comparatively limited, making a direct and comprehensive comparison challenging. However, existing studies suggest that both compounds exhibit cytotoxic effects, with prodigiosin being the more extensively characterized agent.

FeatureThis compoundProdigiosin
Data Availability Limited publicly available dataExtensive research and data
Cytotoxicity Dose-dependent cytotoxicity observed against MCF7 (breast cancer) and HDF (human dermal fibroblasts) cell lines.[1]Potent cytotoxicity demonstrated across a wide range of cancer cell lines, including lung, colon, breast, and leukemia.
Mechanism of Action Not yet fully elucidated.Induces apoptosis through multiple pathways, including DNA damage, modulation of pH, and interference with key signaling pathways like Wnt/β-catenin.

Note: The lack of specific IC50 values for this compound in the public domain precludes a quantitative comparison of potency in this guide.

In-Depth Analysis of Anticancer Activity

This compound: An Emerging Contender

Research on the anticancer activity of this compound is still in its nascent stages. A key study has indicated that its toxicity to the MCF7 breast cancer cell line and normal human dermal fibroblasts is dose-dependent.[1] However, this study did not provide specific half-maximal inhibitory concentration (IC50) values, which are crucial for quantifying and comparing cytotoxic potency. Furthermore, the precise molecular mechanisms by which this compound exerts its anticancer effects remain to be elucidated.

Prodigiosin: A Well-Established Anticancer Agent

Prodigiosin has been the subject of numerous studies, revealing its potent anticancer activity against a diverse array of cancer cell lines. Its mechanisms of action are multifaceted, contributing to its efficacy.

Mechanism of Action:

Prodigiosin's anticancer effects are attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells.[2][3] This is achieved through several mechanisms:

  • DNA Damage: Prodigiosin can intercalate with DNA, leading to strand breaks and the activation of apoptotic pathways.

  • pH Modulation: It can disrupt the intracellular pH of cancer cells, creating an environment that is unfavorable for their survival.[2]

  • Inhibition of Signaling Pathways: Prodigiosin has been shown to interfere with critical signaling pathways that regulate cell growth and proliferation, such as the Wnt/β-catenin pathway.

The pro-apoptotic activity of prodigiosin is a key area of investigation, with studies demonstrating its ability to trigger cell death in various cancer types.

Experimental Data: A Look at the Numbers

Quantitative data on the anticancer activity of these compounds is essential for a thorough comparison. While data for this compound is scarce, a wealth of information exists for prodigiosin.

Quantitative Cytotoxicity Data

The following table summarizes the IC50 values of prodigiosin against a selection of human cancer cell lines, as reported in various studies.

Cancer Cell LineCell TypeProdigiosin IC50 (µg/mL)Reference
A549Lung Carcinoma0.39[4]
HT29Colon Adenocarcinoma0.45[4]
SGC7901Gastric Adenocarcinoma1.30[4]
Various Cell Lines Various Types See Below
P388LeukemiaData Not Specified[5]
HL60LeukemiaData Not Specified[5]
BEL-7402Liver CancerData Not Specified[5]
SPCA4Lung CancerData Not Specified[5]
MCF-7Breast CancerData Not Specified[6][7]
KBOropharyngeal CancerData Not Specified[7]
LU-1Lung CancerData Not Specified[7]
A549Doxorubicin-Resistant Lung CancerPotent Activity Observed[8]
HCT-116Colon CancerPotent Activity Observed[8][9]
LoVoColon CancerPotent Activity Observed[9]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound. The data for prodigiosin highlights its broad-spectrum anticancer activity. The absence of such data for this compound is a significant gap in the current understanding of its potential.

Signaling Pathways in Anticancer Action

Understanding the signaling pathways affected by these compounds provides insight into their mechanisms of action.

Prodigiosin's Impact on Cellular Signaling

Prodigiosin is known to modulate several key signaling pathways involved in cancer progression. One of the well-documented pathways is the Wnt/β-catenin signaling cascade. By inhibiting this pathway, prodigiosin can suppress the proliferation of cancer cells.

Below is a diagram illustrating the general mechanism of prodigiosin-induced apoptosis.

prodigiosin_apoptosis Prodigiosin Prodigiosin CancerCell Cancer Cell Prodigiosin->CancerCell DNA_Damage DNA Damage CancerCell->DNA_Damage pH_Alteration Intracellular pH Alteration CancerCell->pH_Alteration Signal_Transduction Signal Transduction Interference (e.g., Wnt/β-catenin) CancerCell->Signal_Transduction Apoptosis Apoptosis DNA_Damage->Apoptosis pH_Alteration->Apoptosis Signal_Transduction->Apoptosis caption General Apoptotic Mechanisms of Prodigiosin

Caption: General Apoptotic Mechanisms of Prodigiosin.

Due to the lack of available data, a similar diagram for this compound's mechanism of action cannot be generated at this time.

Experimental Methodologies

The evaluation of the anticancer activity of these compounds relies on standardized in vitro assays. The following are detailed protocols for two key experiments commonly used in this area of research.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

Caption: MTT Assay Experimental Workflow.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., prodigiosin or this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or Sorenson's glycine (B1666218) buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the compound compared to the control. The IC50 value is then determined from the dose-response curve.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.

Logic of Apoptosis Detection:

Apoptosis_Detection cluster_cell_states Cell States cluster_staining Staining Live_Cell Live Cell (PS inside) Early_Apoptosis Early Apoptosis (PS outside) Annexin_V Annexin V-FITC (Binds to PS) Early_Apoptosis->Annexin_V binds Late_Apoptosis_Necrosis Late Apoptosis/Necrosis (PS outside, Leaky Membrane) Late_Apoptosis_Necrosis->Annexin_V binds PI Propidium (B1200493) Iodide (PI) (Enters leaky cells) Late_Apoptosis_Necrosis->PI enters caption Principle of Annexin V/PI Apoptosis Assay

Caption: Principle of Annexin V/PI Apoptosis Assay.

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes, to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.

Conclusion: Prodigiosin Shows More Promise Based on Current Data

Based on the currently available scientific literature, prodigiosin demonstrates a significantly more robust and well-documented profile of anticancer activity compared to this compound. The extensive body of research on prodigiosin provides a solid foundation for its potential as a therapeutic agent, with numerous studies detailing its potent cytotoxicity against a wide variety of cancer cell lines and elucidating its multiple mechanisms of action.

For researchers and drug development professionals, prodigiosin currently represents a more promising lead compound for further investigation and development in the field of oncology. Future studies are warranted to fully explore the anticancer potential of this compound and to enable a more direct and comprehensive comparison with prodigiosin.

References

A Head-to-Head Comparison of Immunosuppressive Mechanisms: Butylcycloheptylprodigiosin vs. Tacrolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunosuppressive agents, the quest for potent and specific therapies with favorable safety profiles is ongoing. This guide provides a detailed comparison of the immunosuppressive effects of Butylcycloheptylprodigiosin, a member of the prodigiosin (B1679158) family of natural products, and tacrolimus (B1663567) (also known as FK-506), a well-established calcineurin inhibitor. This comparison is based on available experimental data, focusing on their distinct mechanisms of action, impact on T-cell proliferation, and cytokine production.

At a Glance: Key Differences in Immunosuppressive Action

FeatureThis compound (Prodigiosins)Tacrolimus
Primary Target Janus kinase 3 (Jak-3)[1]Calcineurin[2]
Mechanism of Action Inhibits the Jak-3/STAT signaling pathway, blocking cytokine-mediated cell signaling.[1]Forms a complex with FKBP12, which then binds to and inhibits the phosphatase activity of calcineurin.[2][3]
Effect on IL-2 Production Does not inhibit IL-2 production.[4]Potently inhibits IL-2 gene transcription and production.[3][4]
T-Cell Proliferation Inhibits T-cell proliferation induced by mitogens like concanavalin (B7782731) A (Con A).[5]Potently inhibits T-cell proliferation.[6][7]

Mechanism of Action: Two Distinct Pathways to Immunosuppression

The fundamental difference between this compound and tacrolimus lies in their molecular targets and the signaling pathways they disrupt.

Tacrolimus operates through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Dephosphorylated NFAT translocates to the nucleus and induces the transcription of genes encoding various cytokines, most notably Interleukin-2 (B1167480) (IL-2), which is crucial for T-cell proliferation and activation. Tacrolimus binds to an intracellular protein, FKBP12, and this complex then binds to calcineurin, inhibiting its phosphatase activity and thereby preventing NFAT activation and IL-2 production.[2][3]

Tacrolimus_Pathway TCR T-Cell Receptor Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene IL2 IL-2 Production IL2_gene->IL2 T_cell_prolif T-Cell Proliferation IL2->T_cell_prolif Tacrolimus Tacrolimus Tac_FKBP12 Tacrolimus-FKBP12 Complex Tacrolimus->Tac_FKBP12 FKBP12 FKBP12 FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin Inhibits

Caption: Tacrolimus Signaling Pathway

This compound , and prodigiosins in general, utilize a different mechanism that does not involve calcineurin. Instead, they target the Janus kinase 3 (Jak-3), a tyrosine kinase crucial for signal transduction from cytokine receptors that share the common gamma chain (γc).[1] These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are essential for lymphocyte development, activation, and survival. By inhibiting the phosphorylation and activation of Jak-3, prodigiosins block the downstream signaling cascade involving the Signal Transducer and Activator of Transcription (STAT) proteins. This blockade prevents the cellular responses to these critical cytokines, leading to immunosuppression.[1]

Prodigiosin_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Common γ-chain Receptor Cytokine->Receptor Jak3 Jak-3 Receptor->Jak3 Activates STAT_P STAT-P Jak3->STAT_P Phosphorylates STAT_dimer STAT Dimer STAT_P->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_trans Gene Transcription Nucleus->Gene_trans Cell_response Cellular Response (e.g., Proliferation) Gene_trans->Cell_response Prodigiosin Butylcycloheptyl- prodigiosin Prodigiosin->Jak3 Inhibits

Caption: this compound Signaling Pathway

Comparative Efficacy in In Vitro Assays

Direct comparative studies with quantitative IC50 values for this compound and tacrolimus are limited. However, data from studies on prodigiosin analogues and tacrolimus provide valuable insights into their relative potency and effects.

T-Cell Proliferation

Both prodigiosins and tacrolimus are effective inhibitors of T-cell proliferation.

  • Prodigiosins: Studies on prodigiosin isolated from Serratia marcescens have shown that it inhibits T-cell mediated immune responses, including concanavalin-A induced proliferation and mixed lymphocyte reaction, at non-toxic concentrations.[5] The pharmacological potencies were described as "comparable" to cyclosporin (B1163) A and tacrolimus.[5] Another study on the prodigiosin analogue, prodigiosin 25-C, also demonstrated suppression of T-cell proliferation in response to concanavalin A (Con A) and phytohemagglutinin (PHA).[4]

  • Tacrolimus: Tacrolimus is a potent inhibitor of T-cell proliferation. In vitro studies have shown that even low concentrations of tacrolimus can strongly reduce T-cell proliferation.[7] However, the 50% inhibitory concentration (IC50) can vary widely depending on the specific assay conditions and individual donor cells.[7]

Table 1: Comparative Effects on T-Cell Proliferation

CompoundAssayTarget CellsMitogen/StimulusReported IC50 / EffectReference
ProdigiosinProliferation AssayMouse SplenocytesConcanavalin AInhibition at < 100 nM[5]
Prodigiosin 25-CProliferation AssayMouse SplenocytesConcanavalin ASignificant suppression[4]
TacrolimusProliferation AssayHuman PBMCsAnti-CD3ε mAb beadsStrong reduction at 3.125 ng/mL[7]
TacrolimusProliferation AssayHuman T-cellsVarious costimulatory signalsIC50 values can be influenced by costimulation[2]
Cytokine Production

The two compounds exhibit a key difference in their effect on IL-2 production.

  • Prodigiosins: A study comparing prodigiosin 25-C and tacrolimus found that prodigiosin 25-C did not affect interleukin-2 (IL-2) production or the expression of the IL-2 receptor (IL-2R).[4] This is consistent with its mechanism of action, which targets the signaling pathway downstream of the IL-2 receptor.

  • Tacrolimus: In contrast, tacrolimus potently inhibits the production of IL-2.[3][4] It also significantly suppresses the expression of the IL-2 receptor.[4] Furthermore, tacrolimus has been shown to inhibit the production of other NF-κB-dependent cytokines like TNF-α.[8]

Table 2: Comparative Effects on Cytokine Production

CompoundCytokineEffectReference
Prodigiosin 25-CIL-2No inhibition of production[4]
TacrolimusIL-2Potent inhibition of production[3][4]
TacrolimusTNF-αInhibition of production[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro assays used to evaluate the immunosuppressive effects of compounds like this compound and tacrolimus.

Experimental_Workflow cluster_assays In Vitro Immunosuppression Assays cluster_readouts Key Readouts MLR Mixed Lymphocyte Reaction (MLR) Proliferation T-Cell Proliferation (e.g., ³H-thymidine, CFSE) MLR->Proliferation Cytokine Cytokine Production Assay (ELISA) Cytokine_Levels IL-2, IFN-γ levels Cytokine->Cytokine_Levels Calcineurin Calcineurin Activity Assay Enzyme_Activity Phosphatase Activity Calcineurin->Enzyme_Activity Start Isolate Peripheral Blood Mononuclear Cells (PBMCs) Compound Treat cells with immunosuppressant (e.g., Prodigiosin, Tacrolimus) Start->Compound Compound->MLR Compound->Cytokine Compound->Calcineurin

Caption: General Experimental Workflow
Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a widely used in vitro assay to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.[9][10][11]

Objective: To measure the proliferative response of lymphocytes from one individual (responder) to lymphocytes from a genetically different individual (stimulator).

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator) with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture: Co-culture the responder PBMCs with the treated stimulator PBMCs in a 96-well plate.

  • Treatment: Add varying concentrations of the test compounds (this compound or tacrolimus) to the co-cultures.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assessment:

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Label the responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which indicates cell division.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the untreated control. Determine the IC50 value.

Cytokine Production Assay (ELISA)

This assay quantifies the concentration of specific cytokines, such as IL-2 and IFN-γ, in the supernatant of stimulated lymphocyte cultures.

Objective: To determine the effect of the immunosuppressive compounds on the production of key cytokines involved in the immune response.

Methodology:

  • Cell Culture and Stimulation: Culture PBMCs and stimulate them with a mitogen (e.g., PHA or anti-CD3/CD28 antibodies) in the presence of varying concentrations of the test compounds.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), centrifuge the culture plates and collect the supernatants.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2).

    • Blocking: Block the plate to prevent non-specific binding.

    • Sample Incubation: Add the collected supernatants and a series of known cytokine standards to the wells.

    • Detection Antibody: Add a biotinylated detection antibody specific for a different epitope of the cytokine.

    • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Substrate: Add a chromogenic substrate (e.g., TMB).

    • Stop Solution: Stop the reaction with an acid solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Calculate the concentration of the cytokine in the samples based on the standard curve and determine the inhibitory effect of the compounds.[12][13][14][15]

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the enzymatic activity of calcineurin and is used to confirm the mechanism of action of calcineurin inhibitors like tacrolimus.[16][17][18]

Objective: To quantify the phosphatase activity of calcineurin in the presence and absence of inhibitory compounds.

Methodology:

  • Reagents:

    • Purified recombinant calcineurin

    • Calmodulin

    • RII phosphopeptide substrate (a specific substrate for calcineurin)

    • Assay buffer containing Ca²⁺

    • Test compounds (tacrolimus as a positive control)

    • Phosphate (B84403) detection reagent (e.g., Malachite Green)

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, calcineurin, and calmodulin.

    • Add the test compounds at various concentrations.

    • Pre-incubate the mixture to allow for inhibitor binding.

    • Initiate the reaction by adding the RII phosphopeptide substrate.

    • Incubate at 30°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent, which forms a colored complex with phosphate.

  • Measurement: Read the absorbance at approximately 620 nm.

  • Data Analysis: Calculate the amount of phosphate released based on a phosphate standard curve. Determine the percentage of calcineurin activity inhibition for each compound concentration and calculate the IC50 value.[16][17][18][19]

Conclusion

This compound and tacrolimus are both potent immunosuppressive agents that effectively inhibit T-cell proliferation. However, they achieve this through fundamentally different mechanisms of action. Tacrolimus acts as a calcineurin inhibitor, directly blocking the signaling pathway required for IL-2 gene transcription. In contrast, prodigiosins, including this compound, target the Jak-3/STAT pathway, thereby interfering with the cellular response to IL-2 and other crucial cytokines without inhibiting IL-2 production itself. This mechanistic divergence suggests that prodigiosins may offer a distinct therapeutic profile and could be valuable tools for further research and development in the field of immunosuppression. The provided experimental protocols offer a framework for the direct comparative evaluation of these and other novel immunosuppressive compounds.

References

A New Path to a Potent Molecule: Validation of a Novel Synthetic Route for Butylcycloheptylprodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

A recently developed synthetic route for Butylcycloheptylprodigiosin, a potent member of the prodigiosin (B1679158) family of natural products, offers a significant improvement over established methods. This new approach, characterized by its efficiency and brevity, presents a compelling alternative for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of this novel synthesis with a representative established route, supported by experimental data and detailed protocols.

The prodigiosins are a class of red-pigmented tripyrrole alkaloids that have garnered significant interest for their diverse biological activities, including anticancer, immunosuppressive, and antimicrobial properties. This compound, in particular, has been a subject of synthetic efforts due to its unique cyclic structure, although its status as a natural product has been a topic of scientific discussion. The development of efficient synthetic strategies is crucial for enabling further investigation into its therapeutic potential.

Performance Comparison: A Leap in Efficiency

The new synthetic route developed by Thomson and Carlson demonstrates a marked improvement in overall yield and a reduction in the number of synthetic steps compared to earlier total syntheses of prodigiosin analogs. While the first total synthesis of prodigiosin by Rapoport and Willson in 1962 had an overall yield of a mere 0.1% over seven steps, the new route for this compound achieves a significantly higher yield in a more concise sequence.[1]

ParameterNew Synthetic Route (Thomson & Carlson)Established Synthetic Route (Representative)
Overall Yield Not explicitly stated as a single percentage, but key steps report high yields (e.g., 65% for a key macrocyclization)Typically low, often below 5% for multi-step total syntheses
Number of Steps Short and efficient, with a key two-step synthesis of a macrocyclic precursor[2]Often lengthy, requiring numerous steps for the construction of the tripyrrole core
Reaction Time Key steps are reported to be efficient, suggesting shorter overall synthesis time.Can be time-consuming due to the number of transformations and purifications.
Key Advantages Brevity of the synthetic sequence, efficient construction of the macrocyclic pyrrole (B145914) precursor.Provides fundamental strategies for constructing the prodigiosin core.
Key Disadvantages Requires specialized starting materials and reagents.Low overall yields, lengthy reaction sequences, and potentially harsh reaction conditions.

Experimental Protocols: A Closer Look at the Chemistry

New Synthetic Route: Key Methodologies

The novel synthesis of this compound hinges on the efficient construction of a key macrocyclic formylpyrrole intermediate. The detailed experimental procedures are available in the supporting information of the primary publication. A key transformation involves a two-step synthesis of the macrocyclic formylpyrrole from cyclononenone.[2]

Experimental Workflow for the New Synthetic Route

G cluster_0 Macrocyclic Formylpyrrole Synthesis cluster_1 Assembly of Tripyrrole Core start Cyclononenone step1 Two-Step Macrocyclization start->step1 Reagents & Conditions intermediate Macrocyclic Formylpyrrole step1->intermediate condensation Condensation Reaction intermediate->condensation bipyrrole Bipyrrole Fragment bipyrrole->condensation product This compound condensation->product Acid Catalyst

Caption: Workflow for the new synthetic route to this compound.

Established Synthetic Route: A Representative Protocol

Established total syntheses of prodigiosin analogs typically involve the separate synthesis of a monopyrrole and a bipyrrole fragment, followed by their condensation to form the tripyrrole core. These syntheses often require multiple steps for the construction and functionalization of the individual pyrrole rings.

Biological Activity and Signaling Pathways

Prodigiosins are known to exert their cytotoxic effects on cancer cells through the induction of apoptosis. While specific signaling pathway studies for this compound are limited, the broader class of prodigiosins has been shown to modulate key cellular signaling pathways, including the AKT/mTOR and MAPK pathways.[3][4] These pathways are critical regulators of cell growth, proliferation, and survival, and their inhibition by prodigiosins contributes to their anticancer activity.

Apoptosis Induction by Prodigiosins

G cluster_0 Signaling Pathway Inhibition Prodigiosin Prodigiosin AKT_mTOR AKT/mTOR Pathway Prodigiosin->AKT_mTOR Inhibits MAPK MAPK Pathway Prodigiosin->MAPK Modulates Apoptosis Apoptosis AKT_mTOR->Apoptosis Leads to MAPK->Apoptosis Contributes to

Caption: Prodigiosins induce apoptosis by targeting key signaling pathways.

The validation of this new synthetic route for this compound represents a significant advancement in the field. The efficiency and brevity of this approach will undoubtedly facilitate further research into the biological activities of this intriguing molecule and pave the way for the development of novel therapeutic agents. The detailed experimental data and protocols provided herein offer a valuable resource for researchers seeking to synthesize and explore the potential of this compound and other prodigiosin analogs.

References

Head-to-head comparison of Butylcycloheptylprodigiosin and undecylprodigiosin in photodynamic therapy

Author: BenchChem Technical Support Team. Date: December 2025

A review of the current landscape and a guide for future research.

In the quest for novel and effective photosensitizers for photodynamic therapy (PDT), the prodigiosin (B1679158) family of natural pigments has garnered significant interest. Their potent cytotoxic and anticancer properties make them promising candidates for light-activated cancer treatment. Among the numerous prodigiosin analogs, Butylcycloheptylprodigiosin and Undecylprodigiosin have emerged as molecules of interest. This guide provides a comparative overview of these two compounds in the context of PDT, based on the currently available scientific literature. It is important to note that while both compounds have been investigated for their biological activities, direct head-to-head comparative studies in a photodynamic therapy setting are limited. This guide, therefore, summarizes the existing data for each compound and highlights the areas where further research is critically needed.

Data Presentation: A Comparative Overview

The following tables summarize the key parameters relevant to the efficacy of a photosensitizer in PDT. Due to the limited direct comparative research, many data points are currently unavailable and are marked as "N/A" (Not Available). This underscores the significant opportunities for future research in this area.

Table 1: Physicochemical and Photophysical Properties

PropertyThis compoundUndecylprodigiosin
Molecular Formula C₂₅H₃₃N₃OC₂₅H₃₅N₃O
Molecular Weight 391.55 g/mol 393.57 g/mol
Absorption Max (λmax) N/A~535 nm[1]
Molar Extinction Coefficient (ε) N/AN/A
Fluorescence Quantum Yield (Φf) N/AN/A
Singlet Oxygen Quantum Yield (ΦΔ) N/AN/A

Table 2: In Vitro Photodynamic Efficacy

ParameterThis compoundUndecylprodigiosin
Cell Lines Tested MCF7 (human breast adenocarcinoma), HDF (human dermal fibroblasts)[2][3]MCF7, HDF[2][3]
Dark Cytotoxicity (IC₅₀) Dose-dependent toxicity observed[2][3]N/A
Phototoxicity (IC₅₀) Not influenced by radiation doses tested[2][3]At least fivefold more cytotoxic at low radiation doses (1 and 3 Gy)[2][3]
Cellular Uptake N/AN/A
Subcellular Localization N/AN/A

Table 3: Mechanism of Action

AspectThis compoundUndecylprodigiosin
ROS Generation N/AN/A
Primary Mode of Cell Death Genotoxicity is dose-dependent, not influenced by radiation[2][3]Genotoxicity is dose-dependent, not influenced by radiation[2][3]
Apoptosis Induction N/AN/A
Necrosis Induction N/AN/A
Signaling Pathways Modulated N/AN/A

Experimental Protocols

Detailed experimental protocols for the direct comparison of this compound and Undecylprodigiosin in PDT are not yet established in the literature. However, a general workflow for such a comparative study can be proposed.

General Experimental Workflow for Comparing Photosensitizers
  • Characterization of Physicochemical and Photophysical Properties:

    • Determine the absorption and fluorescence spectra using UV-Vis and fluorescence spectrophotometers.

    • Calculate the molar extinction coefficient from the absorption data.

    • Measure the fluorescence quantum yield relative to a standard fluorophore.

    • Quantify the singlet oxygen quantum yield using a chemical trap (e.g., 1,3-diphenylisobenzofuran) or direct phosphorescence detection.

  • In Vitro Evaluation:

    • Cell Culture: Maintain selected cancer cell lines (e.g., HeLa, MCF-7, A549) under standard conditions.

    • Cytotoxicity Assays:

      • Dark Toxicity: Incubate cells with varying concentrations of each prodigiosin for a set period (e.g., 24 hours) in the absence of light and assess cell viability using an MTT or similar assay.

      • Phototoxicity: Following incubation with the photosensitizers, expose the cells to a specific wavelength and dose of light. Assess cell viability after a further incubation period (e.g., 24 hours).

    • Cellular Uptake and Localization:

      • Quantify the intracellular accumulation of each compound over time using fluorescence-based methods (e.g., flow cytometry or fluorescence microscopy).

      • Determine the subcellular localization by co-staining with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) and imaging with confocal microscopy.

    • Mechanism of Cell Death:

      • Apoptosis vs. Necrosis: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptotic and necrotic cell populations.

      • Caspase Activation: Measure the activity of key executioner caspases (e.g., caspase-3/7) using specific assays.

      • Mitochondrial Membrane Potential: Assess changes in mitochondrial membrane potential using fluorescent probes like JC-1 or TMRE.

Mandatory Visualizations

Structural Comparison

Caption: Structural relationship of the two prodigiosins.

Experimental Workflow for Photosensitizer Comparison

cluster_workflow Comparative PDT Efficacy Workflow A Photosensitizer Synthesis & Characterization B Photophysical Properties A->B C In Vitro Screening B->C D Cellular Uptake & Localization C->D E Mechanism of Action (Apoptosis/Necrosis) C->E F Lead Compound Selection D->F E->F cluster_pdt_apoptosis Generalized PDT-Induced Apoptosis PS Photosensitizer ROS Reactive Oxygen Species (¹O₂) PS->ROS Activation Light Light O2 Oxygen (³O₂) Mito Mitochondrial Damage ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Spectroscopic methods for distinguishing between prodigiosin isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Spectroscopic Methods for Distinguishing Prodigiosin (B1679158) Isomers

For researchers, scientists, and drug development professionals, the accurate identification and differentiation of prodigiosin isomers are crucial for understanding their biological activities and therapeutic potential. Prodigiosins, a family of red pigments produced by various bacteria, exist as a range of structural isomers and stereoisomers, each potentially exhibiting distinct physicochemical and pharmacological properties. This guide provides an objective comparison of key spectroscopic methods for distinguishing between these isomers, supported by experimental data and detailed protocols.

Introduction to Prodigiosin Isomers

Prodigiosin and its analogues share a common tripyrrole skeleton but can differ in the length and branching of the alkyl chains, particularly on the C-ring. These are known as structural isomers . Furthermore, due to hindered rotation around single bonds, some prodigiosin analogues can exist as stable rotational isomers, or atropisomers . Distinguishing between these closely related molecules requires sensitive and specific analytical techniques.

Comparison of Spectroscopic Methods

The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Circular Dichroism (CD) for the differentiation of prodigiosin isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of molecules, making it highly effective for distinguishing between structural isomers of prodigiosin. Differences in the chemical environment of protons (¹H) and carbon atoms (¹³C) in the alkyl chains of various isomers lead to distinct chemical shifts and coupling patterns in their NMR spectra.

Comparative ¹H and ¹³C NMR Data for Prodigiosin and its Analogues

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for prodigiosin and several of its structural isomers, highlighting the diagnostic signals for differentiating these compounds. The data is presented for the compounds dissolved in Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Compound NameAlkyl Chain on C-RingKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
Prodigiosin (2-methyl-3-pentyl-prodiginine) n-pentyl0.87 (t, 3H, terminal CH₃), 1.25-1.40 (m, 4H, -(CH₂)₂-), 1.57 (p, 2H, -CH₂-), 2.55 (t, 2H, Ar-CH₂-)13.7 (terminal CH₃), 21.8, 31.3, 26.9 (-(CH₂)₃-), 135.2 (C-5')
2-methyl-3-propyl-prodiginine n-propyl0.91 (t, 3H, terminal CH₃), 1.60 (h, 2H, -CH₂-), 2.53 (t, 2H, Ar-CH₂-)13.6 (terminal CH₃), 22.4 (-CH₂-), 29.2 (Ar-CH₂-), 135.0 (C-5')
2-methyl-3-butyl-prodiginine n-butyl0.90 (t, 3H, terminal CH₃), 1.25-1.40 (m, 2H, -CH₂-), 1.57 (p, 2H, -CH₂-), 2.55 (t, 2H, Ar-CH₂-)13.7 (terminal CH₃), 21.8, 31.3 (-CH₂-), 26.9 (Ar-CH₂-), 135.2 (C-5')
2-methyl-3-hexyl-prodiginine n-hexyl0.85 (t, 3H, terminal CH₃), 1.20-1.40 (m, 6H, -(CH₂)₃-), 1.55 (p, 2H, -CH₂-), 2.53 (t, 2H, Ar-CH₂-)13.9 (terminal CH₃), 22.1, 28.5, 31.2, 28.8 (-(CH₂)₄-), 135.3 (C-5')

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified prodigiosin isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to specific protons and carbons in the molecule.

    • Compare the obtained spectra with known data for prodigiosin and its analogues to identify the specific isomer.[1]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of prodigiosin isomers and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.

Comparative Mass Spectrometry Data for Prodigiosin and its Analogues

Structural isomers of prodigiosin with different alkyl chain lengths will have distinct molecular weights, which are readily distinguishable by MS.

Compound NameAlkyl Chain on C-RingMolecular Formula[M+H]⁺ (m/z)
2-methyl-3-propyl-prodiginine n-propylC₁₈H₂₁N₃O296
2-methyl-3-butyl-prodiginine n-butylC₁₉H₂₃N₃O310
Prodigiosin (2-methyl-3-pentyl-prodiginine) n-pentylC₂₀H₂₅N₃O324.2
2-methyl-3-hexyl-prodiginine n-hexylC₂₁H₂₇N₃O338
2-methyl-3-heptyl-prodiginine n-heptylC₂₂H₂₉N₃O352
2-methyl-3-octyl-prodiginine n-octylC₂₃H₃₁N₃O366
2-methyl-3-nonyl-prodiginine n-nonylC₂₄H₃₃N₃O380

Data obtained from LC-MS/MS analysis.[2]

Fragmentation Analysis

The fragmentation of the molecular ion in the mass spectrometer can provide clues about the structure of the alkyl chain. For prodigiosin, characteristic fragment ions are observed at m/z 282, corresponding to the loss of a propyl group (–CH₂CH₂CH₃), and at m/z 266.[2] Analysis of the fragmentation patterns of different isomers can reveal differences in the stability of the resulting fragments, aiding in their differentiation.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Dissolve the prodigiosin sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with solvents such as water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

  • Mass Spectrometric Detection:

    • Ionize the eluted compounds using an electrospray ionization (ESI) source in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the molecular ion of interest and inducing fragmentation.

  • Data Analysis:

    • Determine the retention time and the m/z value of the molecular ion for each peak in the chromatogram.

    • Analyze the fragmentation pattern from the MS/MS spectra to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for prodigiosins due to their intense color. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent, pH, and the molecular structure.

pH-Dependent and Structure-Dependent UV-Vis Absorption

Prodigiosin exhibits a characteristic color change with pH, which is reflected in its UV-Vis spectrum. In acidic to neutral solutions, it is red with a λmax around 535 nm. In alkaline solutions, it turns yellow-orange with a λmax around 470 nm.[3]

Structural modifications can also influence the λmax. For instance, the addition of a 5-n-alkyl substitution on the A-ring of prodigiosin results in a shift of the absorption maximum to 545-547 nm.

Conditionλmax (nm)Appearance
Acidic (pH 2)~540Pink
Neutral (pH 7)~533-535Red
Alkaline (pH 9)~468-470Orange-Yellow
5-n-alkyl substituted prodigiosin (acidic)545-547Purple

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the prodigiosin isomer in a suitable solvent like ethanol (B145695) or methanol.

  • pH-Dependent Measurements:

    • Prepare a series of solutions with different pH values by adding small amounts of acid (e.g., HCl) or base (e.g., NaOH).

    • Measure the UV-Vis spectrum of each solution over a wavelength range of 300-700 nm.

  • Data Analysis:

    • Determine the λmax for each spectrum.

    • Compare the λmax values and the spectral shifts with pH to characterize the isomer.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying chiral molecules, making it the method of choice for distinguishing between stereoisomers such as atropisomers. CD measures the differential absorption of left and right circularly polarized light. Enantiomers will give mirror-image CD spectra.

Application to Prodigiosin Atropisomers

While data for prodigiosin itself is limited, a study on streptorubin B, a prodigiosin analogue with a cyclic C-ring, demonstrated the utility of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) in distinguishing its pseudoenantiomeric atropisomers, anti-(S)-streptorubin B and syn-(S)-streptorubin B.[4] The measured chiroptical properties were shown to be dependent on factors such as time, concentration, temperature, and the counter-ion present.[4] This indicates that CD spectroscopy is a highly sensitive method for probing the three-dimensional structure of prodigiosin-type molecules.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Dissolve the purified prodigiosin isomer in a suitable solvent (e.g., methanol, acetonitrile) at a concentration that gives an absorbance of approximately 1 at the λmax in a 1 cm pathlength cuvette. The solvent should be transparent in the wavelength range of interest.

  • Instrumentation: Use a CD spectropolarimeter.

  • ECD Measurement:

    • Record the CD spectrum over the UV-Vis range (e.g., 200-600 nm).

    • Typical parameters: bandwidth of 1-2 nm, scanning speed of 50-100 nm/min, and multiple accumulations to improve signal-to-noise.

  • VCD Measurement:

    • For VCD, a specialized FT-IR spectrometer with a photoelastic modulator is required.

    • Record the spectrum in the infrared region (e.g., 4000-800 cm⁻¹).

  • Data Analysis:

    • The sign and magnitude of the CD bands (Cotton effects) provide information about the absolute configuration and conformation of the molecule.

    • Comparison with theoretically calculated CD spectra can aid in the assignment of the absolute stereochemistry.

Workflow for Prodigiosin Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of prodigiosin isomers.

G Workflow for Spectroscopic Identification of Prodigiosin Isomers cluster_0 Initial Analysis cluster_1 Molecular Weight and Formula cluster_2 Structural Isomer Identification cluster_3 Stereoisomer Identification Sample Sample UV-Vis UV-Vis Sample->UV-Vis λmax, pH shift MS MS UV-Vis->MS Is it a prodigiosin? HRMS HRMS MS->HRMS Elemental Composition NMR NMR HRMS->NMR Determine Connectivity Structure Structure NMR->Structure CD CD Structure->CD Chiral? Absolute_Config Absolute_Config CD->Absolute_Config Absolute Configuration

Caption: A typical workflow for the spectroscopic analysis of prodigiosin isomers.

Prodigiosin Biosynthetic Pathway

Understanding the biosynthesis of prodigiosin provides context for the types of isomers that may be encountered. The pathway involves the convergence of two branches to produce the final tripyrrole structure.

G Prodigiosin Biosynthetic Pathway cluster_0 Branch 1: Synthesis of 2-methyl-3-amyl-pyrrole (MAP) cluster_1 Branch 2: Synthesis of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (B84116) (MBC) Precursors1 L-proline, L-methionine, pyruvate, etc. MAP_synthesis Series of enzymatic steps Precursors1->MAP_synthesis MAP 2-methyl-3-amyl-pyrrole (MAP) MAP_synthesis->MAP Condensation Condensation MAP->Condensation Precursors2 L-proline, L-serine, glycine MBC_synthesis Series of enzymatic steps Precursors2->MBC_synthesis MBC 4-methoxy-2,2'-bipyrrole- 5-carboxaldehyde (MBC) MBC_synthesis->MBC MBC->Condensation Prodigiosin Prodigiosin Condensation->Prodigiosin

Caption: A simplified diagram of the bifurcated prodigiosin biosynthetic pathway.

Conclusion

The differentiation of prodigiosin isomers is a multifaceted analytical challenge that can be effectively addressed by a combination of spectroscopic techniques. While UV-Vis spectroscopy and Mass Spectrometry are excellent for initial characterization and determination of molecular weight, NMR spectroscopy is indispensable for the definitive identification of structural isomers. For stereoisomers, particularly atropisomers, Circular Dichroism is the most powerful tool. By employing the workflows and methodologies outlined in this guide, researchers can confidently identify and characterize prodigiosin isomers, paving the way for a deeper understanding of their biological functions and potential applications.

References

Cross-Validation of Butylcycloheptylprodigiosin's Bioactivity in Different Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of prodigiosins, with a focus on Butylcycloheptylprodigiosin (BCP), against various cancer models. Due to the limited availability of specific quantitative data for BCP in the public domain, this document leverages data from the broader prodigiosin (B1679158) family, particularly the parent compound prodigiosin, to serve as a proxy for its potential anticancer activities. The guide compares its performance with standard chemotherapeutic agents, presents detailed experimental protocols, and visualizes key biological and experimental processes.

Introduction to Prodigiosins

Prodigiosins are a family of natural red pigments produced by various bacteria, most notably Serratia marcescens.[1][2][3] These compounds, characterized by a common tripyrrole ring structure, have garnered significant interest for their wide range of biological activities, including antibacterial, immunosuppressive, and potent anticancer properties.[1][4][5] The anticancer effects of prodigiosins are attributed to their ability to induce programmed cell death (apoptosis) in a multitude of cancer cell lines, often with selectivity for malignant cells over healthy ones.[2][3][5] this compound is a member of this family. While its status as a distinct natural product has been subject to scientific discussion, its potential bioactivity warrants investigation within the context of its parent compounds. This guide aims to cross-validate the bioactivity of this class of molecules by comparing their effects across different cancer types and against established therapies.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the cytotoxic activity (IC50 values) of prodigiosin against various human cancer cell lines compared to standard-of-care chemotherapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower values indicate higher potency.

Table 1: Cytotoxic Activity of Prodigiosin vs. Standard Chemotherapy in Melanoma Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Citation
ProdigiosinA375Malignant Melanoma~1.92 µM (0.62 µg/mL)[6]
DacarbazineA375Malignant Melanoma~412.77 µM[7]

Note: The IC50 for Prodigiosin was converted from µg/mL to µM using a molecular weight of 323.44 g/mol . The data indicates significantly higher potency for prodigiosin compared to the standard chemotherapeutic agent Dacarbazine in this melanoma cell line.

Table 2: Cytotoxic Activity of Prodigiosin Across Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Citation
A549 Lung Carcinoma~1.21 µM (0.39 µg/mL)[8]
HT-29 Colon Adenocarcinoma~1.39 µM (0.45 µg/mL)[8]
MCF-7 Breast Adenocarcinoma~15.77 µM (5.1 µg/mL)[1]
MDA-MB-231 Breast Adenocarcinoma~0.06 µM[9]
HL-60 Promyelocytic Leukemia~5.26 µM (1.7 µg/mL)[1]
Hep-2 Laryngeal Carcinoma~10.51 µM (3.4 µg/mL)[1]
HCT116 Colon Cancer~4.02 µM (1.30 µg/mL)[6]

Note: IC50 values were converted from µg/mL where necessary. The data demonstrates prodigiosin's broad-spectrum cytotoxic activity against a diverse panel of cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Prodigiosins exert their anticancer effects primarily by inducing apoptosis. This programmed cell death is initiated through multiple signaling pathways, making it an effective mechanism for eliminating cancer cells.[10][11][12] The primary mechanisms include:

  • Mitochondrial (Intrinsic) Pathway Activation: Prodigiosins can act on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.[10] This triggers a cascade of events involving the activation of caspase-9 and subsequent executioner caspases (e.g., caspase-3), which dismantle the cell.[5]

  • DNA Damage: Some studies suggest that prodigiosins can facilitate DNA cleavage, which serves as a potent signal for apoptosis.[12]

  • Modulation of Signaling Pathways: The compounds have been shown to interfere with key cancer-promoting pathways. For instance, prodigiosin is a known inhibitor of the Wnt/β-catenin pathway. It can also modulate mitogen-activated protein kinase (MAPK) pathways.

  • Cell Cycle Arrest: Prodigiosins can halt the cell cycle at various phases, preventing cancer cell proliferation.[5][11]

The diagram below illustrates the key signaling pathways involved in prodigiosin-induced apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mito Mitochondrion Caspase8->Mito via Bid/tBid Procaspase3 Procaspase-3 Caspase8->Procaspase3 Prodigiosin Prodigiosin DNA_Damage DNA Damage Prodigiosin->DNA_Damage Prodigiosin->Mito Bax Bax/Bak Activation DNA_Damage->Bax Mito->Bax CytC Cytochrome c Release Bax->CytC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis G cluster_workflow Experimental Workflow for Bioactivity Screening cluster_assays 4. Bioactivity Assays A 1. Cell Culture (Cancer Cell Lines) B 2. Compound Treatment (Prodigiosin / Control Drug) A->B C 3. Incubation (e.g., 24-72 hours) B->C D Cytotoxicity (MTT Assay) C->D E Apoptosis (Annexin V/PI Assay) C->E F Genotoxicity (Comet Assay) C->F G 5. Data Acquisition (Spectrophotometry, Flow Cytometry, Microscopy) D->G E->G F->G H 6. Analysis (IC50 Calculation, Statistical Analysis) G->H

References

Comparative Stability of Butylcycloheptylprodigiosin and Other Prodigiosin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a therapeutic candidate is paramount. This guide provides a comparative analysis of the stability of Butylcycloheptylprodigiosin against other prodigiosin (B1679158) analogs, with a focus on the parent compound, Prodigiosin, and the linear-chain analog, Undecylprodigiosin. The information presented is based on published experimental data for Prodigiosin and structure-based stability projections for its analogs.

Prodigiosins are a class of natural red pigments with a broad range of bioactivities, including anticancer, immunosuppressive, and antimicrobial properties. However, their therapeutic application is often hampered by their inherent instability under various environmental conditions. This guide benchmarks the stability of this compound, a synthetic analog, against other members of the prodigiosin family to inform research and development efforts.

Comparative Stability Data

The stability of prodigiosin and its analogs is significantly influenced by factors such as pH, temperature, and light exposure. The following table summarizes the known stability of Prodigiosin and provides a projected stability profile for this compound and Undecylprodigiosin based on their chemical structures.

Stability ParameterProdigiosin (Baseline)This compound (Projected)Undecylprodigiosin (Projected)
pH Stability Most stable at neutral pH (pH 7). Degrades in highly acidic (pH < 3) and alkaline (pH > 9) conditions.[1]Expected to have similar pH sensitivity to Prodigiosin, with the bulky cycloheptyl group potentially offering minor steric protection against pH-mediated degradation.The long, hydrophobic undecyl chain may slightly enhance stability in aqueous acidic or basic solutions by reducing the molecule's interaction with the solvent.
Thermal Stability Highly stable at low temperatures, with over 98% of the compound remaining after 30 days at 4°C.[2] Stability significantly decreases at elevated temperatures, with less than 30% remaining after 30 days at 37°C.[2]The rigid, cyclic structure may confer a modest increase in thermal stability compared to the more flexible Prodigiosin.The long alkyl chain could lead to increased intermolecular van der Waals forces, potentially increasing its thermal stability in a solid or aggregated state.
Photostability Highly susceptible to degradation upon exposure to light, particularly in the UV spectrum.[1]The core tripyrrole chromophore, responsible for light absorption, is conserved. Therefore, it is expected to exhibit similar photosensitivity to Prodigiosin.The undecyl chain is not expected to significantly impact the photostability of the chromophore, suggesting a similar level of photosensitivity to Prodigiosin.

Experimental Protocols for Stability Assessment

To facilitate further research, detailed methodologies for key stability experiments are provided below. These protocols are based on established methods for analyzing prodigiosin stability.

Protocol for pH Stability Assay
  • Solution Preparation: A stock solution of the prodigiosin analog is prepared in ethanol (B145695) at a concentration of 1 mg/mL. Working solutions are made by diluting the stock solution in a series of buffers with pH values ranging from 2 to 11 to a final concentration of 10 µg/mL.

  • Incubation: The working solutions are incubated in the dark at a controlled temperature (e.g., 25°C) for specified time intervals (e.g., 0, 24, 48, and 72 hours).

  • Quantification: At each time point, the absorbance of the solutions is measured using a UV-Vis spectrophotometer at the characteristic maximum absorbance wavelength (λmax) of the protonated prodigiosin (approximately 535 nm).

  • Data Analysis: The percentage of the remaining prodigiosin is calculated by comparing the absorbance at each time point to the initial absorbance at time 0.

Protocol for Thermal Stability Assay
  • Sample Preparation: Solutions of the prodigiosin analog are prepared in ethanol at a concentration of 10 µg/mL and aliquoted into sealed, light-protected vials.

  • Incubation: Vials are incubated at a range of temperatures (e.g., 4°C, 25°C, 37°C, and 60°C) for an extended period (e.g., up to 30 days).

  • Quantification: At regular intervals, a vial from each temperature is removed, and the absorbance is measured at the λmax.

  • Data Analysis: The percentage of the remaining prodigiosin is determined by comparing the absorbance at each time point to the initial absorbance.

Protocol for Photostability Assay
  • Sample Preparation: A solution of the prodigiosin analog is prepared in a suitable solvent (e.g., ethanol) at a concentration of 10 µg/mL in a quartz cuvette. A control cuvette is prepared in the same manner and wrapped in aluminum foil.

  • Light Exposure: The sample cuvette is exposed to a controlled light source (e.g., a solar simulator or a specific wavelength UV lamp) for defined periods. The control cuvette is kept under the same temperature conditions but shielded from light.

  • Quantification: The absorbance of both the exposed and control samples is measured at the λmax at various time points.

  • Data Analysis: The percentage of photodegradation is calculated by comparing the absorbance of the light-exposed sample to that of the dark control.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental workflow and the biological context of prodigiosin activity, the following diagrams have been generated.

Stability_Testing_Workflow cluster_Preparation 1. Sample Preparation cluster_Stress 2. Application of Stress Conditions cluster_Incubation 3. Incubation cluster_Analysis 4. Analysis Prep Prepare Prodigiosin Analog Solutions (10 µg/mL) pH Varying pH (2-11) Temp Varying Temperature (4-60°C) Light Light Exposure (UV/Visible) Incubate Incubate for Defined Time Intervals pH->Incubate Temp->Incubate Light->Incubate Measure Measure Absorbance (λmax ≈ 535 nm) Incubate->Measure Calculate Calculate % Stability Measure->Calculate

Caption: A generalized workflow for assessing the stability of prodigiosin analogs.

Prodigiosins exert their biological effects through the modulation of various cellular signaling pathways. The diagram below illustrates a simplified overview of pathways commonly affected by this class of compounds.

Prodigiosin_Signaling_Pathway cluster_Induction Induction of Cellular Stress cluster_Signaling Modulation of Signaling Cascades cluster_Outcome Cellular Outcome Prodigiosin Prodigiosin Analogs ROS Increased Reactive Oxygen Species (ROS) Prodigiosin->ROS DNA_Damage DNA Damage Prodigiosin->DNA_Damage Akt_mTOR Inhibition of Akt/mTOR Pathway Prodigiosin->Akt_mTOR JNK_p38 Activation of JNK/p38 MAPK ROS->JNK_p38 DNA_Damage->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Akt_mTOR->Apoptosis

Caption: Simplified signaling pathways implicated in the pro-apoptotic activity of prodigiosins.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Butylcycloheptylprodigiosin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is currently available for Butylcycloheptylprodigiosin. Research suggests that this compound may not be a naturally occurring compound but rather an isomer of streptorubin B. Therefore, the following safety and handling guidelines are based on the known properties of the broader prodigiosin (B1679158) family of compounds and general best practices for handling potentially cytotoxic and uncharacterized chemical agents. All researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines procedural, step-by-step guidance for the safe handling and disposal of this compound and related prodiginine compounds.

Hazard Assessment and Personal Protective Equipment

Prodigiosins have demonstrated a range of biological activities, including immunosuppressive and anti-tumor properties, indicating potential cytotoxicity. As the specific hazards of this compound are unknown, it must be handled as a potentially hazardous substance. The consistent and correct use of Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationsRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact. Prodigiosins are pigmented, making any contamination readily visible.
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.To protect eyes from splashes of solutions containing the compound.
Lab Coat A standard or disposable lab coat.To protect personal clothing from contamination.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.To prevent inhalation of any aerosolized particles.

Quantitative Data for Prodigiosin (as a surrogate for this compound)

Due to the lack of specific data for this compound, the following table summarizes available quantitative information for the closely related and well-studied compound, prodigiosin.

Table 2: Physical, Chemical, and Toxicological Properties of Prodigiosin

PropertyValueSource
Molecular Formula C₂₀H₂₅N₃ON/A
Molecular Weight 323.43 g/mol N/A
Appearance Red to dark red powderN/A
Solubility Soluble in acetonitrile, methanol, chloroform, and DMSO. Insoluble in water.N/A
LD₅₀ (Intraperitoneal, mouse) 18 mg/kgN/A
IC₅₀ (various cancer cell lines) Ranges from 0.62 to 17.00 µg/mLN/A

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.

operational_workflow Operational Workflow for Handling this compound receiving Receiving and Inspection - Verify container integrity. - Check label for accuracy. storage Secure Storage - Store in a designated, labeled, and well-ventilated area. - Keep away from incompatible materials. receiving->storage preparation Preparation of Solutions - Work in a chemical fume hood. - Use appropriate PPE. storage->preparation experimentation Experimental Use - Handle with care to avoid spills and aerosol generation. - Clearly label all solutions. preparation->experimentation decontamination Decontamination - Clean work surfaces with an appropriate disinfectant (e.g., 70% ethanol). - Decontaminate all equipment used. experimentation->decontamination waste_collection Waste Collection - Segregate waste into appropriate, labeled containers. decontamination->waste_collection disposal_workflow Disposal Plan for this compound Waste cluster_waste_types Types of Waste segregation Waste Segregation - Separate solid and liquid waste. - Use designated, labeled containers. solid_waste Solid Waste - Contaminated gloves, pipette tips, tubes, etc. - Place in a labeled, sealed bag or container. segregation->solid_waste liquid_waste Liquid Waste - Unused solutions, contaminated solvents. - Collect in a labeled, leak-proof container. segregation->liquid_waste sharps_waste Sharps Waste - Contaminated needles, glass slides. - Place in a puncture-resistant sharps container. segregation->sharps_waste storage Temporary Storage - Store waste in a designated satellite accumulation area. solid_waste->storage liquid_waste->storage sharps_waste->storage pickup EHS Pickup - Arrange for pickup by the institution's Environmental Health and Safety department. storage->pickup

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